molecular formula F- B1206941 Fluorine CAS No. 7782-41-4

Fluorine

Cat. No.: B1206941
CAS No.: 7782-41-4
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
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Description

Fluorine (atomic number 9, symbol F) is the most electronegative and reactive of all elements, a pale yellow diatomic gas at standard conditions . Its extreme reactivity, stemming from a high effective nuclear charge and low bond dissociation energy, makes it an indispensable reagent in research and industrial chemistry . This high-purity product is offered for laboratory use to explore and leverage these unique properties. In pharmaceutical and agrochemical research, the introduction of this compound into organic molecules is a cornerstone strategy. The carbon-fluorine bond is exceptionally stable and, when used to replace hydrogen or other functional groups, can dramatically alter a molecule's metabolic stability, bioavailability, and lipophilicity . This "this compound effect" is utilized in the development of active substances to improve their efficacy and duration of action. This compound is fundamental in materials science for creating advanced polymers with superior properties. It is a key component in the synthesis of fluoropolymers like polytetrafluoroethylene (PTFE), known for its exceptional chemical resistance, thermal stability, and low friction coefficient . Furthermore, this compound chemistry enables the production of specialty chemicals used as refrigerants, electrical insulation, and in the manufacturing of semiconductors . A critical and well-studied application is in dental health research, where fluoride ions (derived from this compound compounds like sodium fluoride) play a key role in caries control . The primary mechanism is topical. At low, sustained concentrations in oral fluids, fluoride promotes the remineralization of tooth enamel and inhibits demineralization during acidic challenges . It facilitates the formation of fluorapatite, a mineral that is incorporated into the tooth structure and is more acid-resistant than the native hydroxyapatite, thereby strengthening the enamel . Fluoride also exhibits antimicrobial action by interfering with the acid production and metabolism of cariogenic bacteria like Streptococcus mutans . In nuclear technology, this compound is used in the form of uranium hexafluoride (UF₆) for isotopic uranium enrichment, a process vital for nuclear fuel production . Due to its hazardous nature, this compound is highly toxic, corrosive, and requires specialized equipment and strict safety protocols for handling. This product is supplied for use in qualified laboratory settings. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

fluoride
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYYFGTRYWZRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F-
Source PubChem
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DSSTOX Substance ID

DTXSID9049617
Record name Fluoride
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Molecular Weight

18.99840316 g/mol
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Physical Description

Liquid, Varies depending on specific compound
Record name Fluoride
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Record name FLUORIDES (as F)
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Solubility

0.00169 mg/mL at 25 °C
Record name Fluoride
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CAS No.

16984-48-8, 7782-41-4
Record name Fluoride
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Record name Fluoride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoride ion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11257
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Record name FLUORIDE ION
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Fluoride
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUORIDES (as F)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-219.61 °C
Record name Fluoride
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Isolation of Fluorine: A Technical Account of Henri Moissan's Seminal Work

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and scientific account of Henri Moissan's successful isolation of elemental fluorine in 1886. This achievement, which had eluded and even proven fatal to many of his predecessors, was a landmark in chemistry, paving the way for the development of a vast array of fluorinated compounds that are central to modern science and industry, including pharmaceuticals. This document provides a detailed examination of the experimental protocols, apparatus, and chemical principles that underpinned Moissan's success.

The Challenge: Taming the Most Reactive Element

Prior to Moissan's work, the existence of this compound as an element was widely accepted, primarily due to the work of Ampère and Davy in the early 19th century. However, all attempts to isolate it had failed spectacularly. The extreme reactivity of this compound meant it would immediately attack any material it came into contact with, including water, metals, and even the electrodes used in electrolytic attempts. This inherent reactivity, coupled with the toxicity of its parent compound, hydrogen fluoride (HF), created a formidable experimental challenge.[1][2][3]

Moissan's Triumph: A Combination of Innovation and Perseverance

Henri Moissan's success on June 26, 1886, was not the result of a single breakthrough but rather a culmination of meticulous experimentation and the systematic overcoming of previous failures.[1][2][4] His approach addressed two fundamental problems: the non-conductivity of anhydrous hydrogen fluoride and the extreme corrosiveness of the yet-to-be-isolated this compound.

The Electrolyte: Enabling Electrical Conductivity

Moissan discovered that while pure liquid hydrogen fluoride is a poor conductor of electricity, a solution of potassium hydrogen difluoride (KHF₂) in anhydrous liquid HF is an effective electrolyte.[4][5][6] This was a crucial finding, as it allowed for an electrolytic process to be sustained.

The Apparatus: Resisting the "Savage Beast"

To withstand the highly corrosive environment, Moissan constructed his apparatus with materials that were exceptionally resistant. His electrolytic cell was a U-shaped tube machined from platinum, a relatively inert metal.[7][8] The electrodes were fabricated from a more resilient alloy of platinum and iridium.[1][7][8] The cell was sealed with stoppers made of fluorite (calcium fluoride, CaF₂), a mineral known for its resistance to hydrogen fluoride.[7][8]

Low-Temperature Electrolysis: The Key to Control

A critical element of Moissan's success was the implementation of low-temperature electrolysis. By cooling his apparatus to temperatures between -25 °C and -50 °C, he was able to moderate the reactivity of the this compound being produced, preventing it from immediately attacking the platinum-iridium anode.[2][4][5][7][8] The cooling was achieved using a bath of boiling methyl chloride.[9]

Experimental Protocol

The following is a detailed description of the methodology employed by Henri Moissan for the isolation of this compound.

3.1. Preparation of Anhydrous Hydrogen Fluoride:

The starting point for Moissan's experiment was the preparation of highly pure, anhydrous hydrogen fluoride. This was a hazardous but essential step, as any water present in the electrolyte would be preferentially electrolyzed, producing oxygen instead of this compound at the anode. Moissan prepared anhydrous HF by the thermal decomposition of potassium hydrogen difluoride.

3.2. The Electrolytic Cell:

  • Cell Body: A U-shaped tube constructed from platinum.

  • Electrodes: Rods made of a platinum-iridium alloy, inserted through fluorite stoppers.

  • Electrolyte: A solution of potassium hydrogen difluoride (KHF₂) in anhydrous liquid hydrogen fluoride.

  • Cooling System: The entire electrolytic cell was immersed in a bath of a volatile liquid, such as methyl chloride, to maintain a low operating temperature.

3.3. The Electrolysis Process:

  • The platinum U-tube was filled with the electrolyte, a solution of KHF₂ in anhydrous HF.

  • The platinum-iridium electrodes were positioned within each arm of the U-tube, sealed with fluorite stoppers that also had outlets for the evolved gases.

  • The entire apparatus was cooled to approximately -50°C.[4][5]

  • A powerful electric current, supplied by a battery of 90 Bunsen cells, was passed through the electrolyte.[4]

  • At the cathode (negative electrode), hydrogen gas was evolved.

  • At the anode (positive electrode), a pale, yellow-green gas was produced – elemental this compound.[10]

3.4. Confirmation of this compound:

Moissan confirmed the identity of the new gas through its extreme reactivity. When brought into contact with powdered silicon, it reacted spontaneously with incandescence to form silicon tetrafluoride.[6][9] This was a definitive test that distinguished it from other known gases.

Quantitative Data

While detailed quantitative data from Moissan's original experiments are not extensively documented in readily available sources, the key parameters are summarized in the table below.

ParameterValue/DescriptionSource
Electrolyte Composition Potassium hydrogen difluoride (KHF₂) dissolved in anhydrous hydrogen fluoride (HF)[4][5][6]
Operating Temperature -25 °C to -50 °C[2][4][5][7][8]
Electrode Material Platinum-Iridium Alloy[1][7][8]
Electrolytic Cell Material Platinum[4][7][8]
Power Source 90 Bunsen Cells[4]

Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

Moissan_Fluorine_Isolation_Workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_products Products & Confirmation prep_hf Preparation of Anhydrous HF prep_electrolyte Dissolving KHF₂ in Anhydrous HF prep_hf->prep_electrolyte setup Assembly of Electrolytic Cell prep_electrolyte->setup cooling Cooling to -25°C to -50°C setup->cooling electrolysis Application of Electric Current cooling->electrolysis h2_evolution Hydrogen Gas (H₂) at Cathode electrolysis->h2_evolution f2_evolution This compound Gas (F₂) at Anode electrolysis->f2_evolution confirmation Reaction with Silicon (Confirmatory Test) f2_evolution->confirmation

Caption: Experimental workflow for Henri Moissan's isolation of this compound.

Fluorine_Electrolysis_Chemistry cluster_electrolyte Electrolyte Dissociation cluster_reactions Electrode Reactions cluster_overall Overall Reaction KHF2 KHF₂ ⇌ K⁺ + HF₂⁻ HF2 HF₂⁻ ⇌ HF + F⁻ anode Anode (+) 2F⁻ → F₂ + 2e⁻ HF2->anode Provides F⁻ ions overall 2HF → H₂ + F₂ cathode Cathode (-) 2H⁺ + 2e⁻ → H₂

Caption: Chemical reactions in the electrolysis of hydrogen fluoride.

Conclusion

Henri Moissan's isolation of this compound stands as a testament to his exceptional experimental skill and ingenuity. His systematic approach, which involved the careful selection of materials, the innovative use of a conductive electrolyte, and the critical application of low temperatures, successfully overcame the immense challenges that had thwarted his predecessors. The methodologies he developed not only provided the scientific community with access to this highly reactive element for the first time but also laid the groundwork for the modern industrial production of this compound. For researchers and professionals in drug development, Moissan's work serves as a powerful example of how fundamental chemical research can unlock new frontiers in science and technology.

References

The Untamable Element: An In-depth Technical Guide to the Early Challenges in Elemental Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

For nearly a century, the isolation of elemental fluorine stood as one of the most formidable challenges in chemistry. Its unparalleled reactivity and extreme toxicity created a perilous path for early researchers, earning it the moniker "the tiger of chemistry."[1] This in-depth guide explores the core technical hurdles that defined the early era of this compound chemistry, culminating in the landmark achievement of its isolation by Henri Moissan in 1886. We will delve into the severe material constraints, the complexities of electrolytic methods, and the often-fatal experimental endeavors that paved the way for modern this compound chemistry, a field now integral to pharmaceuticals, materials science, and beyond.

The Fundamental Foes: Extreme Reactivity and Toxicity

The primary obstacle in early this compound chemistry was the element's inherent nature. This compound is the most electronegative element, giving it an unmatched propensity to react with nearly every other element, including the noble gases.[2][3] This extreme reactivity meant that any attempt to isolate it was a battle against its immediate recombination with its surroundings.

Key Challenges Stemming from Reactivity:

  • Container Corrosion: Finding a material that could contain both highly corrosive hydrogen fluoride (HF) and the even more aggressive elemental this compound gas was a monumental task.[4] Early experimenters watched in frustration as their glass, ceramic, and even metallic apparatus were rapidly devoured.[5]

  • Electrode Destruction: In electrolytic attempts, the anode, where this compound gas would be generated, was particularly susceptible to attack. Even noble metals like platinum were corroded, hindering any sustained production and collection of the elusive element.[6]

  • Spontaneous Reactions: The liberated this compound gas would react violently with almost any substance it contacted. Reactions with hydrogen were explosive, even in the dark, and it could ignite materials not typically considered flammable, such as asbestos and water.[1][7]

Compounding the challenge of its reactivity was the severe toxicity of both this compound and its precursor, hydrogen fluoride. Inhalation of HF gas caused excruciating pain and severe damage to the eyes and respiratory system.[6][8] Numerous scientists, often referred to as the "this compound martyrs," suffered debilitating injuries or premature death from HF poisoning during their research.[8][9][10]

The Quest for a Suitable Apparatus: A Materials Science Nightmare

The search for this compound was as much a materials science challenge as a chemical one. The inability to find materials that could withstand the harsh conditions of the experiments was a primary reason for the decades of failed attempts.

Early experimenters cycled through a variety of materials, with most proving woefully inadequate. It wasn't until Henri Moissan's systematic approach that a viable apparatus was constructed. He utilized a combination of materials, each chosen for its specific properties in resisting the corrosive environment.

Table 1: Material Performance in Early this compound Experiments

MaterialApplication in Early ExperimentsPerformance and Limitations
Glass Early reaction vessels for HF generation.Rapidly corroded by hydrogen fluoride, making it unsuitable for this compound isolation attempts.[9]
Platinum Electrodes and reaction vessels.While more resistant than other metals, it was still attacked by this compound, especially at higher temperatures.[6]
Platinum-Iridium Alloy Moissan's electrodes and U-tube.Significantly more resistant to this compound corrosion than pure platinum, providing the durability needed for successful electrolysis.[9][11]
Copper Later versions of Moissan's apparatus.Found to be a more affordable alternative to platinum for the reaction vessel, as it formed a passivating layer of copper fluoride.[12]
Fluorite (CaF2) Stoppers for Moissan's apparatus.Being a naturally occurring fluoride mineral, it was inert to both HF and this compound, providing a crucial sealing material.[9]
Monel (Nickel-Copper Alloy) Used in later modifications of this compound cells.Exhibited good resistance to this compound and HF, becoming a key material in the scaling up of this compound production.[13]
Mild Steel Used in the construction of later this compound cells.Showed adequate resistance for storing anhydrous HF and was used in cell construction where a protective fluoride film formed.[13]

The Electrolytic Conundrum: Finding the Right Conditions

With the realization that chemical methods were unlikely to succeed, attention turned to electrolysis. However, this presented its own set of intricate problems that took decades to solve.

The Non-Conductivity of Anhydrous Hydrogen Fluoride

A major breakthrough came with the understanding that pure, anhydrous hydrogen fluoride is a poor conductor of electricity.[4][8] Early attempts to electrolyze liquid HF failed simply because no current would pass through it. This discovery, made by Edmond Frémy, was a crucial step in understanding the requirements for a successful electrolytic process.[4][8]

Moissan's Electrolyte: The Key to Conduction

The solution to the conductivity problem was the masterstroke of Henri Moissan. He discovered that dissolving a salt in anhydrous hydrogen fluoride created a conductive solution. After experimenting with various salts, he found that a solution of potassium fluoride (KF) or, more specifically, potassium hydrogen difluoride (KHF2) in anhydrous HF worked effectively.[8][12][14] This electrolyte provided the necessary ions to carry the electric current, allowing the electrolysis to proceed. While the exact concentration Moissan used in his initial successful experiment in 1886 is not definitively stated in all sources, it is understood to be a "solution" of potassium hydrogen difluoride in liquid hydrogen fluoride.[12][14][15] Later industrial processes would use a 1:2 molar ratio of KF to HF.[16]

Taming the Tiger: The Importance of Low Temperatures

Even with a conductive electrolyte and a resistant apparatus, the extreme reactivity of this compound at ambient temperatures made its isolation nearly impossible. Moissan's final crucial innovation was the use of extremely low temperatures. By cooling his electrolytic cell to between -23°C and -50°C, he was able to significantly reduce the reactivity of the this compound gas, allowing it to be collected and studied.[14][17]

Table 2: Key Experimental Parameters in Early this compound Electrolysis

ParameterEarly Failed Attempts (Various Researchers)Moissan's Successful Experiment (1886)
Electrolyte Molten fluorides (e.g., CaF2), aqueous HF, pure anhydrous HFPotassium hydrogen difluoride (KHF2) in anhydrous HF[12][14]
Apparatus Material Glass, various metalsPlatinum-Iridium U-tube, Fluorite stoppers[9][11]
Temperature Ambient or elevated-23°C to -50°C[14][17]
Electrical Source Various batteriesBattery of 90 Bunsen cells[14]
Voltage VariedNot precisely documented for the first success
Current VariedNot precisely documented for the first success

Experimental Protocols: A Reconstruction of Early Methodologies

Based on historical accounts, we can reconstruct the probable experimental protocols for both the challenging early attempts and Moissan's ultimate success.

Preparation of Anhydrous Hydrogen Fluoride

A critical and dangerous prerequisite for the successful isolation of this compound was the preparation of anhydrous hydrogen fluoride.

Protocol:

  • Starting Material: Potassium hydrogen difluoride (KHF2) was prepared, often by reacting potassium carbonate with hydrofluoric acid.[7]

  • Thermal Decomposition: The KHF2 was heated in a retort, typically made of platinum or later, copper.[7]

  • Distillation and Condensation: Upon heating, the KHF2 would decompose, releasing anhydrous hydrogen fluoride gas. This gas was then passed through a condenser, cooled with a freezing mixture (e.g., ice and salt), to liquefy the HF.

  • Collection: The anhydrous liquid HF was collected in a cooled receiver, which had to be made of a resistant material like platinum.

This process was fraught with danger due to the toxicity of HF and the risk of the apparatus failing.

Moissan's Electrolytic Isolation of this compound

The following protocol is a detailed reconstruction of Henri Moissan's landmark 1886 experiment.

Protocol:

  • Apparatus Construction: A U-shaped tube was constructed from a platinum-iridium alloy. The electrodes, also made of platinum-iridium, were inserted through stoppers made of fluorite.[9][11]

  • Electrolyte Preparation: Anhydrous hydrogen fluoride was prepared as described above and placed in the U-tube. To this, solid potassium hydrogen difluoride was added to create a conductive solution.[12][14]

  • Cooling: The entire U-tube apparatus was immersed in a bath of liquid methyl chloride, which was evaporated by a stream of air to achieve a temperature of approximately -50°C.[14]

  • Electrolysis: The platinum-iridium electrodes were connected to a powerful battery, consisting of 90 Bunsen cells.[14]

  • Gas Collection: Upon passing the electric current through the cooled electrolyte, hydrogen gas was evolved at the cathode and a pale yellow-green gas, this compound, was produced at the anode. The gases were collected separately from the side arms of the U-tube.

  • Verification: The identity of the collected gas as this compound was confirmed by its immediate and vigorous reaction with silicon, which would burst into flame.[17]

Visualizing the Challenges and Breakthroughs

The logical progression of early this compound chemistry can be visualized through the following diagrams, created using the DOT language.

Early_Fluorine_Chemistry_Challenges Logical Flow of Early Challenges in this compound Isolation A Initial Goal: Isolate the 'radical' of fluoric acid B Challenge 1: Extreme Reactivity & Toxicity of HF A->B E Shift to Electrolysis A->E C Material Failure: Glass and most metals corrode B->C D Health Hazards: Severe poisoning and death of researchers ('this compound Martyrs') B->D F Challenge 2: Pure anhydrous HF is a non-conductor E->F H Challenge 3: Anode corrosion by nascent this compound E->H G Failed Electrolysis Attempts F->G I Inability to collect the highly reactive gas G->I H->G

Early Challenges in this compound Isolation

Moissans_Experimental_Workflow Moissan's Successful Experimental Workflow (1886) cluster_prep Preparation cluster_exp Experiment cluster_res Results & Verification A Prepare Anhydrous HF from KHF2 C Create Electrolyte: Dissolve KHF2 in anhydrous HF A->C B Construct Platinum-Iridium U-tube with Fluorite Stoppers B->C D Cool Apparatus to -50°C using liquid methyl chloride C->D E Apply Current from 90 Bunsen Cells D->E F Hydrogen gas evolves at the cathode E->F G Pale yellow gas (this compound) evolves at the anode E->G H Collect gases separately F->H G->H I Verify this compound by reaction with Silicon H->I

Moissan's Successful Workflow

Conclusion

The early history of elemental this compound chemistry is a testament to the perseverance and ingenuity of the scientific community in the face of extreme danger and technical adversity. The challenges were multifaceted, spanning materials science, electrochemistry, and basic safety. Henri Moissan's triumph was not the result of a single discovery, but rather the culmination of a systematic and meticulous approach to overcoming each of these hurdles. His work not only unveiled the most reactive of elements but also laid the foundation for the vast and vital field of this compound chemistry that we know today, impacting everything from the development of new pharmaceuticals to the creation of advanced materials. The legacy of these early pioneers serves as a powerful reminder of the profound challenges and ultimate rewards of pushing the boundaries of scientific exploration.

References

Unveiling the Core Electronic Characteristics of the Fluorine Atom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the fundamental electronic properties of the fluorine atom is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the core electronic characteristics of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key thermodynamic relationships.

This compound, the most electronegative element, possesses unique electronic properties that are pivotal in various scientific and industrial applications, including pharmaceuticals, materials science, and chemical synthesis. This guide offers a consolidated resource for understanding these properties.

Quantitative Overview of this compound's Electronic Properties

The electronic behavior of the this compound atom is defined by several key quantitative parameters. These values, crucial for computational modeling and experimental design, are summarized below.

PropertyValueUnits
Atomic Number 9-
Electron Configuration 1s²2s²2p⁵-
First Ionization Energy 17.4228eV
1681.0kJ/mol
Second Ionization Energy 34.9708eV
3374.2kJ/mol
Third Ionization Energy 62.7084eV
6050.4kJ/mol
Electron Affinity -3.401190eV
-328.165kJ/mol
Electronegativity (Pauling Scale) 3.98-
Covalent Radius 64pm
van der Waals Radius 147pm
Most Common Oxidation State -1-

Experimental Determination of Electronic Properties

The precise measurement of this compound's electronic properties is achieved through a variety of sophisticated experimental techniques. The methodologies outlined below provide a foundational understanding of how these critical values are determined.

Ionization Energy: Photoelectron Spectroscopy (PES)

The determination of ionization energies is primarily accomplished using Photoelectron Spectroscopy (XPS).[1] This technique operates on the principle of the photoelectric effect.

Experimental Workflow:

  • Sample Preparation: A gaseous sample of this compound atoms is introduced into a high-vacuum chamber.

  • Ionization: The this compound atoms are irradiated with a monochromatic beam of high-energy photons, typically X-rays.[1]

  • Electron Ejection: The incident photons cause the ejection of electrons from various energy levels of the this compound atoms.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.

  • Ionization Energy Calculation: The binding energy of the electron, which corresponds to the ionization energy, is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon.

Electron Affinity: Magnetron Method

The magnetron method is a classic technique used to measure the electron affinity of gaseous atoms like this compound by studying the equilibrium between the atoms, their negative ions, and electrons at a heated surface.

Experimental Workflow:

  • Apparatus: The experiment is conducted in a magnetron, which consists of a central, heated filament (cathode) surrounded by a cylindrical anode, all placed within a solenoid that generates a magnetic field parallel to the filament.

  • Sample Introduction: A vapor of a this compound-containing compound is introduced into the magnetron. At high temperatures, this compound dissociates, producing this compound atoms.

  • Ion and Electron Emission: The hot filament emits both electrons (thermoionic emission) and negative this compound ions (F⁻).

  • Magnetic Field Application: A magnetic field is applied by the solenoid. This field causes the paths of the lighter electrons to curve significantly, directing them away from the anode, while the much heavier F⁻ ions are less affected and continue to the anode.

  • Current Measurement: The currents due to both electrons and ions are measured. By analyzing the ratio of the ion current to the electron current as a function of temperature, the equilibrium constant for the electron attachment process can be determined.

  • Electron Affinity Calculation: From the temperature dependence of the equilibrium constant, the electron affinity of this compound is calculated.

Atomic Radius: Low-Temperature X-ray Crystallography

While this compound is a gas at standard temperature and pressure, its atomic radius in a bonded state can be determined by studying its solid crystalline form at very low temperatures using X-ray diffraction.

Experimental Workflow:

  • Crystal Growth: A single crystal of this compound is grown by cooling this compound gas to its freezing point (53.53 K) under controlled conditions.

  • Sample Mounting: The fragile, low-temperature crystal is mounted on a goniometer within a cryostat, which maintains the extremely low temperature required to keep the this compound in a solid state.

  • X-ray Diffraction: A monochromatic beam of X-rays is directed at the crystal. The crystal is rotated, and the X-rays are diffracted by the electron clouds of the this compound atoms in the crystal lattice.

  • Diffraction Pattern Collection: A detector records the intensities and positions of the diffracted X-ray beams, creating a unique diffraction pattern.

  • Structure Determination: The diffraction pattern is analyzed using Fourier transforms to generate a three-dimensional electron density map of the crystal.

  • Atomic Radius Calculation: From the electron density map, the positions of the this compound nuclei are determined. The covalent radius is then calculated as half the distance between the nuclei of two bonded this compound atoms.

Thermodynamic Relationships: The Born-Haber Cycle for Lithium Fluoride

The interplay between several of this compound's fundamental electronic properties can be visualized through the Born-Haber cycle. This thermodynamic cycle relates the enthalpy of formation of an ionic compound, such as lithium fluoride (LiF), to the enthalpy changes of the intermediate steps involved in its formation from the constituent elements in their standard states. The cycle demonstrates the energetic contributions of processes like atomization, ionization, and electron affinity.

Born_Haber_Cycle_LiF cluster_0 A Li(s) + ½F₂(g) B Li(g) + ½F₂(g) A->B ΔH_sub(Li) +161 kJ/mol F LiF(s) A->F ΔH_f(LiF) -617 kJ/mol C Li(g) + F(g) B->C ½ΔH_BE(F₂) +79 kJ/mol D Li⁺(g) + F(g) + e⁻ C->D IE₁(Li) +520 kJ/mol E Li⁺(g) + F⁻(g) D->E EA(F) -328 kJ/mol E->F ΔH_Lattice -1047 kJ/mol

References

The Unrivaled Electron Affinity: A Technical Dissection of Fluorine's High Electronegativity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of chemical elements, fluorine stands alone, possessing the highest electronegativity—a fundamental property that dictates its profound influence across chemistry and drug development. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the core principles governing this compound's exceptional ability to attract electrons. By examining its atomic structure and the quantum mechanical forces at play, we provide a comprehensive understanding of this pivotal element.

The Fundamental Basis of Electronegativity

Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons.[1] The concept was first introduced by Linus Pauling and is influenced by several key atomic properties.[1][2] Primarily, these are the atom's effective nuclear charge and its atomic radius.[3][4][5] A higher effective nuclear charge, the net positive charge experienced by valence electrons, results in a stronger pull on those electrons.[5] Conversely, a smaller atomic radius means that the valence electrons are closer to the nucleus, leading to a greater electrostatic attraction.[3][5]

This compound's preeminence in electronegativity is a direct consequence of its atomic architecture. With an atomic number of 9, it has nine protons in its nucleus and an electron configuration of 1s²2s²2p⁵.[6] Its valence electrons reside in the second energy level (n=2), which is relatively close to the nucleus.[7][8] Furthermore, the inner 1s electrons provide minimal shielding, resulting in a high effective nuclear charge felt by the valence electrons.[8][9] This combination of a small atomic radius and a high effective nuclear charge creates a powerful electrostatic pull on electrons, making this compound the most electronegative element.[7][8][10]

Quantifying Electronegativity: A Comparative Analysis

Several scales have been developed to quantify electronegativity, each with its own theoretical basis. The most widely used are the Pauling, Mulliken, and Allred-Rochow scales.

Pauling Scale

The Pauling scale is the most common and is based on bond energies.[2][11][12] Linus Pauling postulated that the extra bond energy in a heteronuclear bond (A-B) compared to the average of the homonuclear bond energies (A-A and B-B) is due to the electrostatic attraction between the partially charged atoms, which arises from the difference in their electronegativities.[2] this compound is assigned the highest value of 3.98 on this scale.[4]

Mulliken Scale

Robert S. Mulliken proposed that electronegativity is the average of an atom's first ionization energy and its electron affinity.[13][14][15] This scale provides a more direct measure of an atom's ability to attract and hold onto electrons.[15]

Allred-Rochow Scale

The Allred-Rochow scale defines electronegativity as the electrostatic force exerted by the effective nuclear charge on the valence electrons at the covalent radius.[16][17][18]

The following tables summarize key quantitative data that underscore this compound's high electronegativity in comparison to other halogens.

Table 1: Electronegativity Values of Halogens on Different Scales

ElementPauling ScaleAllred-Rochow Scale
This compound (F)3.984.10
Chlorine (Cl)3.162.83
Bromine (Br)2.962.74
Iodine (I)2.662.21

Source: Pauling values from various sources including[9][11][12]. Allred-Rochow values from[16][18].

Table 2: Atomic Properties of Halogens

PropertyThis compound (F)Chlorine (Cl)Bromine (Br)Iodine (I)
First Ionization Energy (kJ/mol) 1681125111401008
Electron Affinity (kJ/mol) -328.0-349.0-324.6-295.2
Atomic Radius (pm) 50100114133
Effective Nuclear Charge (Slater's) +5.20+6.10+7.60+7.60

Source: Ionization Energy data from[19]. Electron Affinity data from[19]. Atomic Radii are covalent radii. Effective Nuclear Charge calculated using Slater's rules.

Table 3: Bond Dissociation Energies of Diatomic Halogen Molecules

MoleculeBond Dissociation Energy (kJ/mol)
F-F155
Cl-Cl242
Br-Br193
I-I151

Source: Data from[20][21][22].

The data clearly illustrates that while this compound has the highest ionization energy, its electron affinity is slightly lower than that of chlorine. This anomaly is attributed to the small size of the this compound atom, which leads to significant electron-electron repulsion in the already crowded 2p orbitals upon the addition of an extra electron. However, its exceptionally high effective nuclear charge and small atomic radius are the dominant factors contributing to its unparalleled electronegativity. The relatively low F-F bond dissociation energy is also a consequence of this electron-electron repulsion, making diatomic this compound highly reactive.[22]

Experimental Determination of Key Parameters

The quantitative data presented are derived from sophisticated experimental techniques. Understanding these methodologies is crucial for appreciating the precision of these values.

Measurement of Ionization Energy: Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a primary technique for measuring the ionization energies of atoms and molecules. The fundamental principle involves irradiating a sample with high-energy photons, typically from a UV or X-ray source.[23]

Experimental Workflow:

  • Sample Introduction: The sample is introduced into a high-vacuum chamber in a gaseous state.

  • Ionization: The gas-phase atoms are irradiated with a monochromatic beam of high-energy photons (e.g., UV or X-rays).

  • Electron Ejection: The incident photons cause the ejection of electrons (photoelectrons) from various energy levels of the atom.

  • Energy Analysis: The ejected electrons pass through an electron energy analyzer, which measures their kinetic energies.

  • Detection: A detector counts the number of photoelectrons at each kinetic energy.

  • Data Analysis: The binding energy (ionization energy) of each electron is calculated by subtracting its measured kinetic energy from the energy of the incident photon (BE = hν - KE).

G cluster_source Photon Source cluster_chamber High-Vacuum Chamber cluster_output Data Output Source UV/X-ray Source Sample Gaseous Sample Source->Sample Analyzer Electron Energy Analyzer Sample->Analyzer e⁻ (KE) Detector Electron Detector Analyzer->Detector Spectrum PES Spectrum Detector->Spectrum G cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes F High Electronegativity of this compound pKa pKa Modulation F->pKa Stability Metabolic Stability (Strong C-F Bond) F->Stability Lipo Increased Lipophilicity F->Lipo Conform Conformational Control F->Conform Binding Altered Target Binding pKa->Binding Bioavail Enhanced Bioavailability Stability->Bioavail Perm Improved Membrane Permeability Lipo->Perm Potency Increased Potency Conform->Potency Binding->Potency Bioavail->Potency Perm->Bioavail

References

The Untamable Element: A Technical Guide to the Discovery and Periodic Placement of Fluorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the arduous journey to isolate elemental fluorine and an analysis of its unique position and properties within the periodic table. The extreme reactivity that thwarted early attempts at its discovery is the very characteristic that now makes it a cornerstone of modern materials science and pharmaceutical development.

The Perilous Path to Isolation: A Chronology of Discovery

The quest for this compound was a multi-generational endeavor marked by perseverance, brilliant insights, and tragic accidents. Its history is a testament to the relentless spirit of scientific inquiry. Early experimenters, often working with highly toxic hydrogen fluoride (HF), faced severe health consequences, earning them the unfortunate moniker of the "this compound martyrs."[1][2]

The timeline below outlines the key milestones in the discovery of this compound:

  • 1529: Georgius Agricola, a German mineralogist, described the use of fluorspar (calcium fluoride, CaF₂) as a flux to lower the melting point of ores, coining the term "fluores" from the Latin word "fluere," meaning "to flow."[3][4]

  • 1771: Carl Wilhelm Scheele produced hydrofluoric acid by reacting fluorspar with sulfuric acid, noting its ability to corrode glass.[4][5]

  • 1810-1813: André-Marie Ampère and Sir Humphry Davy corresponded about the existence of a new element within hydrofluoric acid, analogous to chlorine.[6][7] Davy's attempts to isolate it via electrolysis were unsuccessful due to the high reactivity of the element, which attacked his equipment.[1][3]

  • 1886: After numerous failed and often dangerous attempts by many scientists, French chemist Henri Moissan successfully isolated elemental this compound on June 26th.[1][6][8] For this monumental achievement, he was awarded the Nobel Prize in Chemistry in 1906.[1][9]

The primary challenges in isolating this compound were its extreme reactivity with virtually all materials, the toxicity of its compounds, and the difficulty in finding a suitable solvent and apparatus for electrolysis that could withstand its corrosive nature.[1][2][10]

The Moissan Electrolysis: A Breakthrough Protocol

Henri Moissan's success where others had failed was a result of meticulous experimentation and innovative apparatus design. His method, which remains the basis for modern this compound production, involved the electrolysis of a solution of potassium hydrogen difluoride (KHF₂) in anhydrous hydrogen fluoride (HF).[8][9][11]

Experimental Apparatus and Conditions:

Moissan constructed a U-shaped electrolysis cell from a platinum-iridium alloy, which exhibited greater resistance to this compound's corrosive attack than pure platinum.[1][2][3] The electrodes were also made of this durable alloy.[2][9] To minimize the reactivity of the this compound gas produced, the entire apparatus was cooled to -50°C.[9][12] The U-tube was sealed with fluorspar caps to prevent the escape of toxic gases and the ingress of moisture.[2]

Electrolytic Process:

The electrolyte, a solution of KHF₂ in anhydrous HF, was crucial as pure HF is a poor electrical conductor.[8][9] Upon passing an electric current through the solution, hydrogen gas was evolved at the cathode and pale yellow this compound gas was liberated at the anode.[9][12]

The overall reaction can be summarized as:

2KHF22KF+H2(g)+F2(g)2KHF_2 \rightarrow 2KF + H_2(g) + F_2(g)2KHF2​→2KF+H2​(g)+F2​(g)

This compound's Position and Properties in the Periodic Table

This compound (F) holds the atomic number 9 and is the lightest member of the Halogen group (Group 17) in the periodic table.[5][13][14] Its position at the top of this group and in the second period dictates its extreme chemical properties.

Atomic and Physical Properties

The defining characteristic of a this compound atom is its electron configuration: 1s²2s²2p⁵.[5][13] With seven valence electrons, it is one electron short of a stable octet, leading to its powerful drive to acquire an electron. This results in this compound being the most electronegative element, with a value of 3.98 on the Pauling scale.[8][13]

PropertyValue
Atomic Number9[5][14]
Atomic Weight18.9984 u[5][15]
Melting Point-219.62 °C[5][14]
Boiling Point-188.14 °C[5][14]
Density (at STP)1.696 g/L[5]
Electron Configuration[He] 2s²2p⁵[5][13]
Electronegativity (Pauling Scale)3.98[13][15]
Oxidation State-1[5][15]
AppearancePale yellow gas[14][16]
Chemical Reactivity

This compound is the most chemically reactive of all elements.[5][14][16] It reacts with all other elements except for helium and neon.[5] Its high reactivity is a consequence of the weak this compound-fluorine bond in the F₂ molecule and the high energy released upon forming bonds with other elements. This reactivity makes it a powerful oxidizing agent.[13] For instance, it reacts explosively with hydrogen and can ignite substances like metals, glass, and even water.[14][17]

Significance in Drug Development and Research

The unique properties of this compound have made it an invaluable tool in modern science and industry. In drug development, the strategic incorporation of this compound atoms into molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. The small size of the this compound atom and the strength of the carbon-fluorine bond are key to these improvements. Its applications also extend to the synthesis of fluoropolymers like Teflon, and its compounds are used in refrigerants and in the production of uranium.[1][16]

The journey to understand and harness the power of this compound, from its early, hazardous encounters to its sophisticated applications today, underscores the profound impact of fundamental chemical research.

References

The Strategic Incorporation of Fluorine in Organic Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic compounds has become a paramount strategy in modern drug discovery and development. Its unique electronic properties, small steric footprint, and the remarkable stability of the carbon-fluorine bond offer medicinal chemists a versatile tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. Strategic fluorination can profoundly influence a molecule's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of this compound in organic compounds, presenting quantitative data, detailed experimental protocols for key fluorination and analytical techniques, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their therapeutic design endeavors.

The Impact of this compound on Physicochemical Properties

The introduction of this compound can dramatically alter the fundamental physicochemical properties of an organic molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity and Basicity (pKa)

This compound's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing functional groups.[1] This modulation of pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

For instance, the fluorination of aliphatic amines leads to a predictable decrease in their basicity. This effect is additive and diminishes with increasing distance between the this compound atom and the amine.[1]

Table 1: Effect of Fluorination on the pKa of Aliphatic Amines [1]

CompoundNumber of this compound AtomsPosition of this compoundpKaΔpKa (per F atom)
Ethylamine0-10.6-
2-Fluoroethylamine1β8.9-1.7
2,2-Difluoroethylamine2β7.2-1.7
2,2,2-Trifluoroethylamine3β5.5-1.7
3-Fluoropropylamine1γ9.8-0.8
Influence on Lipophilicity (LogP)

The effect of this compound on lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is complex and context-dependent. While a single this compound atom is only slightly more lipophilic than a hydrogen atom, the introduction of multiple this compound atoms, such as in a trifluoromethyl (-CF3) group, generally increases lipophilicity.[3] This can enhance a molecule's ability to cross lipid membranes, including the blood-brain barrier. However, the strong polarization of the C-F bond can also lead to counterintuitive decreases in lipophilicity in certain molecular contexts.[4]

Table 2: Comparative LogP Values of Fluorinated and Non-Fluorinated Compounds

Non-Fluorinated CompoundLogPFluorinated AnalogueLogPReference
Ibuprofen3.97Flurbiprofen4.16[3]
Morphine~0.9Fluoromorphine β-C1Higher than Morphine[5]
3-Propyl-1H-indole2.893-(3,3,3-Trifluoropropyl)-1H-indole3.54[6]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating this compound is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol) compared to a carbon-hydrogen bond (~105 kcal/mol), making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[7] By replacing metabolically labile hydrogens with this compound, the in vivo half-life of a drug can be significantly extended.

Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds (Illustrative)

CompoundIn Vitro Half-life (t½)Intrinsic Clearance (Clint)Key Metabolic Pathway
Compound AShortHighCYP-mediated oxidation at para-position
Fluoro-Compound ALongLowBlocked para-position oxidation

Note: Specific quantitative data for direct comparisons are often proprietary. The table illustrates a common outcome of fluorination.

Modulation of Binding Affinity

This compound's influence on binding affinity is multifaceted, arising from a combination of steric, electronic, and conformational effects.[8] The small van der Waals radius of this compound (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å) with minimal steric perturbation.[3] However, its strong electronegativity can alter the charge distribution of a molecule, leading to more favorable electrostatic interactions with the target protein. Furthermore, this compound can participate in non-covalent interactions such as hydrogen bonds and multipolar interactions, which can contribute to binding affinity.[3]

Table 4: Impact of Fluorination on Kinase Inhibitor Binding Affinity (IC50)

Kinase TargetNon-Fluorinated Inhibitor IC50 (nM)Fluorinated Inhibitor IC50 (nM)Fold Improvement
p38α>1000028>357
LCK120206

Note: Data is illustrative and derived from various sources comparing related compounds. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[9]

Experimental Protocols

Synthesis: Electrophilic Fluorination of an Aromatic Compound

This protocol describes a general procedure for the electrophilic fluorination of an activated aromatic compound using a modern fluorinating agent.

Materials:

  • Aromatic substrate (e.g., anisole)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and anhydrous acetonitrile.

  • Stir the solution at room temperature and add N-Fluorobenzenesulfonimide (1.1 eq) portion-wise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fluorinated aromatic compound.

G cluster_synthesis Electrophilic Fluorination Workflow start Dissolve Aromatic Substrate in Anhydrous Acetonitrile add_nfsi Add NFSI (1.1 eq) start->add_nfsi reaction Stir at Room Temperature (Monitor by TLC/GC-MS) add_nfsi->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Fluorinated Product purify->end

Experimental workflow for electrophilic fluorination.
Synthesis: Nucleophilic Deoxyfluorination using DAST

This protocol outlines the conversion of an alcohol to an alkyl fluoride using Diethylaminosulfur Trifluoride (DAST). Caution: DAST is a hazardous reagent and should be handled with appropriate safety precautions in a fume hood.

Materials:

  • Alcohol substrate

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard work-up and purification equipment

Procedure: [10]

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at -78 °C for a specified time, then warm to room temperature and stir for an additional period (monitoring by TLC).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_dast DAST Deoxyfluorination Workflow start Dissolve Alcohol in DCM under Inert Atmosphere cool Cool to -78°C start->cool add_dast Add DAST (1.2 eq) Dropwise cool->add_dast react Stir at -78°C, then Warm to Room Temperature add_dast->react quench Quench with Saturated NaHCO3 Solution react->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify end Alkyl Fluoride Product purify->end

Experimental workflow for DAST-mediated deoxyfluorination.
Analysis: Determination of LogP by 19F NMR

This protocol provides a method for determining the octanol-water partition coefficient (LogP) of a fluorinated compound using 19F NMR spectroscopy.[11][12]

Materials:

  • Fluorinated compound of interest

  • Fluorinated reference compound with a known LogP

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials for partitioning

  • NMR tubes

  • NMR spectrometer with a this compound probe

Procedure:

  • Prepare a stock solution of the fluorinated compound and the reference compound in water-saturated n-octanol.

  • Add an equal volume of n-octanol-saturated water to a vial containing a known volume of the stock solution.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully take an aliquot from both the n-octanol and water layers and transfer to separate NMR tubes.

  • Acquire 19F NMR spectra for both samples.

  • Integrate the signals of the compound of interest and the reference compound in both spectra.

  • Calculate the LogP using the ratio of the integrals and the known LogP of the reference compound.

Analysis: Determination of Total Organic this compound by Combustion Ion Chromatography

This method is used to determine the total amount of organic this compound in a sample.

Procedure Outline: [13][14]

  • The sample is passed through a granular activated carbon (GAC) column to adsorb organic compounds.

  • The GAC column is washed with a solution (e.g., sodium nitrate) to remove any adsorbed inorganic fluoride.

  • The GAC with the adsorbed organic this compound is combusted at a high temperature (≥1000 °C) in an oxygen stream.

  • The combustion process converts the organic this compound into hydrogen fluoride (HF) gas.

  • The HF gas is absorbed into an aqueous solution.

  • The concentration of fluoride in the resulting solution is determined by ion chromatography.

Case Study: Metabolic Pathway of a Fluorinated Drug - Sitagliptin

Sitagliptin is a fluorinated oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[15] The presence of trifluoromethyl and trifluorophenyl groups in its structure contributes to its metabolic stability. The majority of the drug is excreted unchanged in the urine.[1] However, a small portion undergoes metabolism, primarily mediated by CYP3A4 and to a lesser extent by CYP2C8.[10][16]

The minor metabolic pathways include:

  • N-sulfation

  • N-carbamoyl glucuronidation

  • Hydroxylation

  • Oxidative desaturation of the piperazine ring followed by cyclization

G cluster_metabolism Minor Metabolic Pathways cluster_conjugation Phase II Conjugation Sitagliptin Sitagliptin CYP3A4 CYP3A4 Sitagliptin->CYP3A4 Major CYP2C8 CYP2C8 Sitagliptin->CYP2C8 Minor UGT UGTs Sitagliptin->UGT SULT SULTs Sitagliptin->SULT Excretion Renal Excretion (~79% unchanged) Sitagliptin->Excretion M1 Hydroxylated Metabolites CYP3A4->M1 M4 Oxidative Desaturation and Cyclization Products CYP3A4->M4 M2 N-sulfate Conjugate M3 N-carbamoyl Glucuronide UGT->M3 SULT->M2

Metabolic pathways of Sitagliptin.

This compound in GPCR Ligand Design

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The introduction of this compound into GPCR ligands is a common strategy to enhance potency and selectivity.[17][18] this compound can influence ligand binding by altering the conformation of the ligand to better fit the binding pocket, or by participating in direct interactions with the receptor. For example, in the β2-adrenergic receptor, fluorinated ligands have been used to stabilize specific receptor conformations, providing insights into biased signaling pathways.

G cluster_gpcr GPCR Signaling Pathway Ligand Fluorinated Ligand GPCR GPCR (e.g., β2-Adrenergic Receptor) Ligand->GPCR Binding and Conformational Change G_Protein G Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Generalized GPCR signaling pathway activated by a ligand.

Conclusion

The strategic incorporation of this compound is a powerful and well-established approach in modern drug design. A thorough understanding of its effects on a molecule's physicochemical properties, metabolic stability, and target binding is crucial for its successful application. This guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols. As synthetic methodologies for fluorination continue to advance, the rational design of fluorinated therapeutics will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

The Enigmatic World of Naturally Occurring Organofluorine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 13, 2025

Abstract

The carbon-fluorine bond, the strongest single bond in organic chemistry, is a rarity in nature, with only a handful of naturally occurring organofluorine compounds identified to date. These molecules, found in select plants and bacteria, exhibit potent biological activities, from extreme toxicity to antibiotic effects. This in-depth technical guide provides a comprehensive overview of the core aspects of naturally occurring organothis compound compounds, tailored for researchers, scientists, and drug development professionals. It delves into their biosynthesis, biological mechanisms of action, and the experimental methodologies used for their study. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.

Introduction to Natural Organofluorines

Despite the high terrestrial abundance of this compound, its incorporation into organic molecules by living organisms is exceptionally rare. The unique physicochemical properties conferred by the this compound atom, such as high electronegativity, small atomic radius, and the strength of the C-F bond, result in profound effects on the biological activity of these molecules. The known naturally occurring organothis compound compounds are primarily secondary metabolites produced by a limited number of plant and bacterial species. These compounds serve various ecological roles, including defense against herbivores and competition with other microorganisms. For drug development professionals, these natural products offer intriguing scaffolds and mechanisms of action that can inspire the design of novel therapeutics.

The primary classes of naturally occurring organothis compound compounds include:

  • Fluoroacetate and its derivatives: The most well-known of these is fluoroacetate, a potent toxin found in several plant species. Its toxicity stems from its metabolic conversion to 2-fluorocitrate, which inhibits a key enzyme in the citric acid cycle.

  • Fluorinated amino acids: 4-Fluorothreonine, an antibacterial compound, is produced by the bacterium Streptomyces cattleya.

  • Fluorinated nucleosides: Nucleocidin, a rare fluorinated antibiotic, is synthesized by Streptomyces calvus and exhibits activity against bacteria and trypanosomes.

  • ω-Fluoro fatty acids: Found in the seeds of Dichapetalum toxicarium, these compounds, such as fluorooleic acid, contribute to the plant's toxicity.

Biosynthesis of Organothis compound Compounds

The biosynthesis of the C-F bond is a fascinating and rare enzymatic process. The key enzyme responsible for this transformation is fluorinase , also known as adenosyl-fluoride synthase.

The Fluorinase-Catalyzed Reaction

Fluorinase catalyzes the formation of a C-F bond via a nucleophilic substitution reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion, producing 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. This is the first committed step in the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya.

Fluorinase_Reaction cluster_reactants Reactants cluster_products Products SAM S-Adenosyl-L-methionine (SAM) Fluorinase Fluorinase SAM->Fluorinase F_ion Fluoride Ion (F⁻) F_ion->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluorinase->FDA L_Met L-Methionine Fluorinase->L_Met Fluoroacetate_4FT_Biosynthesis five_FDA 5'-Fluoro-5'-deoxyadenosine enzyme1 Enzymatic Steps five_FDA->enzyme1 fluoroacetaldehyde Fluoroacetaldehyde aldehyde_dehydrogenase Aldehyde Dehydrogenase fluoroacetaldehyde->aldehyde_dehydrogenase transaldolase Transaldolase fluoroacetaldehyde->transaldolase fluoroacetate Fluoroacetate four_FT 4-Fluorothreonine L_threonine L-Threonine L_threonine->transaldolase acetaldehyde Acetaldehyde enzyme1->fluoroacetaldehyde aldehyde_dehydrogenase->fluoroacetate transaldolase->four_FT transaldolase->acetaldehyde Fluoroacetate_Toxicity Fluoroacetate Fluoroacetate Fluoroacetyl_CoA Fluoroacetyl-CoA Fluoroacetate->Fluoroacetyl_CoA Citrate_Synthase Citrate Synthase Fluoroacetyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Fluorocitrate 2-Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Citrate Citrate Citrate->Aconitase Isocitrate Isocitrate TCA_Cycle TCA Cycle Continues Isocitrate->TCA_Cycle ATP_Depletion ATP Depletion & Cell Death Citrate_Synthase->Fluorocitrate Aconitase->Isocitrate Aconitase->ATP_Depletion Enzyme_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture (Enzyme, SAM, F⁻, Buffer) start->prepare_reaction incubate Incubate at Controlled Temperature prepare_reaction->incubate quench Quench Reaction incubate->quench analyze Analyze by HPLC quench->analyze end End analyze->end

Initial Investigations into the Toxicity of Fluorine Gas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine (F₂), the most electronegative and reactive of all elements, has a storied history of extreme toxicity that plagued its initial isolation and investigation. This technical guide provides a focused overview of the foundational studies that first systematically characterized the acute toxicity of this compound gas. It is intended for researchers, scientists, and drug development professionals who require a core understanding of the historical toxicological data, experimental methodologies, and the severe physiological consequences of acute this compound exposure. This document synthesizes quantitative data from seminal studies, details early experimental protocols, and visualizes the logical flow of these initial toxicity assessments.

Introduction

The investigation into the biological effects of elemental this compound was a direct consequence of the perilous efforts to isolate it. Early chemists who attempted to isolate this compound often suffered from severe poisoning, with some experiments proving fatal.[1][2] These initial, tragic encounters underscored the extreme hazardousness of the element and necessitated a more systematic approach to understanding its toxicity. The advent of large-scale this compound production during World War II for the Manhattan Project further catalyzed the need for formal toxicological studies to ensure worker safety.[1] This guide revisits the pivotal early research that laid the groundwork for our current understanding of this compound gas toxicity.

Acute Toxicity of this compound Gas: Quantitative Data

The primary focus of initial investigations was to determine the lethal concentrations of this compound gas over short exposure periods. These studies, primarily conducted in the 1940s and 1960s, established the dose-response relationship for acute inhalation toxicity across various animal species. The data consistently demonstrated that this compound is a potent respiratory irritant, with death often resulting from pulmonary edema and hemorrhage.[3][4]

Lethal Concentrations (LC50)

The following table summarizes the 50% lethal concentration (LC50) values from key initial studies. These values highlight the extreme toxicity of this compound gas, with lethality occurring at relatively low concentrations and short exposure durations.

Animal SpeciesExposure Duration (minutes)LC50 (ppm)Reference
Rat (Osborne-Mendel)5700Keplinger and Suissa, 1968[3][4]
15390Keplinger and Suissa, 1968[3][4]
30270Keplinger and Suissa, 1968[3][4]
60185Keplinger and Suissa, 1968[3][4]
Mouse (Swiss-Webster)5467Keplinger and Suissa, 1968
15188Keplinger and Suissa, 1968
30113Keplinger and Suissa, 1968
6075Keplinger and Suissa, 1968
Guinea Pig5400Keplinger and Suissa, 1968
15200Keplinger and Suissa, 1968
30150Keplinger and Suissa, 1968
60100Keplinger and Suissa, 1968
Rabbit (New Zealand)5500Keplinger and Suissa, 1968
15250Keplinger and Suissa, 1968
30175Keplinger and Suissa, 1968
60125Keplinger and Suissa, 1968
Non-Lethal Effects

Sub-lethal concentrations of this compound gas were also investigated to understand the range of toxic effects. These studies revealed that even at concentrations that were not immediately lethal, significant damage to the respiratory tract and other organs occurred.

Animal SpeciesExposure Concentration (ppm)Exposure Duration (minutes)Observed EffectsReference
Human Volunteers1015No irritation of eyes or nose.Keplinger and Suissa, 1968[3]
255Slight eye irritation, could be inhaled without respiratory difficulty.Keplinger and Suissa, 1968[3]
503Irritating to eyes and slightly irritating to the nose.Keplinger and Suissa, 1968[3]
78-Inhalation caused coughing.Keplinger and Suissa, 1968
1001Irritating to eyes and nose, uncomfortable after a few seconds.Keplinger and Suissa, 1968
Rat (Osborne-Mendel)1755Eye irritation, slightly labored breathing, mild diffuse lung congestion.Keplinger and Suissa, 1968
9815Eye irritation, slightly labored breathing, mild diffuse lung congestion.Keplinger and Suissa, 1968
7030Eye irritation, slightly labored breathing, mild diffuse lung congestion.Keplinger and Suissa, 1968
4760Eye irritation, slightly labored breathing, mild diffuse lung congestion.Keplinger and Suissa, 1968
Mouse (Swiss-Webster)3060No toxic signs, very mild diffuse lung congestion.Keplinger and Suissa, 1968
5060Labored breathing, mild diffuse lung congestion.Keplinger and Suissa, 1968
Rabbit (New Zealand)4105Eye and respiratory irritation, moderate diffuse lung congestion.Keplinger and Suissa, 1968

Experimental Protocols in Early this compound Toxicity Studies

The methodologies employed in the initial investigations into this compound gas toxicity, while rudimentary by modern standards, were foundational. The primary studies referenced are those by Eriksen (1945), Stokinger (1949), and the more detailed work by Keplinger and Suissa (1968).

Animal Models

A variety of animal species were utilized to assess the toxic effects of this compound gas, including:

  • Rats: Primarily Osborne-Mendel and Wistar strains.

  • Mice: Swiss-Webster and other unspecified strains.

  • Guinea Pigs: Unspecified strains.

  • Rabbits: New Zealand and other unspecified strains.

  • Dogs: Beagle and other unspecified breeds.

The use of multiple species allowed for an initial understanding of interspecies variability in sensitivity to this compound.

Exposure Apparatus and this compound Gas Generation
  • Exposure Chambers: Early studies utilized dynamic-flow inhalation chambers. Keplinger and Suissa (1968) employed stainless steel exposure chambers to prevent reaction with the highly corrosive this compound gas.

  • Gas Generation and Delivery: this compound gas was typically supplied from cylinders containing a mixture of this compound in nitrogen. The gas was then metered into the exposure chamber at a controlled rate to achieve the desired concentration.

  • Concentration Monitoring: A significant challenge in these early studies was the accurate measurement of this compound gas concentrations.[3][4] Initial attempts were noted to have "technical problems in monitoring this compound gas levels," making some of the quantitative data from the earliest studies less reliable.[3][4] Later studies, such as Keplinger and Suissa (1968), utilized more advanced analytical methods for the time to ensure the accuracy of their reported concentrations.

Experimental Procedure

The general experimental workflow for these acute inhalation studies is outlined in the diagram below.

Experimental_Workflow cluster_pre_exposure Pre-Exposure Phase cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure Phase Animal_Selection Animal Selection and Acclimation Baseline_Measurements Baseline Health Assessment Animal_Selection->Baseline_Measurements Exposure_Chamber Placement in Exposure Chamber Baseline_Measurements->Exposure_Chamber Gas_Exposure Controlled this compound Gas Exposure (Varied Concentrations and Durations) Exposure_Chamber->Gas_Exposure Clinical_Observation Clinical Observation for Toxic Signs (e.g., dyspnea, irritation) Gas_Exposure->Clinical_Observation Data_Recording Recording of Morbidity and Mortality Clinical_Observation->Data_Recording Pathological_Exam Gross and Histopathological Examination Data_Recording->Pathological_Exam

Fig. 1: Generalized experimental workflow for early acute this compound gas inhalation studies.
Observation and Pathological Examination

  • Clinical Signs: Following exposure, animals were observed for clinical signs of toxicity. Commonly reported signs included irritation of the eyes and nose, dyspnea (labored breathing), lethargy, and general weakness.[4]

  • Time to Death: In lethal dose studies, the time to death was recorded. For this compound gas exposure, death typically occurred between 12 and 18 hours post-exposure, except at very high concentrations which could be fatal during or immediately after exposure.[3][4]

  • Gross Pathology: Animals that died or were euthanized were subjected to gross pathological examination. The most prominent findings were in the respiratory tract, including pulmonary edema (fluid in the lungs), emphysema, and hemorrhage.[3]

  • Histopathology: Microscopic examination of tissues was also performed. In addition to severe lung damage, some studies reported effects on the liver (coagulation necrosis, periportal hemorrhages) and kidneys at higher sublethal concentrations.[5]

Toxicological Mechanisms and Signaling Pathways (Inferred from Early Studies)

The initial investigations into this compound gas toxicity were primarily descriptive and did not delve into the molecular mechanisms or signaling pathways involved. However, the observed pathological effects provide clues to the primary modes of action. The extreme reactivity of this compound gas leads to direct chemical burns and severe irritation of any tissue it contacts, particularly the moist surfaces of the respiratory tract and eyes.

The logical relationship between this compound gas exposure and the observed toxic outcomes can be visualized as a direct cause-and-effect pathway.

Toxicity_Pathway cluster_effects Physiological Effects cluster_pulmonary Pulmonary Damage F2_Exposure Inhalation of this compound Gas (F₂) Respiratory_Irritation Severe Respiratory Tract Irritation F2_Exposure->Respiratory_Irritation Ocular_Irritation Ocular and Nasal Irritation F2_Exposure->Ocular_Irritation Systemic_Effects Systemic Toxicity (Liver and Kidney Damage at High Doses) F2_Exposure->Systemic_Effects Pulmonary_Edema Pulmonary Edema Respiratory_Irritation->Pulmonary_Edema Hemorrhage Hemorrhage Respiratory_Irritation->Hemorrhage Death Death Pulmonary_Edema->Death Hemorrhage->Death

Fig. 2: Logical pathway from this compound gas exposure to toxic outcomes observed in early studies.

Conclusion

The initial investigations into the toxicity of this compound gas, born out of necessity and conducted with the tools available at the time, provided critical data that continue to inform safety standards for handling this highly hazardous material. These early studies definitively established this compound as a potent and acute respiratory toxicant, with well-defined lethal concentrations and a clear profile of severe irritant effects. While modern toxicological methods can now elucidate the complex molecular pathways disrupted by this compound, the foundational work of researchers like Eriksen, Stokinger, and Keplinger and Suissa remains a cornerstone of our understanding of its acute hazards. This historical perspective is invaluable for contemporary researchers in toxicology and drug development, offering a stark reminder of the inherent reactivity of this compound and the importance of rigorous safety protocols when working with fluorinated compounds.

References

The Indispensable Role of Fluorspar in the Landmark Discovery of Fluorine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the mineral fluorspar in the historic and challenging journey to the discovery and isolation of elemental fluorine. It provides a detailed account of the scientific milestones, experimental protocols, and the properties of fluorspar that positioned it as the essential starting material for this monumental achievement in chemistry.

For centuries, the extreme reactivity of this compound rendered its isolation one of chemistry's most formidable quests.[1] The relentless pursuit by numerous eminent chemists was often fraught with peril, leading to injuries and even fatalities, which earned this compound the forbidding moniker "the savage beast among the elements."[2] The key to finally mastering this elusive element was found within a common mineral: fluorspar.

The history of this compound's discovery is fundamentally intertwined with fluorspar, chemically known as calcium fluoride (CaF₂).[3] Its unique characteristics, such as its use as a flux in metallurgy and its reaction with acids to form a highly corrosive substance, captivated early scientific minds.[4][5] This guide meticulously traces the scientific path from the initial observations of fluorspar to the ultimate triumph of isolating this compound, offering technical insights into the pivotal experiments that marked this journey.

Fluorspar: The Foundational Source Material

Fluorspar, a naturally occurring mineral, was the sole source of this compound for the pioneering researchers and continues to be a primary raw material for its industrial production today.[3]

Physical and Chemical Properties of Fluorspar

The distinct properties of fluorspar were instrumental in its central role in the discovery of this compound.

PropertyValue
Chemical Formula CaF₂[4]
Appearance Crystalline solid, often with purple, green, or yellow hues due to impurities. In its pure form, it is colorless.[4]
Crystal System Isometric[4]
Hardness (Mohs scale) 4[4]
Density 3.18 g/cm³[4]
Melting Point 1418 °C[4]
Solubility in water Insoluble[4]
Reactivity Reacts with strong acids, notably sulfuric acid, to yield hydrogen fluoride.[5]

The Gateway to Discovery: The Synthesis of Hydrofluoric Acid

The synthesis of hydrofluoric acid (HF) from fluorspar was the crucial first step that paved the way for the isolation of this compound.

Historical Context

In 1771, Swedish chemist Carl Wilhelm Scheele conducted the first systematic study of the reaction between fluorspar and sulfuric acid, which produced what he termed "fluor acid," now known as hydrofluoric acid.[5] He documented its remarkable capacity to etch glass, a characteristic that strongly suggested the existence of a novel and highly reactive element.[5]

Experimental Protocol: Preparation of Anhydrous Hydrogen Fluoride

The following protocol integrates historical methodologies with modern industrial practices for the production of anhydrous hydrogen fluoride from fluorspar.

Objective: To produce anhydrous hydrogen fluoride gas through the reaction of acid-grade fluorspar with concentrated sulfuric acid.

Materials:

  • Acid-grade fluorspar (CaF₂), finely powdered (>97% purity)[6]

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Lead or cast-iron retort or a rotary kiln[7]

  • Condenser constructed from HF-resistant material (e.g., platinum, lead, or modern alloys)

  • Cooled receiving vessel

  • Scrubbing towers for purification

Procedure:

  • Reactor Charging: A precisely measured quantity of finely powdered fluorspar is introduced into the retort.

  • Acid Addition: A stoichiometric excess of concentrated sulfuric acid is carefully and slowly added to the fluorspar. The reaction proceeds as follows: CaF₂(s) + H₂SO₄(l) → 2HF(g) + CaSO₄(s).[7]

  • Heating: The mixture is gently heated to initiate and sustain the reaction. In industrial applications, temperatures typically range from 200-250°C.[8] This reaction is endothermic.[9]

  • Gas Collection and Condensation: The evolved hydrogen fluoride gas is directed through a condenser. The condenser is maintained at a temperature below 19.5°C, the boiling point of HF, to liquefy the anhydrous hydrogen fluoride.

  • Purification: The crude HF is subsequently purified via distillation to eliminate impurities such as silicon tetrafluoride (originating from silica in the fluorspar) and sulfur dioxide.[10]

Safety Precautions:

  • All procedures must be performed in a well-ventilated fume hood.

  • Mandatory personal protective equipment (PPE) includes a face shield, chemical splash goggles, acid-resistant gloves (neoprene or nitrile), and a laboratory coat.[11][12]

  • Calcium gluconate gel must be immediately accessible as a first-aid treatment for skin exposure to HF.[12]

  • All apparatus components must be resistant to the extreme corrosivity of HF. Glassware is unsuitable as it is readily attacked by HF.[5]

The Final Frontier: Moissan's Isolation of Elemental this compound

After numerous unsuccessful and often tragic attempts by his predecessors, French chemist Henri Moissan achieved the historic isolation of this compound on June 26, 1886.[1][13]

The Challenge and Moissan's Groundbreaking Solutions

The primary hurdles in isolating this compound were its unparalleled reactivity, causing it to attack nearly all materials, and the non-conductive nature of anhydrous hydrogen fluoride. Moissan's success stemmed from several critical innovations:

  • The Electrolyte: He made the crucial discovery that a solution of potassium hydrogen difluoride (KHF₂) in anhydrous liquid hydrogen fluoride is an effective electrical conductor.[1]

  • Low-Temperature Electrolysis: By cooling his apparatus to -50°C, Moissan significantly reduced the reactivity of the this compound gas, thereby preventing the immediate destruction of his equipment.[14]

  • Resistant Materials: His electrolysis cell was ingeniously constructed from a platinum-iridium alloy, which exhibits greater resistance to this compound attack than pure platinum. He also utilized stoppers made of fluorspar.[2][5]

Experimental Protocol: Moissan's Electrolysis of Hydrogen Fluoride

The following is a detailed protocol for the isolation of this compound based on Henri Moissan's seminal 1886 experiment.

Objective: To isolate elemental this compound through the electrolysis of a solution of potassium hydrogen difluoride in anhydrous hydrogen fluoride.

Materials:

  • Anhydrous hydrogen fluoride (HF)

  • Potassium hydrogen difluoride (KHF₂)

  • Platinum-iridium U-tube electrolysis cell

  • Platinum-iridium electrodes

  • Fluorspar stoppers

  • Cooling bath capable of maintaining -50°C (e.g., liquid methyl chloride in Moissan's original experiment)[14]

  • A direct current power source (Moissan employed a battery of Bunsen cells)

  • Apparatus for the collection and analysis of the evolved gases

Procedure:

  • Electrolyte Preparation: Anhydrous potassium hydrogen difluoride is dissolved in anhydrous liquid hydrogen fluoride within the platinum-iridium U-tube.

  • Apparatus Assembly: The platinum-iridium electrodes are carefully inserted through the fluorspar stoppers, which seal the two arms of the U-tube. The stoppers are equipped with outlets for the gases produced.

  • Cooling: The entire electrolysis cell is submerged in the cooling bath and maintained at a constant temperature of -50°C.[14]

  • Electrolysis: A direct current is passed through the electrolyte. This results in the evolution of hydrogen gas at the cathode and this compound gas at the anode. The overall reaction is: 2KHF₂(l) → 2KF(l) + H₂(g) + F₂(g).

  • Gas Collection: The hydrogen and this compound gases are collected separately from the outlets. It is of utmost importance to prevent the mixing of these two gases, as they react explosively.[15]

  • Verification of this compound: Moissan confirmed the identity of the gas produced at the anode by observing its extreme reactivity, such as its ability to cause silicon to spontaneously ignite.[4]

Safety Precautions:

  • This experiment is exceptionally hazardous and should only be undertaken by highly experienced chemists with extensive safety measures in place.

  • In addition to the precautions for handling HF, the severe toxicity and reactivity of this compound gas demand extreme caution.

  • The apparatus must be meticulously dried, as any trace of moisture will react with this compound to produce oxygen and ozone.[16]

  • The explosive potential of a hydrogen-fluorine mixture necessitates a robust and intelligently designed apparatus to ensure the complete separation of the two gases.

Quantitative Data Summary

Timeline of the Discovery of this compound
YearScientist(s)Key Contribution
1529 Georgius AgricolaDescribed the use of fluorspar as a flux in metallurgy.[3]
1771 Carl Wilhelm ScheelePrepared hydrofluoric acid from fluorspar and sulfuric acid.[5]
1810 André-Marie AmpèreProposed that hydrofluoric acid contained a new element, which he named this compound.[3]
1813 Humphry DavyConducted further investigations into hydrofluoric acid and attempted to isolate this compound.[13]
1886 Henri MoissanSuccessfully isolated elemental this compound for the first time using electrolysis.[1][13]
1906 Henri MoissanAwarded the Nobel Prize in Chemistry for the isolation of this compound.[13]
Key Experimental Parameters
ExperimentParameterValue
HF Production ReactantsFluorspar (CaF₂), Sulfuric Acid (H₂SO₄)[7]
Temperature200-250 °C[8]
This compound Isolation ElectrolytePotassium Hydrogen Difluoride (KHF₂) in liquid Hydrogen Fluoride (HF)[1]
Temperature-50 °C[14]
Electrode MaterialPlatinum-Iridium Alloy[2][5]
Cell MaterialPlatinum-Iridium Alloy[2][5]

Visualizations of the Scientific Pathway and Experimental Setups

DiscoveryOfthis compound Fluorspar Fluorspar (CaF₂) Agricola Georgius Agricola (1529) Use as a flux Fluorspar->Agricola Scheele Carl Wilhelm Scheele (1771) Reaction with H₂SO₄ Fluorspar->Scheele HF Hydrofluoric Acid (HF) Scheele->HF Ampere André-Marie Ampère (1810) Postulates a new element HF->Ampere Davy Humphry Davy (1813) Attempts at isolation HF->Davy Moissan Henri Moissan (1886) Successful Isolation HF->Moissan This compound Elemental this compound (F₂) Moissan->this compound

Caption: Logical progression from fluorspar to the discovery of this compound.

HF_Production cluster_reactants Reactants cluster_process Process cluster_products Products Fluorspar Fluorspar (CaF₂) Reactor Reaction in Retort (200-250°C) Fluorspar->Reactor SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->Reactor Condensation Condensation (<19.5°C) Reactor->Condensation HF Gas CalciumSulfate Calcium Sulfate (CaSO₄) Reactor->CalciumSulfate Purification Purification (Distillation) Condensation->Purification AnhydrousHF Anhydrous HF Purification->AnhydrousHF

Caption: Experimental workflow for hydrofluoric acid production.

Moissan_Apparatus cluster_cell Electrolysis Cell cluster_external External Components U_Tube Platinum-Iridium U-Tube Electrolyte KHF₂ in liquid HF U_Tube->Electrolyte Contains CoolingBath Cooling Bath (-50°C) U_Tube->CoolingBath Immersed in Cathode Cathode (-) Pt-Ir Stopper1 Fluorspar Stopper Cathode->Stopper1 H2_Collection H₂ Gas Collection Cathode->H2_Collection H₂ Gas Anode Anode (+) Pt-Ir Stopper2 Fluorspar Stopper Anode->Stopper2 F2_Collection F₂ Gas Collection Anode->F2_Collection F₂ Gas Stopper1->U_Tube Stopper2->U_Tube PowerSource DC Power Source PowerSource->Cathode PowerSource->Anode

Caption: Schematic of Moissan's electrolysis apparatus.

Conclusion

The isolation of this compound stands as a monumental achievement in the history of chemistry, a success made possible by the unique properties of fluorspar and the remarkable ingenuity and perseverance of scientists such as Henri Moissan. From its early application as a metallurgical flux to its indispensable role as the precursor for the production of hydrofluoric acid and, ultimately, elemental this compound, fluorspar has been the cornerstone of this compound chemistry. The experimental protocols detailed in this guide underscore the immense technical challenges that were surmounted, paving the way for the vast and dynamic field of this compound chemistry that thrives today, with profound applications in pharmaceuticals, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols for Handling Elemental Fluorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety protocols and application notes for the handling of elemental fluorine (F₂) gas in a laboratory setting. Due to the extreme reactivity and toxicity of this compound, adherence to these protocols is critical to ensure the safety of all personnel.

Hazard Identification and Risk Assessment

Elemental this compound is a pale yellow-green gas with a sharp, irritating odor. It is the most electronegative and reactive of all elements, reacting with virtually all organic and inorganic substances.[1][2]

Key Hazards:

  • Extreme Reactivity: this compound is a powerful oxidizing agent that can ignite combustible materials on contact and react explosively with many substances.[1][2]

  • High Toxicity: this compound gas is highly toxic and corrosive to all tissues. Inhalation can cause severe respiratory damage, pulmonary edema, and can be fatal.[1][2]

  • Corrosivity: On contact with moisture, this compound forms hydrofluoric acid (HF), which causes severe burns that can be deep, painful, and slow to heal.[1][2]

  • Pressurized Gas: this compound is supplied as a compressed gas, posing a physical hazard from the high pressure.

A thorough risk assessment must be conducted before any new experiment involving this compound gas. This assessment should identify all potential hazards, evaluate the risks, and establish control measures to minimize these risks.

Engineering Controls

Robust engineering controls are the primary line of defense when working with elemental this compound.

  • Fume Hood/Gas Cabinet: All work with this compound gas must be conducted in a well-ventilated chemical fume hood or a dedicated, ventilated gas cabinet.[2] The face velocity of the fume hood should be regularly checked and maintained at an appropriate level (typically 80-120 feet per minute).

  • Gas Delivery System: The gas delivery system must be constructed from this compound-compatible materials. All connections should be meticulously leak-tested with an inert gas (e.g., helium or dry nitrogen) before introducing this compound.[3] Double valving should be employed to safely reduce pressure from the cylinder.[2]

  • This compound Gas Detection: A continuous this compound gas monitoring system with audible and visual alarms is essential.[4] Sensors should be placed in locations where a leak is most likely to occur, such as near the gas cabinet, the fume hood, and the reaction apparatus.

Manufacturer/ModelMeasurement Range (ppm)Resolution (ppm)Response Time (T90)Operating Temperature (°C)
Sensorix F2-10 - 1Not Specified≤ 60 s-20 to +40
Sensorix F2-50 - 5Not Specified≤ 60 s-20 to +40
EC Sense EC4-F2-5-010 - 5< 0.01< 60 s-20 to +40
FORENSICS FD-90A-F20 - 50.01< 30 s-17.8 to +50
Amphenol SGX-F2-50 - 5Not SpecifiedNot Specified-20 to +40
HUBEI AERITECH 4F2-1000 - 1001≤ 35 s-20 to +50

Data compiled from publicly available manufacturer specifications.[1][3][5][6][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling elemental this compound.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[3]

  • Gloves: Neoprene or butyl rubber gloves are recommended for handling this compound.[3] However, specific breakthrough time data for elemental this compound gas is limited. It is crucial to consult the glove manufacturer's chemical resistance guide for the most up-to-date information. Given the high reactivity of this compound, a conservative approach of wearing double gloves and changing them frequently is advised. One source indicates a breakthrough time of >480 minutes for heavy-duty neoprene gloves with 99% Hydrogen Fluoride.[8] Another source indicates a breakthrough time of 300 minutes for neoprene gloves with 99% Hydrogen Fluoride.[9]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed shoes are required.[3] An acid-resistant apron should also be worn.

  • Respiratory Protection: In the event of a leak or emergency, a full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is necessary.[10]

PPE_this compound cluster_ppe Required Personal Protective Equipment SCBA Self-Contained Breathing Apparatus (Emergency Use) FaceShield Face Shield Goggles Chemical Splash Goggles Gloves Double Gloving: Neoprene or Butyl Rubber LabCoat Flame-Resistant Lab Coat Apron Acid-Resistant Apron Pants Long Pants Shoes Closed-Toe Shoes Researcher Researcher Researcher->SCBA Emergency Response Researcher->FaceShield Standard Operations Researcher->Goggles Standard Operations Researcher->Gloves Standard Operations Researcher->LabCoat Standard Operations Researcher->Apron Standard Operations Researcher->Pants Standard Operations Researcher->Shoes Standard Operations

Caption: Required PPE for handling elemental this compound.

Materials and Equipment

The selection of appropriate materials is critical to prevent catastrophic failure of equipment.

  • Metals: Stainless steel (e.g., 316L), Monel, and nickel alloys are generally compatible with this compound gas after proper passivation.[8]

  • Polymers: Polytetrafluoroethylene (PTFE, Teflon®) is a compatible polymer for gaskets and seals.[2]

  • Glassware: Glass should not be used for handling this compound as it will react.

MaterialCompatibilityNotes
Metals
Stainless Steel (316L)Good (with passivation)Forms a protective fluoride layer.
MonelExcellent (with passivation)Highly resistant to this compound corrosion.[11]
NickelExcellent (with passivation)Forms a stable fluoride film.
AluminumGood (with passivation)Forms a protective aluminum fluoride layer.
Polymers
PTFE (Teflon®)ExcellentPreferred material for gaskets and seals.[2]
FEP, PFAGoodFluorinated polymers with good resistance.
Elastomers
NeopreneFairRecommended for gloves, but with caution due to limited data.[3]
Butyl RubberFairRecommended for gloves, but with caution due to limited data.
Other Materials
GlassNot RecommendedReacts with this compound.
Alumina (Al₂O₃)GoodUsed as a dry scrubbing agent.[12][13]

Experimental Protocols

Before introducing this compound into a new or modified system, the metal surfaces must be passivated to form a protective fluoride layer.

Protocol for Passivation of 316 Stainless Steel:

  • Cleaning: Thoroughly clean all components of the system to remove any organic residues, moisture, and particulates.

  • Assembly and Leak Testing: Assemble the system and perform a rigorous leak test with a dry, inert gas (e.g., helium or nitrogen).

  • Purging: Purge the system with a dry, inert gas to remove any residual air and moisture.

  • This compound Introduction (Staged): Introduce this compound gas into the system in incremental pressure stages. A recommended procedure is as follows:[14]

    • Pressurize to 50 bar and hold.

    • Increase pressure to 100 bar and hold.

    • Increase pressure to 150 bar and hold.

    • Increase pressure to the final operating pressure (up to 200 bar) and hold.

  • Venting and Purging: After the passivation period, slowly vent the this compound gas through an appropriate scrubber and purge the system with a dry, inert gas.

Passivation_Workflow Start Start Passivation Clean 1. Clean System Components Start->Clean Assemble 2. Assemble and Leak Test (with Inert Gas) Clean->Assemble Purge1 3. Purge with Inert Gas Assemble->Purge1 IntroduceF2 4. Introduce this compound Gas (Staged Pressurization) Purge1->IntroduceF2 Hold Hold at Each Pressure Stage IntroduceF2->Hold 50, 100, 150, 200 bar Vent 5. Vent this compound (through Scrubber) IntroduceF2->Vent Final Stage Complete Hold->IntroduceF2 Increase Pressure Purge2 6. Purge with Inert Gas Vent->Purge2 End Passivation Complete Purge2->End

Caption: Staged passivation workflow for stainless steel systems.

Changing a this compound gas cylinder requires a specific, careful procedure to prevent release of the gas.

Protocol for this compound Gas Cylinder Change-out:

  • Preparation: Ensure all necessary tools and PPE are readily available. The new cylinder should be secured in place before starting the change-out.

  • System Shutdown: Close the main valve on the this compound cylinder in use.

  • Purging: Purge the gas lines with a dry, inert gas to remove any residual this compound. The purge gas should be vented through a scrubber.

  • Regulator Removal: Once the lines are purged and depressurized, carefully disconnect the regulator from the empty cylinder.

  • Cylinder Swap: Replace the empty cylinder with the new, full cylinder.

  • Regulator Connection: Connect the regulator to the new cylinder, ensuring a tight seal.

  • Leak Testing: With the main cylinder valve still closed, pressurize the regulator and connections with an inert gas and perform a leak test.

  • This compound Introduction: Once the system is confirmed to be leak-free, slowly open the main valve on the new this compound cylinder.

Waste Disposal

Unreacted this compound gas must be neutralized before venting to the atmosphere.

  • Wet Scrubbing: A common method is to pass the exhaust gas through a packed column scrubber containing a dilute aqueous alkali solution, such as potassium hydroxide (KOH).[15][16] KOH is generally preferred over sodium hydroxide (NaOH) because the resulting potassium fluoride (KF) is more soluble than sodium fluoride (NaF), reducing the risk of clogging the scrubber.[15][16] The efficiency of the scrubber is dependent on factors such as the gas flow rate, the concentration of the scrubbing solution, and the contact time.

  • Dry Scrubbing: Alumina (Al₂O₃) can also be used as a dry scrubbing agent to trap this compound gas.[12][13]

Emergency Procedures

A detailed emergency response plan must be in place and all personnel must be trained on these procedures.

  • Evacuation: If a this compound leak is detected, immediately evacuate the laboratory. Activate the emergency alarm.

  • Isolation: If it can be done safely, shut off the gas supply at the source.

  • Notification: Notify emergency responders and the institutional safety office immediately.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by trained emergency personnel with appropriate respiratory protection.

Emergency_Response Leak This compound Leak Detected Evacuate 1. Evacuate Laboratory and Activate Alarm Leak->Evacuate Isolate 2. Isolate Gas Source (If Safe to Do So) Evacuate->Isolate Notify 3. Notify Emergency Responders and Safety Office Isolate->Notify NoReentry 4. Do Not Re-enter Notify->NoReentry AllClear Wait for All Clear from Emergency Personnel NoReentry->AllClear

Caption: Emergency response workflow for a this compound gas leak.

Inhalation:

  • Move the victim to fresh air immediately.[14]

  • Call for immediate medical assistance.

  • Administer 100% oxygen if available and the rescuer is trained to do so.

  • A nebulized solution of 2.5% calcium gluconate may be administered by medical personnel.[7]

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][17]

  • Remove all contaminated clothing while flushing.

  • After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[1][5][7]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[1]

  • Seek immediate medical attention.

Conclusion

Working with elemental this compound requires a comprehensive safety program that includes robust engineering controls, appropriate personal protective equipment, detailed standard operating procedures, and a well-rehearsed emergency response plan. By adhering to these protocols, researchers can minimize the significant risks associated with this highly reactive and toxic gas. Continuous review and improvement of these safety procedures are essential to maintaining a safe laboratory environment.

References

Application Notes and Protocols for the Direct Fluorination of Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made direct fluorination a critical tool in drug discovery and development, materials science, and agrochemistry. These application notes provide an overview and detailed protocols for several common experimental setups for the direct fluorination of organic molecules.

Electrophilic Fluorination using N-F Reagents

Electrophilic fluorination reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are widely used due to their relative stability, commercial availability, and broad applicability.[1][2] These "user-friendly" reagents have made the synthesis of selectively fluorinated organic compounds a more routine laboratory procedure.[1]

Transition-Metal-Catalyzed C-H Fluorination

Transition metals, particularly palladium and copper, can catalyze the direct fluorination of C-H bonds, often with high regioselectivity.[3][4][5] These methods typically involve the formation of a metal-fluoride intermediate that acts as the fluorinating agent.[6]

Experimental Protocol: Copper-Catalyzed Fluorination of an Arene

This protocol is a general example for the copper-catalyzed fluorination of a benzoic acid derivative.

Materials:

  • Substrate (e.g., 8-aminoquinoline protected benzoic acid derivative)

  • Copper(I) iodide (CuI)

  • Silver fluoride (AgF)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Pyridine, or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU))

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Heating and stirring apparatus (magnetic stir plate with heating)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substrate (1.0 mmol), CuI (0.1 mmol, 10 mol%), and AgF (1.5 mmol).

  • Add the desired solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Substrate TypeCatalystFluorinating AgentSolventTemp (°C)Yield (%)Reference
Benzoic Acid DerivativesCuIAgFDMF/Pyridine/DMPU100-120Varies[3]
2-ArylpyridinesPd(OAc)2NFSIMeNO2/MeCN110Moderate to Good[7]

Logical Workflow for Transition-Metal-Catalyzed C-H Fluorination

G sub Substrate with Directing Group step1 Formation of Metallacycle Intermediate sub->step1 cat Transition Metal Catalyst (e.g., Pd(II), Cu(I)) cat->step1 reagent Fluorinating Reagent (e.g., NFSI, AgF) step2 Oxidative Addition or Oxidation/Ligand Exchange reagent->step2 solvent Solvent heat Heating step1->step2 step3 Reductive Elimination step2->step3 step3->cat Catalyst Regeneration product Fluorinated Product step3->product

Caption: Workflow for directed C-H fluorination using a transition metal catalyst.

Photocatalytic C-H Fluorination

Visible-light photocatalysis offers a mild and environmentally friendly approach to direct C-H fluorination.[8] This method utilizes a photocatalyst that, upon light absorption, can initiate a radical-based fluorination reaction.[8][9]

Experimental Protocol: Photocatalytic Benzylic C-H Fluorination

This protocol is a general example for the photocatalytic fluorination of a benzylic C-H bond.

Materials:

  • Substrate (e.g., a compound with a benzylic C-H)

  • Photocatalyst (e.g., decatungstate photocatalyst, 1,2,4,5-tetracyanobenzene (TCB))[9][10]

  • Fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI), Selectfluor)[9][10]

  • Solvent (e.g., Acetonitrile)

  • Light source (e.g., Blue LEDs, compact fluorescent lamp)

  • Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)

  • Stirring apparatus

Procedure:

  • In a reaction vial, dissolve the substrate (1.0 mmol), the photocatalyst (e.g., 1-5 mol%), and the fluorinating agent (1.2 mmol) in the solvent (5 mL).

  • Degas the solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Seal the vial and place it in front of the light source, ensuring efficient irradiation.

  • Stir the reaction mixture at room temperature for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the light source and open the vial to the air.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Substrate TypePhotocatalystFluorinating AgentLight SourceYield (%)Reference
Benzylic C-H compounds1,2,4,5-tetracyanobenzeneSelectfluorNot specifiedVaries[9]
Leucine methyl esterDecatungstateNFSIFlow reactorGood[10][11]

Signaling Pathway for Photocatalytic C-H Fluorination

G PC Photocatalyst (PC) excited_PC Excited PC* PC->excited_PC Excitation light Visible Light (hν) light->PC substrate Substrate (R-H) radical_cation Substrate Radical Cation (R-H+•) substrate->radical_cation reagent N-F Reagent product Fluorinated Product (R-F) reagent->product excited_PC->radical_cation Single Electron Transfer (SET) alkyl_radical Alkyl Radical (R•) radical_cation->alkyl_radical Deprotonation alkyl_radical->product This compound Atom Transfer

Caption: General mechanism for photocatalytic C-H fluorination via single electron transfer.

Direct Fluorination with Elemental this compound (F₂)

Elemental this compound is the most powerful fluorinating agent but its high reactivity and hazardous nature necessitate specialized equipment and handling procedures.[12][13][14] It is often used for the perfluorination of organic compounds.[15]

Safety Precautions:

  • Extreme Hazard: Elemental this compound is highly toxic, corrosive, and a powerful oxidizing agent.[13][14] Work must be conducted in a specialized, well-ventilated fume hood or glovebox.

  • Materials Compatibility: Use materials resistant to this compound, such as nickel, Monel, or passivated stainless steel. Teflon is a suitable gasket material.[13]

  • Personal Protective Equipment (PPE): A full-face shield, heavy-duty gloves, and a lab coat are mandatory. A self-contained breathing apparatus (SCBA) should be readily available.

  • Emergency Preparedness: Have calcium gluconate gel on hand for skin contact, as this compound exposure can cause severe burns similar to hydrofluoric acid.[13]

Experimental Protocol: Direct Fluorination of a Solid Organic Compound

This protocol is a general example based on the La-Mar process for controlled fluorination.[15]

Materials:

  • Solid organic substrate

  • Elemental this compound (diluted with an inert gas, e.g., 1-10% F₂ in N₂)

  • Inert gas (e.g., Nitrogen or Helium)

  • Reactor made of this compound-resistant material (e.g., nickel or copper)

  • Temperature control system (e.g., furnace or cooling bath)

  • Gas flow controllers

  • Scrubber to neutralize unreacted this compound (e.g., soda lime or alumina)

Procedure:

  • Place the solid organic substrate in a sample boat made of a this compound-resistant material (e.g., nickel).

  • Place the boat inside the reactor.

  • Purge the reactor with an inert gas for an extended period to remove all traces of oxygen and moisture.

  • Cool the reactor to the desired starting temperature (e.g., -78 °C to room temperature).

  • Slowly introduce a dilute stream of elemental this compound in an inert gas into the reactor.

  • Gradually increase the concentration of this compound and/or the reaction temperature over several hours or days, carefully monitoring the reaction for any signs of uncontrolled reaction (e.g., charring, rapid temperature increase).

  • After the reaction is complete, stop the this compound flow and purge the reactor with an inert gas to remove all residual this compound.

  • Carefully remove the product from the reactor. The product may require further purification.

Quantitative Data Summary:

Substrate TypeF₂ ConcentrationTemperatureReaction TimeProductReference
Polyethylene filmUndiluted25-50 °CVariesSurface-fluorinated polyethylene[15]
Solid aromatic hydrocarbonsDilute F₂ in N₂VariesVariesPerfluorinated derivatives[15]

Experimental Workflow for Direct Fluorination with Elemental this compound

G start Start load Load solid substrate into reactor start->load purge1 Purge reactor with inert gas load->purge1 cool Cool reactor to initial temperature purge1->cool introduce_f2 Introduce dilute F₂/N₂ mixture cool->introduce_f2 control Gradually increase F₂ concentration and/or temperature introduce_f2->control monitor Monitor reaction progress control->monitor complete Reaction complete? monitor->complete complete->control No purge2 Purge reactor with inert gas complete->purge2 Yes unload Unload fluorinated product purge2->unload end End unload->end

Caption: Step-by-step workflow for the direct fluorination of a solid organic compound with elemental this compound.

Electrochemical Fluorination

Electrochemical methods provide an alternative approach to generate highly reactive fluorinating species in situ, often under milder conditions than traditional methods.[16][17]

Experimental Protocol: Electrochemical Deoxyfluorination of an Arene

This is a general protocol for the electrochemical deoxyfluorination of a phenol derivative.[16]

Materials:

  • Phenol derivative substrate

  • Fluoride source (e.g., NEt₃·3HF)

  • Solvent (e.g., Acetonitrile)

  • Electrochemical cell (undivided cell with electrodes, e.g., glassy carbon anode and platinum cathode)

  • Potentiostat/Galvanostat

Procedure:

  • Set up the electrochemical cell with the chosen electrodes.

  • To the cell, add the substrate (1.0 mmol), the fluoride source (e.g., 5-10 equivalents), and the solvent to the desired volume.

  • Apply a constant potential or constant current to the cell. The specific conditions will depend on the substrate and should be determined by cyclic voltammetry or optimization experiments.

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture (e.g., by GC-MS or LC-MS).

  • Once the starting material is consumed, stop the electrolysis.

  • Work up the reaction mixture, which may involve quenching with water, extraction with an organic solvent, and washing to remove the fluoride source and supporting electrolyte.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Summary:

Substrate TypeFluoride SourceElectrode MaterialMethodYield (%)Reference
Phenol derivativesNEt₃·3HFGlassy Carbon (anode), Platinum (cathode)Constant potential/currentVaries[16]

Logical Relationship in Electrochemical Deoxyfluorination

G substrate Arene Substrate (Ar-LG) radical_cation Arene Radical Cation (Ar-LG+•) substrate->radical_cation Single-electron oxidation anode Anode anode->substrate radical_intermediate Radical Intermediate anode->radical_intermediate fluoride Fluoride Source (F⁻) fluoride->radical_intermediate cathode Cathode product Fluoroarene Product (Ar-F) radical_cation->radical_intermediate Fluoride trapping cation_intermediate Cationic Intermediate radical_intermediate->cation_intermediate Second oxidation cation_intermediate->product Loss of Leaving Group (LG)

Caption: Proposed mechanism for electro-oxidative deoxyfluorination of arenes.

References

Application Notes and Protocols: Fluorine-18 in Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorine-18 in PET Imaging

This compound-18 (¹⁸F) is the most widely used radionuclide in positron emission tomography (PET) imaging, a powerful molecular imaging technique that provides functional and metabolic information about physiological and pathological processes in the body.[1][2][3] Its favorable physical and chemical properties make it nearly ideal for a broad range of clinical and research applications.

The utility of ¹⁸F stems from its relatively short half-life of 109.8 minutes, which is long enough to allow for complex radiosynthesis and transport to imaging centers, yet short enough to minimize the radiation dose to the patient.[1] It decays by positron emission, and the emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.[4] This process allows for the three-dimensional mapping of the radiotracer's distribution in the body.[4]

This document provides detailed application notes and protocols for the use of this compound-18 in PET imaging, with a focus on its applications in oncology, neurology, and cardiology.

Key Characteristics of this compound-18

To appreciate the versatility of this compound-18, it is essential to understand its key characteristics, which are summarized in the table below.

PropertyValueReference
Half-life109.8 minutes[1]
Decay ModePositron Emission (β+) (97%)[2]
Maximum Positron Energy0.635 MeV[2]
Gamma Ray Energy511 keV (annihilation photons)[4]
Production MethodCyclotron via ¹⁸O(p,n)¹⁸F reaction[2]

Applications in Oncology

The primary application of ¹⁸F-PET imaging in oncology is the use of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog, to visualize tumors with high glucose metabolism.[1][5][6]

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)

[¹⁸F]FDG is the most commonly used PET radiotracer in clinical oncology.[5] Cancer cells often exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect. [¹⁸F]FDG is transported into cells by glucose transporters and phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[5] Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate is not a substrate for further metabolism and becomes trapped within the cell, allowing for its detection by PET.[5]

Clinical Applications of [¹⁸F]FDG in Oncology:

  • Cancer Detection and Staging: Identifying primary tumors and metastatic disease.[1][7]

  • Monitoring Treatment Response: Assessing the effectiveness of chemotherapy, radiation therapy, and immunotherapy.[1][7]

  • Detecting Cancer Recurrence: Identifying the return of cancer after treatment.[7]

  • Guiding Biopsies: Pinpointing metabolically active areas within a tumor for biopsy.

FDG_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell FDG_blood [¹⁸F]FDG in Bloodstream GLUT GLUT Transporter FDG_blood->GLUT Transport FDG_cell [¹⁸F]FDG GLUT->FDG_cell Hexokinase Hexokinase FDG_cell->Hexokinase Phosphorylation FDG_6_P [¹⁸F]FDG-6-Phosphate (Trapped) Hexokinase->FDG_6_P Metabolism Further Glycolysis (Blocked) FDG_6_P->Metabolism

[¹⁸F]Fluorothymidine ([¹⁸F]FLT)

[¹⁸F]FLT is a radiotracer used to measure cellular proliferation.[8] It is an analog of the nucleoside thymidine and is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cells. [¹⁸F]FLT PET can provide a non-invasive assessment of tumor proliferation, which can be valuable for predicting treatment response and prognosis.[8]

Clinical Applications of [¹⁸F]FLT in Oncology:

  • Assessing tumor proliferation rates.[8]

  • Monitoring the early response to anti-proliferative therapies.[8]

[¹⁸F]PSMA-1007

Prostate-specific membrane antigen (PSMA) is a protein that is highly expressed on the surface of prostate cancer cells. [¹⁸F]PSMA-1007 is a radiotracer that binds with high affinity to PSMA, allowing for the sensitive and specific imaging of prostate cancer.[5]

Clinical Applications of [¹⁸F]PSMA-1007 in Oncology:

  • Staging of high-risk primary prostate cancer.

  • Detection of recurrent prostate cancer, particularly in patients with low PSA levels.

  • Guiding targeted therapies against PSMA-expressing tumors.

Applications in Neurology

¹⁸F-labeled radiotracers have revolutionized the in vivo study of the brain, enabling the visualization of metabolic activity, neurotransmitter systems, and the pathological hallmarks of neurodegenerative diseases.[9]

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)

In neurology, [¹⁸F]FDG PET is used to assess regional cerebral glucose metabolism, which can be altered in various neurological disorders.[1]

Clinical Applications of [¹⁸F]FDG in Neurology:

  • Dementia Diagnosis: Differentiating Alzheimer's disease from other forms of dementia based on characteristic patterns of hypometabolism.[5]

  • Epilepsy: Localizing the seizure focus in patients with medically refractory epilepsy.[5]

Amyloid-β Imaging Agents

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques in the brain.[5] Several ¹⁸F-labeled radiotracers have been developed to bind to these plaques, allowing for their in vivo detection and quantification.

Examples of ¹⁸F-labeled Amyloid Tracers:

  • [¹⁸F]Florbetapir

  • [¹⁸F]Flutemetamol

  • [¹⁸F]Florbetaben

Clinical Applications of Amyloid PET Imaging:

  • Early diagnosis of Alzheimer's disease.[5]

  • Monitoring the progression of Aβ deposition.

  • Evaluating the efficacy of anti-amyloid therapies in clinical trials.

[¹⁸F]Fluorodopa ([¹⁸F]FDOPA)

[¹⁸F]FDOPA is an analog of L-DOPA, the precursor to the neurotransmitter dopamine. It is used to assess the integrity of the presynaptic dopaminergic system in the brain.

Clinical Applications of [¹⁸F]FDOPA in Neurology:

  • Parkinson's Disease: Differentiating Parkinson's disease from other parkinsonian syndromes by visualizing the loss of dopaminergic neurons in the striatum.

Applications in Cardiology

¹⁸F-PET imaging plays a crucial role in the assessment of myocardial viability, perfusion, and inflammation.[1]

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)

In cardiology, [¹⁸F]FDG is used to identify viable (hibernating) myocardium in patients with coronary artery disease and left ventricular dysfunction.[4] Viable but dysfunctional myocardium preferentially utilizes glucose for energy, leading to increased [¹⁸F]FDG uptake.

Clinical Application of [¹⁸F]FDG in Cardiology:

  • Myocardial Viability Assessment: Identifying patients who are likely to benefit from revascularization procedures.[2][4]

[¹⁸F]Flurpiridaz

[¹⁸F]Flurpiridaz is a myocardial perfusion imaging agent that was recently approved by the FDA. It offers a longer half-life compared to other PET perfusion tracers, which may improve logistical workflow and patient access.

Clinical Application of [¹⁸F]Flurpiridaz in Cardiology:

  • Assessment of myocardial blood flow and detection of coronary artery disease.

Experimental Protocols

Protocol 1: Automated Synthesis of [¹⁸F]FDG

This protocol outlines the general steps for the automated synthesis of [¹⁸F]FDG via nucleophilic substitution, a common method used in many commercial synthesis modules.

FDG_Synthesis_Workflow Start Start Cyclotron [¹⁸F]Fluoride Production (¹⁸O(p,n)¹⁸F) Start->Cyclotron Trap Trap [¹⁸F]Fluoride on Anion Exchange Cartridge Cyclotron->Trap Elute Elute [¹⁸F]Fluoride with K₂CO₃/Kryptofix K2.2.2 Trap->Elute Dry Azeotropic Drying with Acetonitrile Elute->Dry Reaction Nucleophilic Substitution with Mannose Triflate Precursor Dry->Reaction Hydrolysis Hydrolysis of Protecting Groups (Acidic or Basic) Reaction->Hydrolysis Purification Purification using SPE Cartridges Hydrolysis->Purification QC Quality Control Testing Purification->QC Final Final Product QC->Final

Materials:

  • Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)

  • [¹⁸F]Fluoride in [¹⁸O]water from cyclotron

  • Mannose triflate precursor

  • Kryptofix 2.2.2

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Sterile water for injection

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

  • Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)

  • Sterile vials and filters

Procedure:

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]fluoride and allow the [¹⁸O]water to be recovered.[10]

  • Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

  • Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is crucial as water inhibits the nucleophilic substitution reaction.

  • Radiolabeling: The mannose triflate precursor, dissolved in acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to promote the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.

  • Hydrolysis: The protecting groups on the sugar molecule are removed by either acidic or basic hydrolysis.

  • Purification: The crude product is passed through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.

  • Formulation: The purified [¹⁸F]FDG is formulated in a sterile, pyrogen-free solution, typically saline, for intravenous injection.

Protocol 2: Quality Control of [¹⁸F]FDG

A series of quality control tests must be performed on the final [¹⁸F]FDG product to ensure its safety and efficacy for clinical use.[10]

TestMethodAcceptance CriteriaReference
Radionuclidic Identity Gamma-ray spectroscopyMajor peak at 511 keV[10]
Radionuclidic Purity Half-life determination105-115 minutes
Radiochemical Purity Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)≥ 95% [¹⁸F]FDG[10]
Chemical Purity HPLCLimits on precursor and byproducts
pH pH meter or pH paper4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Limits on acetonitrile, ethanol, etc.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Sterility Incubation in culture mediaNo microbial growth[10]
Visual Inspection Visual examinationClear, colorless, free of particulates
Filter Integrity Test Bubble point testPass[10]
Protocol 3: Preclinical [¹⁸F]FDG PET Imaging in a Mouse Tumor Model

This protocol provides a general framework for performing [¹⁸F]FDG PET imaging in a mouse model of cancer.

Animal Preparation:

  • Fast the mice for 6-12 hours prior to [¹⁸F]FDG injection to reduce background uptake in the heart and muscle. Water should be available ad libitum.[11][12]

  • Maintain the mice at a constant, warm temperature (e.g., 37°C) during the uptake period to minimize [¹⁸F]FDG uptake in brown adipose tissue.[13]

  • Anesthetize the mice using isoflurane or other suitable anesthetic.[11]

Radiotracer Administration and Uptake:

  • Administer approximately 5-10 MBq (135-270 µCi) of [¹⁸F]FDG via tail vein injection.[11]

  • Allow for an uptake period of 60 minutes.[11]

PET/CT Imaging:

  • Position the mouse on the scanner bed.

  • Perform a CT scan for anatomical localization and attenuation correction.

  • Acquire PET data for 10-20 minutes.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

Data Analysis:

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the tumor and other organs of interest.

  • Calculate the standardized uptake value (SUV) for quantitative analysis.

Protocol 4: Clinical [¹⁸F]FDG PET/CT for Oncology Staging

This protocol outlines the standard procedure for a clinical whole-body [¹⁸F]FDG PET/CT scan for cancer staging.

Clinical_PET_Workflow Start Start Patient_Prep Patient Preparation - Fasting (4-6 hours) - Hydration - Avoid strenuous exercise Start->Patient_Prep Check_Glucose Check Blood Glucose (<150-200 mg/dL) Patient_Prep->Check_Glucose Inject_FDG Intravenous Injection of [¹⁸F]FDG (Dose dependent on weight) Check_Glucose->Inject_FDG Uptake Uptake Period (60 minutes, quiet rest) Inject_FDG->Uptake Void Patient Voids Bladder Uptake->Void Position Patient Positioning on Scanner Void->Position Scan PET/CT Scan (Skull to mid-thigh) Position->Scan Recon Image Reconstruction and Analysis Scan->Recon Report Interpretation and Reporting Recon->Report End End Report->End

Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the scan to ensure low blood glucose and insulin levels.[14]

  • Encourage adequate hydration with water.[1]

  • Patients should avoid strenuous exercise for 24 hours before the scan to prevent muscle uptake of [¹⁸F]FDG.[1]

  • Blood glucose levels should be checked before tracer injection; typically, levels should be below 150-200 mg/dL.[14]

Radiotracer Administration and Uptake:

  • Administer [¹⁸F]FDG intravenously. The dose is typically weight-based, around 3.7-7.4 MBq/kg (0.1-0.2 mCi/kg).

  • The patient should rest in a quiet, comfortable room for approximately 60 minutes to allow for tracer uptake and to minimize muscle activity.[14]

Imaging Procedure:

  • The patient is asked to void their bladder immediately before the scan to reduce radiation dose and minimize artifacts from bladder activity.

  • The patient is positioned on the PET/CT scanner table.

  • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

  • The PET scan is then performed, typically covering the area from the skull base to the mid-thigh.

Image Analysis and Interpretation:

  • The PET images are reconstructed and fused with the CT images.

  • A radiologist or nuclear medicine physician interprets the images, looking for areas of abnormally high [¹⁸F]FDG uptake that may indicate malignancy.

  • Standardized Uptake Values (SUVs) are often calculated to provide a semi-quantitative measure of tracer uptake.

This compound-18 in Drug Development

PET imaging with ¹⁸F-labeled radiotracers is an invaluable tool in drug development, providing insights into pharmacokinetics, pharmacodynamics, and target engagement.

Drug_Development_PET cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification and Validation Tracer_Dev ¹⁸F-Radiotracer Development Target_ID->Tracer_Dev Animal_Models In Vivo Imaging in Animal Models Tracer_Dev->Animal_Models Phase_0 Phase 0: Microdosing Studies (Pharmacokinetics) Animal_Models->Phase_0 Phase_1_2 Phase I/II: Target Engagement & Dosimetry Phase_0->Phase_1_2 Phase_3 Phase III: Patient Stratification & Response Assessment Phase_1_2->Phase_3

Applications of ¹⁸F-PET in Drug Development:

  • Target Engagement: Using a radiolabeled analog of a drug to confirm that it binds to its intended target in vivo and to determine the dose required to achieve a certain level of target occupancy.

  • Pharmacokinetics: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Pharmacodynamics: Assessing the downstream biological effects of a drug.

  • Patient Selection: Identifying patients who are most likely to respond to a targeted therapy based on the presence of the drug target.

  • Early Assessment of Treatment Response: Determining whether a drug is having the desired biological effect early in the course of treatment.

Conclusion

This compound-18 has become an indispensable tool in both clinical practice and biomedical research. Its favorable properties have led to the development of a wide array of radiotracers that provide unique insights into a variety of disease processes. The continued development of novel ¹⁸F-labeled probes promises to further expand the applications of PET imaging, leading to improved diagnosis, more personalized treatment strategies, and accelerated drug development.

References

Application Notes & Protocols: Synthesis and Material Science Applications of Fluoropolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis of key fluoropolymers and their applications in material science, with a focus on areas relevant to research and drug development.

Introduction to Fluoropolymers

Fluoropolymers are a class of polymers containing fluorine atoms in their structure. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional properties to these materials.[1] These properties include high thermal stability, outstanding chemical inertness, low coefficient of friction, and excellent dielectric properties.[2][3][4] Fluoropolymers can be broadly categorized into two groups: perfluorinated polymers (e.g., PTFE, FEP, PFA), where all hydrogen atoms on the carbon backbone are replaced by this compound, and partially fluorinated polymers (e.g., PVDF, ETFE, PCTFE).[2][3] These unique characteristics make them indispensable in demanding applications within the medical, pharmaceutical, and research sectors.[5][6][7]

Synthesis of Fluoropolymers

The primary methods for synthesizing fluoropolymers are emulsion and suspension polymerization. These processes are used to produce various types of fluoropolymers with distinct properties tailored for specific applications.

Emulsion Polymerization

Emulsion polymerization is a radical polymerization that takes place in an emulsion, typically involving a monomer, water, an initiator, and a surfactant. This method is used to produce fine, spherical particles and is a common method for producing polytetrafluoroethylene (PTFE) and its copolymers.[1]

Protocol: Emulsion Polymerization of Polytetrafluoroethylene (PTFE)

This protocol describes the synthesis of a PTFE dispersion.

Materials:

  • Monomer: High-purity tetrafluoroethylene (TFE).[8]

  • Medium: Deionized water.[8]

  • Initiator: Ammonium persulfate (APS) or other water-soluble persulfates.[8]

  • Surfactant (Emulsifier): A fluorinated surfactant such as perfluorooctanoic acid (PFOA) or its alternatives.[8]

  • Dispersion Stabilizer: Paraffin wax.[9]

  • Reactor: A stainless steel autoclave equipped with stirring, temperature, and pressure controls.[8]

Procedure:

  • Reactor Preparation: The autoclave is charged with deionized water, surfactant, and initiator.[8] The system is then purged with nitrogen to remove oxygen, which can inhibit the polymerization reaction.[8]

  • Monomer Introduction: TFE gas is introduced into the reactor under a controlled pressure, typically between 1.0 and 3.5 MPa.[8][10]

  • Polymerization: The reaction is carried out at a temperature of 50-100°C with vigorous stirring.[8][10] The pressure is maintained by continuously feeding TFE monomer.[9]

  • Termination: The reaction is terminated when the desired solid content of PTFE is reached, typically 20-45% by weight.[9] This is done by stopping the monomer feed and cooling the reactor.

  • Post-Processing: The resulting PTFE dispersion (latex) is then discharged from the reactor.[9] It can be used in this liquid form for coatings or coagulated and dried to produce a fine powder for paste extrusion.

Diagram: Emulsion Polymerization Workflow

Emulsion_Polymerization cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_post Post-Processing Charge_Water Charge Deionized Water Add_Surfactant Add Surfactant Charge_Water->Add_Surfactant Add_Initiator Add Initiator Add_Surfactant->Add_Initiator Purge_N2 Purge with N2 Add_Initiator->Purge_N2 Introduce_TFE Introduce TFE Gas (1.0-3.5 MPa) Purge_N2->Introduce_TFE React React (50-100°C, Stirring) Introduce_TFE->React Maintain_P Maintain Pressure with TFE Feed React->Maintain_P Terminate Terminate Reaction Maintain_P->Terminate Discharge Discharge Latex Terminate->Discharge Coagulate_Dry Coagulate & Dry (Optional) Discharge->Coagulate_Dry Dispersion Final Dispersion Discharge->Dispersion

Caption: Workflow for the emulsion polymerization of PTFE.

Suspension Polymerization

Suspension polymerization is used to produce larger, granular resin particles. In this process, the monomer is suspended as droplets in a liquid phase, typically water. Little to no dispersing agent is used, and vigorous agitation is required.[11]

Protocol: Suspension Polymerization of Polytetrafluoroethylene (PTFE)

This protocol outlines the synthesis of granular PTFE resin.

Materials:

  • Monomer: High-purity tetrafluoroethylene (TFE).[12]

  • Medium: Deionized water.[12]

  • Initiator: An ionic initiator such as ammonium persulfate or potassium persulfate.[11]

  • Dispersing Agent (optional, minimal amount): A small amount may be used to increase the surface area of the polymer particles.[11]

  • Reactor: A vigorously stirred autoclave.[11]

Procedure:

  • Reactor Charging: The autoclave is charged with deionized water and initiator.[11][12]

  • Deoxygenation and Pressurization: The reactor is evacuated to remove air, and TFE is added to raise the pressure to the desired level, for instance, 1.72 MPa.[11]

  • Polymerization: The temperature is raised to 50-100°C, and the polymerization is initiated.[11] The pressure is maintained by adding more TFE as it is consumed.[11] Vigorous stirring is essential to maintain the suspension.[13]

  • Completion and Recovery: Once the desired polymer yield is achieved, the reaction is stopped. The granular PTFE resin precipitates and is then separated from the water.[11]

  • Post-Processing: The recovered resin is washed and dried.[12][14] It may then be ground or sieved to obtain the desired particle size for applications like compression molding.[12][14]

Diagram: Suspension Polymerization Workflow

Suspension_Polymerization cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_post Post-Processing Charge_Water Charge Deionized Water Add_Initiator Add Initiator Charge_Water->Add_Initiator Deoxygenate Deoxygenate Add_Initiator->Deoxygenate Pressurize_TFE Pressurize with TFE Deoxygenate->Pressurize_TFE React React (50-100°C, Vigorous Stirring) Pressurize_TFE->React Maintain_P Maintain Pressure with TFE Feed React->Maintain_P Stop_Reaction Stop Reaction Maintain_P->Stop_Reaction Separate_Resin Separate Granular Resin Stop_Reaction->Separate_Resin Wash_Dry Wash & Dry Separate_Resin->Wash_Dry Grind_Sieve Grind / Sieve Wash_Dry->Grind_Sieve

Caption: Workflow for the suspension polymerization of PTFE.

Material Properties of Common Fluoropolymers

The selection of a fluoropolymer for a specific application depends on its unique combination of physical, mechanical, thermal, and electrical properties.

Table 1: Comparison of Mechanical and Thermal Properties of Selected Fluoropolymers

PropertyASTM TestPTFEPFAFEPETFEPVDF
Specific Gravity D7922.13–2.222.12–2.172.12–2.171.70–1.761.78
Tensile Strength (psi) D6383,3504,0003,0006,5005,200-7,400
Elongation (%) D638300300300275100-300
Flexural Modulus (10⁵ psi) D7900.5-0.90.950.952.02.0
Hardness (Shore D) D224050-6560557580
Melting Point (°C) -327302–310270260177
Max. Continuous Use Temp. (°C) -260260200150149
Heat Deflection Temp. @ 66 psi (°F) D648250164158220300

Sources:[15][16][17][18]

Table 2: Comparison of Electrical and Chemical Properties of Selected Fluoropolymers

PropertyASTM TestPTFEPFAFEPETFEPVDF
Dielectric Constant @ 1 kHz D1502.12.12.12.67.5
Dielectric Strength (V/mil) D149500-600500-600500-600400-500260
Volume Resistivity (ohm-cm) D257>10¹⁸>10¹⁸>10¹⁸10¹⁶2x10¹⁴
Water Absorption (%, 24h) D570<0.01<0.03<0.01<0.1<0.04
Chemical Resistance -ExcellentExcellentExcellentVery GoodGood

Sources:[15][16][17]

Material Science Applications in Research and Drug Development

Fluoropolymers are critical materials in modern laboratories and pharmaceutical manufacturing due to their inertness, purity, and unique surface properties.[6]

Laboratory and Pharmaceutical Equipment

The chemical inertness of fluoropolymers like PFA, FEP, and ETFE makes them ideal for constructing laboratory equipment that comes into contact with aggressive chemicals.[19]

  • Tubing and Connectors: Fluoropolymer tubing is used for fluid handling in applications like high-performance liquid chromatography (HPLC) and for transferring corrosive chemicals, ensuring product purity and preventing contamination.[5][6]

  • Vessels and Liners: The non-stick and chemical-resistant properties of PFA and FEP are utilized in linings for reaction vessels, preventing corrosion and sample contamination.[18]

  • Filtration: PTFE and PVDF are widely used to create microporous membranes for filtration.[7] These membranes are essential for sterilizing pharmaceutical products and in diagnostic applications.[6]

Applications in Biotechnology and Drug Delivery
  • Western Blotting: PVDF membranes are a standard for Western blotting due to their high protein-binding capacity and mechanical strength.[20][21] Proteins are transferred from a gel to the PVDF membrane, where they are immobilized through hydrophobic interactions for subsequent detection.[20] Unlike nitrocellulose, PVDF membranes are more durable and can be stripped and reprobed multiple times.[20]

    • Protocol: PVDF Membrane Activation for Western Blotting

      • Cut the PVDF membrane to the desired size.

      • Activate the membrane by immersing it in 100% methanol for 3-5 minutes. This step is crucial to render the hydrophobic membrane hydrophilic, allowing for efficient protein binding.[20][22]

      • Equilibrate the activated membrane in transfer buffer for at least 5 minutes before assembling the transfer stack.

  • Drug Packaging and Delivery: The high purity and excellent barrier properties of fluoropolymers are advantageous for pharmaceutical packaging.[5] PCTFE films, for example, provide a high moisture barrier for packaging sensitive drugs.[5] In drug delivery, the unique properties of fluoropolymers are being explored for creating controlled-release systems and for delivering sensitive biologic drugs.[23][24][25]

Medical Devices and Implants

The biocompatibility and lubricity of fluoropolymers are critical for medical devices that come into contact with the body.[5][7]

  • Coatings: PTFE is used to coat medical devices such as guidewires, catheters, and surgical instruments.[26][27] These coatings reduce the coefficient of friction, allowing for smoother insertion and minimizing trauma to tissues.[27][28] They also prevent the adhesion of biological materials.[28]

  • Implantable Devices: Because of its inertness and biocompatibility, PTFE is used in a variety of implantable devices, including vascular grafts, heart patches, and artificial ligaments.[5][28]

Diagram: Fluoropolymer Application Selection Logic

App_Selection cluster_req Application Requirement cluster_props Key Property cluster_apps Example Application Req Primary Requirement Chem_Inert Chemical Inertness Req->Chem_Inert Corrosive Environment Bio_Compat Biocompatibility Req->Bio_Compat Medical Device / Implant Protein_Bind Protein Binding Req->Protein_Bind Biomolecule Immobilization Melt_Process Melt Processability Req->Melt_Process Complex Shapes Needed HPLC_Tubing HPLC Tubing, Vessel Liners Chem_Inert->HPLC_Tubing Implants Implants, Catheter Coatings Bio_Compat->Implants Western_Blot Western Blotting Protein_Bind->Western_Blot Wire_Insulation Wire Insulation, Molded Parts Melt_Process->Wire_Insulation

Caption: Decision logic for selecting fluoropolymers based on application.

References

The Go-To Reagent for Electrophilic Fluorination: Application Notes and Protocols for Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has emerged as a cornerstone reagent in modern organic synthesis for the introduction of fluorine atoms into organic molecules. Its ease of use, stability, and broad substrate scope have made it an indispensable tool for researchers in academia and industry, particularly in the realm of drug development where the unique properties of this compound are highly sought after.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Selectfluor in various electrophilic fluorination reactions, aimed at researchers, scientists, and drug development professionals.

Mechanism of Fluorination

The precise mechanism of electrophilic fluorination with Selectfluor can be substrate-dependent, with evidence supporting both single-electron transfer (SET) pathways and SN2-type mechanisms.[6][7] For electron-rich substrates such as aromatic compounds, a SET mechanism is often proposed, involving the transfer of an electron from the substrate to Selectfluor.[6] In other cases, particularly with enolates and other nucleophiles, a more direct SN2 attack on the electrophilic this compound atom is considered the operative pathway.[8]

Key Applications and Substrate Scope

Selectfluor exhibits remarkable versatility, effectively fluorinating a wide array of organic substrates.[4][9] Key applications include:

  • Fluorination of Carbonyl Compounds: α-Fluorination of ketones, esters, and amides is a common and efficient transformation.[4]

  • Fluorination of Aromatic and Heteroaromatic Compounds: Electron-rich aromatic systems can be selectively monofluorinated.[6]

  • Fluorination of Alkenes: The reaction with alkenes can lead to vicinal difluorides or other functionalized fluoroalkanes depending on the reaction conditions and the presence of nucleophiles.[10]

  • Fluorination of C-H Bonds: Direct C(sp³)-H fluorination can be achieved, often with the aid of a catalyst or photoredox conditions.[11]

The broad applicability of Selectfluor is highlighted by its use in the synthesis of key pharmaceuticals, such as the fluorinated corticosteroid fluticasone, a component of the widely used asthma medication Advair.[1][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for various electrophilic fluorination reactions using Selectfluor.

Table 1: α-Fluorination of Carbonyl Compounds

Substrate (R)ProductSolventTemperature (°C)Time (h)Yield (%)Reference
1-indanone2-fluoro-1-indanoneCH₃CN802485J. Org. Chem. 2014, 79, 8486-8490[11]
Dibenzoylmethaneα-FluorodibenzoylmethaneCH₃CNRT195Org. Lett. 2013, 15, 1722-1724[11]
Phenylacetic acid derivativeα-Fluoro-α-phenylacetic acid derivativeCH₃CN/H₂ORT1278Org. Lett. 2022, 24, 5376-5380[11]

Table 2: Fluorination of Aromatic Compounds

SubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
Anisolep-FluoroanisoleCH₃CNRT388J. Am. Chem. Soc. 2013, 135, 14012-14015[11]
N,N-Dimethylanilinep-Fluoro-N,N-dimethylanilineCH₃CNRT192J. Am. Chem. Soc. 2013, 135, 14012-14015[11]
Mesitylene2-Fluoro-1,3,5-trimethylbenzeneCH₃CNRT1275J. Am. Chem. Soc. 2013, 135, 14012-14015[11]

Table 3: Fluorination of Alkenes

SubstrateProductConditionsSolventYield (%)Reference
Styrene1-Fluoro-2-phenylethaneFe(III)/NaBH₄H₂O/CH₃CN75J. Am. Chem. Soc. 2012, 134, 13588-13591[11]
1-Octene2-FluorooctaneFe(III)/NaBH₄H₂O/CH₃CN82J. Am. Chem. Soc. 2012, 134, 13588-13591[11]
Glycal2-Fluoro-glycosideNucleophilic additionCH₃CN>90J. Org. Chem. 1999, 64, 5836-5847[12][13]

Experimental Protocols

Protocol 1: General Procedure for the α-Fluorination of a Ketone

This protocol is a general guideline for the monofluorination of a ketone at the α-position.

Materials:

  • Ketone substrate (1.0 mmol)

  • Selectfluor (1.1 mmol, 1.1 equiv)

  • Acetonitrile (CH₃CN), anhydrous (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone substrate and anhydrous acetonitrile.

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add Selectfluor in one portion to the stirred solution.

  • The reaction mixture is then heated to the desired temperature (typically between room temperature and 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired α-fluorinated ketone.

Protocol 2: General Procedure for the Fluorination of an Electron-Rich Aromatic Compound

This protocol describes a general method for the electrophilic fluorination of an activated aromatic ring.

Materials:

  • Aromatic substrate (1.0 mmol)

  • Selectfluor (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the aromatic substrate in the chosen solvent.

  • To this solution, add Selectfluor portion-wise over a period of 5-10 minutes with vigorous stirring at room temperature.

  • The reaction is typically stirred at room temperature and monitored for completion by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

  • Once the starting material is consumed, the reaction is quenched by the addition of water.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the fluorinated aromatic compound.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Dissolve Substrate in Solvent reagent Add Selectfluor start->reagent conditions Set Reaction Temperature and Time reagent->conditions quench Quench Reaction conditions->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Fluorinated Product purify->product

Caption: General experimental workflow for electrophilic fluorination using Selectfluor.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Substrate Substrate (Electronic & Steric Effects) Yield Yield Substrate->Yield Regioselectivity Regioselectivity Substrate->Regioselectivity Stereoselectivity Stereoselectivity Substrate->Stereoselectivity Solvent Solvent Polarity Solvent->Yield Solvent->Regioselectivity Temperature Reaction Temperature Temperature->Yield Additives Additives/Catalysts Additives->Yield Additives->Regioselectivity Additives->Stereoselectivity

Caption: Factors influencing the outcome of Selectfluor-mediated fluorination reactions.

Safety and Handling

While Selectfluor is significantly safer than many other electrophilic fluorinating agents like elemental this compound, it is still a strong oxidizing agent and should be handled with care.[5] It is a stable, non-volatile solid at room temperature.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Reactions should be carried out in a well-ventilated fume hood.

Conclusion

Selectfluor is a powerful and versatile reagent for electrophilic fluorination that has greatly simplified the synthesis of fluorinated organic molecules. Its stability, ease of handling, and broad substrate scope make it an invaluable tool for chemists in various fields. The protocols and data presented here provide a solid foundation for researchers looking to incorporate this reagent into their synthetic strategies.

References

Application Notes and Protocols for the Analytical Detection of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and industrial materials necessitates robust and sensitive analytical techniques for their detection and quantification. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, make these compounds highly valuable in drug development. However, the persistence and potential toxicity of some fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), in the environment and biological systems, demand accurate monitoring. This document provides detailed application notes and protocols for the most common and effective analytical techniques used for the detection of fluorinated compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the analysis of a wide range of fluorinated compounds, particularly non-volatile and thermally labile substances like PFAS and pharmaceuticals.[1] Its high sensitivity and specificity make it the method of choice for trace-level quantification in complex matrices.[2][3]

Application Note:

LC-MS/MS is widely employed for the targeted analysis of known fluorinated compounds. In environmental monitoring, EPA methods 533, 537.1, and 8327 utilize LC-MS/MS for the determination of various PFAS in drinking water and other environmental samples.[1][4] In pharmaceutical analysis, this technique is crucial for pharmacokinetic studies, metabolism profiling, and quality control of fluorinated drugs.[5] A significant challenge in PFAS analysis is the potential for background contamination from the LC system itself; therefore, modifications such as specialized pumps and delay columns are often necessary to mitigate this interference.[2]

Quantitative Data Summary:

Compound ClassMatrixTechniqueLODLOQRecovery (%)Reference
PFASDrinking WaterLC-MS/MS0.6 - 5.4 ng/L-84 - 113[3]
PFASWaterLC-MS/MS~1-10 ng/L--[2]
PFASSeawaterLC-MS0.01–0.08 ng L−10.03–0.24 ng L−1-[6]
PFASMarine SedimentLC-MS0.002–0.018 ng g−10.004–0.054 ng g−1-[6]
Perfluorinated SurfactantsWastewaterLC-MS/MS--89.2 - 98.0[7]

Experimental Protocol: Analysis of PFAS in Water by LC-MS/MS (based on EPA Method 537.1)

This protocol outlines a general procedure for the analysis of 29 PFAS compounds in drinking water.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Objective: Concentrate analytes and remove matrix interferences.

  • Materials: 250 mL water sample, weak anion exchange (WAX) SPE cartridges, methanol, ammonium acetate.

  • Procedure:

    • To a 250 mL water sample, add surrogate standards.

    • Condition the WAX SPE cartridge with methanol followed by reagent water.

    • Load the sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

    • Wash the cartridge with a buffer solution (e.g., ammonium acetate) to remove interferences.

    • Elute the analytes with a small volume of methanol.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add internal standards prior to analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Ascentis® Express PFAS).[1]

    • Mobile Phase A: 20 mM ammonium acetate in water.[2]

    • Mobile Phase B: Methanol.[2]

    • Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.[2]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte and internal standard.[3]

3. Data Analysis:

  • Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte.

  • Quantify the concentration of PFAS in the samples by comparing their peak area ratios to the calibration curve.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (250 mL) AddSurrogate Add Surrogate Standards Sample->AddSurrogate SPE Solid-Phase Extraction (WAX Cartridge) AddSurrogate->SPE Elute Elute with Methanol SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate AddInternal Add Internal Standards Concentrate->AddInternal LC UHPLC Separation (C18 Column) AddInternal->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for PFAS analysis in water using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile fluorinated compounds.[8] For non-volatile compounds, derivatization is often required to increase their volatility.

Application Note:

GC-MS is suitable for the analysis of fluorinated compounds such as fluorotelomer alcohols (FTOHs), which are precursors to PFAS.[9] It is also used for the analysis of certain fluorinated pharmaceuticals and their metabolites. A key consideration is the potential for thermal degradation of analytes in the GC inlet, which can be mitigated by using techniques like cold on-column injection.[9] Field ionization (FI) is a soft ionization technique that can be used to observe molecular ions of this compound compounds that are often not seen with electron ionization (EI).[8]

Experimental Protocol: Analysis of Perfluorinated Carboxylic Acids (PFCAs) in Water by GC-MS after Derivatization

This protocol describes a general method for analyzing PFCAs in water, which requires a derivatization step to make them amenable to GC analysis.[10]

1. Sample Preparation and Derivatization:

  • Objective: Extract PFCAs from the water sample and convert them to volatile esters.

  • Materials: Water sample, magnetic solid-phase extraction (MSPE) material, methanol, bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure:

    • Extract PFCAs from the water sample using MSPE.

    • Elute the PFCAs from the MSPE material with methanol.

    • Evaporate the eluate to dryness.

    • Add BSTFA with TMCS and heat to convert the PFCAs to their trimethylsilyl esters.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[10]

    • Injection Mode: Splitless.[10]

    • Oven Temperature Program: Start at 50°C, hold for 2 min, ramp to 110°C at 10°C/min, then ramp to 280°C at 25°C/min and hold for 5 min.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted analysis.

3. Data Analysis:

  • Identify and quantify the derivatized PFCAs based on their retention times and characteristic mass fragments.

Logical Relationship Diagram:

GCMS_Logic Analyte Fluorinated Compound Volatility Volatility Analyte->Volatility GC_Amenable GC-Amenable Volatility->GC_Amenable High Derivatization Derivatization Required Volatility->Derivatization Low GCMS_Analysis GC-MS Analysis GC_Amenable->GCMS_Analysis Derivatization->GCMS_Analysis

Caption: Decision logic for using GC-MS for fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the identification and structural elucidation of this compound-containing compounds.[11][12] The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR spectroscopy.[11]

Application Note:

¹⁹F NMR is particularly useful for the analysis of complex mixtures of fluorinated compounds, as the large chemical shift range (about 800 ppm) provides excellent signal dispersion.[11][12] This technique can be used for the structural determination of novel fluorinated molecules without the need for reference standards.[12][13] In pharmaceutical sciences, ¹⁹F NMR is applied for the quality control of fluorinated drugs and to study their in vivo metabolism.[5][11] It can also be used for the simultaneous chiral analysis of this compound-containing compounds.[14]

Experimental Protocol: Quantitative ¹⁹F NMR Analysis of a Fluorinated Pharmaceutical

This protocol provides a general procedure for determining the purity of a fluorinated pharmaceutical using ¹⁹F NMR.[5]

1. Sample Preparation:

  • Objective: Prepare a solution of the sample and an internal standard for NMR analysis.

  • Materials: Fluorinated pharmaceutical, deuterated solvent (e.g., DMSO-d₆), internal standard (e.g., trifluoroacetic acid).

  • Procedure:

    • Accurately weigh a known amount of the fluorinated pharmaceutical.

    • Dissolve the sample in a known volume of the deuterated solvent.

    • Add a known amount of the internal standard to the solution.

2. ¹⁹F NMR Analysis:

  • Instrumentation: High-field NMR spectrometer (e.g., 600 MHz).[15][16]

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence with proton decoupling is typically used.

    • Relaxation Delay: A sufficient relaxation delay (e.g., 5 times the longest T₁) should be used to ensure full relaxation of the nuclei for accurate quantification.

    • Number of Scans: An appropriate number of scans should be acquired to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Integration: Integrate the area of the signal corresponding to the analyte and the signal of the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula: Purity (%) = (Area_analyte / N_F_analyte) * (N_F_IS / Area_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100 where:

    • Area = integrated peak area

    • N_F = number of this compound atoms

    • MW = molecular weight

    • m = mass

Signaling Pathway Diagram (Conceptual):

NMR_Signal_Pathway RF_Pulse Radiofrequency Pulse F19_Nuclei ¹⁹F Nuclei in Sample RF_Pulse->F19_Nuclei Excitation Excitation to Higher Energy State F19_Nuclei->Excitation Relaxation Relaxation and Emission of Signal Excitation->Relaxation FID Free Induction Decay (FID) Relaxation->FID Fourier_Transform Fourier Transform FID->Fourier_Transform NMR_Spectrum ¹⁹F NMR Spectrum Fourier_Transform->NMR_Spectrum

Caption: Conceptual signal pathway in ¹⁹F NMR spectroscopy.

Combustion Ion Chromatography (CIC)

CIC is a technique used for the determination of total this compound, chlorine, and sulfur in various samples.[17][18] It is particularly useful as a screening tool to assess the total organic this compound (TOF) content, which can be an indicator of the presence of PFAS.[17][19]

Application Note:

CIC is a valuable tool for non-targeted analysis of total organothis compound.[18][20] It involves the combustion of a sample to convert all this compound-containing compounds into hydrogen fluoride (HF), which is then absorbed and analyzed by ion chromatography.[18][21] This technique is applicable to a wide range of matrices, including water, soil, food packaging, and biological samples.[17][20][21] While CIC provides a measure of the total this compound content, it does not identify individual compounds. Therefore, it is often used as a complementary technique to targeted methods like LC-MS/MS.[17][21]

Quantitative Data Summary:

ParameterValueReference
CIC Fluoride LOD1.46 ppb[21]
CIC Recovery (PFBS, ERM 680M)80 - 120%[20]

Experimental Protocol: Total Organic this compound (TOF) Analysis by CIC

This protocol describes a general procedure for determining the TOF in a solid sample.

1. Sample Preparation:

  • Objective: Prepare the sample for combustion.

  • Materials: Solid sample, quartz wool, ceramic boats.

  • Procedure:

    • Weigh approximately 30-60 mg of the solid sample into a ceramic boat.[20]

    • Add quartz wool to aid in combustion.[20]

2. Combustion and Absorption:

  • Instrumentation: Combustion furnace coupled to an ion chromatograph.

  • Procedure:

    • Introduce the sample boat into the combustion oven and combust at high temperature (e.g., 1050°C).[20]

    • The resulting gases, including HF, are passed through an absorption solution (e.g., sodium carbonate/bicarbonate).[20]

3. Ion Chromatography Analysis:

  • Instrumentation: Ion chromatograph with a conductivity detector.

  • IC Conditions:

    • Column: Anion exchange column (e.g., Metrosep A Supp 19).[20]

    • Eluent: Sodium carbonate/sodium bicarbonate solution.[20]

    • Detection: Suppressed conductivity detection.[20]

4. Data Analysis:

  • The concentration of fluoride in the absorption solution is determined by IC.

  • The total this compound content in the original sample is then calculated based on the sample weight and the volume of the absorption solution.

  • To determine TOF, the total inorganic this compound (TIF) can be measured separately by extracting the sample with water, and then subtracted from the total this compound (TF).[17]

Experimental Workflow Diagram:

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis IC Analysis cluster_data Data Processing Sample Solid Sample Weigh Weigh into Ceramic Boat Sample->Weigh Combustion High-Temperature Combustion Weigh->Combustion Absorption Gas Absorption Combustion->Absorption IC Ion Chromatography Absorption->IC Detection Conductivity Detection IC->Detection Quant Quantify Total this compound Detection->Quant

Caption: Workflow for Total this compound analysis by CIC.

References

Application Notes and Protocols for Nucleophilic Fluorination Using Alkali Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic fluorination is a cornerstone of modern medicinal and agricultural chemistry, enabling the introduction of fluorine atoms into organic molecules to modulate their physicochemical and biological properties. Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), along with quaternary ammonium fluorides like tetrabutylammonium fluoride (TBAF), are fundamental reagents in this transformative chemistry. This document provides detailed application notes and experimental protocols for performing nucleophilic fluorination reactions using these common fluoride sources.

The primary challenge in using alkali fluorides lies in their high lattice energy and low solubility in organic solvents. To overcome these limitations, phase-transfer catalysts (PTCs) such as crown ethers and quaternary ammonium salts are often employed to enhance the solubility and reactivity of the fluoride anion. Careful consideration of the substrate, fluoride source, catalyst, solvent, and reaction conditions is crucial for successful fluorination while minimizing side reactions like elimination.

General Mechanisms and Considerations

Nucleophilic fluorination reactions with alkali fluorides typically proceed via an SN2 mechanism for aliphatic substrates or a nucleophilic aromatic substitution (SNAr) mechanism for electron-deficient aromatic substrates.

Key Considerations:

  • Anhydrous Conditions: The fluoride anion is a strong hydrogen bond acceptor. The presence of water or other protic impurities will solvate the fluoride ion, drastically reducing its nucleophilicity. Therefore, it is imperative to use anhydrous reagents and solvents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Fluoride Source Selection:

    • Potassium Fluoride (KF): A cost-effective and common fluoride source. Its reactivity is highly dependent on effective activation, typically through the use of phase-transfer catalysts. Spray-dried KF is often preferred due to its higher surface area and reactivity.

    • Cesium Fluoride (CsF): More soluble and reactive than KF due to its lower lattice energy. It is often used for more challenging fluorinations but is more expensive.[1][2]

    • Tetrabutylammonium Fluoride (TBAF): Highly soluble in organic solvents, making it a very reactive fluoride source. It is commercially available as a hydrate, but the anhydrous form is significantly more reactive and less basic, reducing elimination side products.[3]

  • Phase-Transfer Catalysis: Essential for enhancing the solubility and reactivity of KF and CsF. Common PTCs include 18-crown-6, [2.2.2]-cryptand, and various quaternary ammonium salts.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically used as they can dissolve the substrate and the fluoride-PTC complex without strongly solvating the fluoride anion.

Experimental Protocols

Protocol 1: Aliphatic Nucleophilic Substitution (SN2) - Fluorination of an Alkyl Bromide with KF and 18-Crown-6

This protocol describes the fluorination of a primary alkyl bromide using potassium fluoride and 18-crown-6 as a phase-transfer catalyst.

Materials:

  • Alkyl bromide (e.g., 1-bromooctane)

  • Anhydrous Potassium Fluoride (KF), spray-dried

  • 18-Crown-6

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Preparation of Anhydrous KF: Commercially available spray-dried KF should be dried under high vacuum at 100-150 °C for several hours before use.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous KF (2-3 equivalents) and 18-crown-6 (1.1-1.5 equivalents).

  • The flask is sealed with a septum and purged with nitrogen or argon.

  • Anhydrous acetonitrile is added via syringe, and the suspension is stirred vigorously.

  • The alkyl bromide (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 82 °C for acetonitrile) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess KF.

  • The filtrate is diluted with water and extracted with dichloromethane or diethyl ether (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired fluoroalkane.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Fluorination of an Activated Aryl Chloride with CsF

This protocol details the fluorination of an electron-deficient aryl chloride, such as 2,4-dinitrochlorobenzene, using cesium fluoride.

Materials:

  • Activated aryl chloride (e.g., 2,4-dinitrochlorobenzene)

  • Anhydrous Cesium Fluoride (CsF)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Anhydrous CsF: Dry CsF under high vacuum at 150 °C for several hours prior to use.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CsF (1.5-2.0 equivalents).

  • Add anhydrous DMSO or DMF via syringe to dissolve the CsF.

  • A solution of the activated aryl chloride (1.0 equivalent) in a minimal amount of anhydrous DMSO or DMF is added to the CsF solution at room temperature.

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 80-150 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The aqueous mixture is extracted with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the fluoroaromatic compound.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) - Fluorination with Anhydrous TBAF

This protocol describes the use of anhydrous tetrabutylammonium fluoride for the fluorination of an activated aryl halide.

Materials:

  • Aryl halide or nitroarene

  • Anhydrous Tetrabutylammonium Fluoride (TBAF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Anhydrous TBAF: Anhydrous TBAF can be prepared from hydrated TBAF by azeotropic distillation with toluene or by other literature methods. Extreme care must be taken to exclude moisture.

  • Reaction Setup: In a glovebox, dissolve anhydrous TBAF (1.3 equivalents) in anhydrous DMSO.

  • Add the aryl halide or nitroarene (1.0 equivalent) to the TBAF solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours and can be monitored by TLC or GC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash chromatography or distillation.

Data Presentation

Table 1: Comparison of Alkali Fluorides in Aliphatic Nucleophilic Substitution

SubstrateFluoride SourceCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1-BromooctaneKF18-Crown-6MeCN822480[4]
(3-bromopropoxy)benzeneKF18-Crown-6MeCN822446[1][5]
Benzyl BromideAgF + Et₃N·3HF-MeCNRT-high[6][7]
α-bromo phenylacetateCsF-MeCN80-low[6]

Table 2: Comparison of Alkali Fluorides in Aromatic Nucleophilic Substitution (SNAr)

SubstrateFluoride SourceAdditive/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DinitrochlorobenzeneCsF-DMF1501-[8]
4-ChloronitrobenzeneKFNPDBAPCSulfolane205-215996.3
ChloropicolinateKFBu₄NCl->130-moderate[1][2]
2-chloroquinolineMe₄NF•t-AmylOH-DMSO80-99[8]
2,7-dibromo-9H-carbazoleCsF-DMSO--98

Visualization of Workflows and Mechanisms

Nucleophilic_Fluorination_Mechanism

Experimental_Workflow

PTC_Logic

Conclusion

Nucleophilic fluorination with alkali fluorides is a powerful tool for the synthesis of fluorinated organic molecules. Success in these reactions hinges on the careful control of reaction conditions, particularly the exclusion of water, and the appropriate choice of fluoride source and catalyst. The protocols and data provided herein offer a solid foundation for researchers to develop and optimize their own fluorination reactions. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the mastery of these fundamental synthetic methods remains as critical as ever.

References

Application Notes and Protocols for the Synthesis of Fluorinated Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into agrochemical candidates is a widely employed strategy to enhance their biological efficacy and metabolic stability. This compound's unique properties, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's lipophilicity, pKa, and conformation, leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] Approximately 30% of commercial agrochemicals contain this compound, highlighting the importance of efficient and versatile synthetic methodologies for their preparation.[1][2]

This document provides detailed application notes and protocols for two primary strategies in the synthesis of fluorinated agrochemicals: the Building Block Approach and Late-Stage Fluorination . The building block approach remains the predominant industrial method, involving the synthesis of key fluorinated intermediates that are subsequently incorporated into the final molecular scaffold.[3][4][5] In contrast, late-stage fluorination introduces this compound or fluorinated moieties at the final stages of a synthetic sequence, a technique of growing importance for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[1][6]

I. The Building Block Approach

This strategy relies on the preparation of versatile fluorinated building blocks that can be readily diversified. Key examples include trifluoromethyl- and difluoromethyl-substituted pyridines and pyrazoles, which are core motifs in numerous modern fungicides and insecticides.

Synthesis of Trifluoromethyl-Containing Building Blocks

A. 2-Chloro-5-(trifluoromethyl)pyridine

A crucial intermediate for several herbicides and insecticides.[4] Industrial synthesis often involves high-temperature vapor-phase chlorination and fluorination of picoline derivatives.[7]

Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine (Precursor)

  • Reaction: A mixture of 2-chloro-5-methylpyridine (1 equivalent), a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount), in a suitable solvent like o-dichlorobenzene is heated to 120-140 °C.

  • Chlorination: Chlorine gas is bubbled through the reaction mixture for 18-20 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-chloro-5-(trichloromethyl)pyridine.[8]

Subsequent Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange (HALEX) reaction, typically using anhydrous hydrogen fluoride (HF) or other fluoride sources like KF in the vapor phase over a catalyst.[4][8]

B. 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

This scaffold is central to a major class of SDHI (succinate dehydrogenase inhibitor) fungicides.

Protocol: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Condensation: Ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) is reacted with triethyl orthoformate (1.1 equivalents) in acetic anhydride at reflux for 2 hours to yield ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

  • Cyclization: The intermediate from step 1 is dissolved in ethanol, and methylhydrazine (1 equivalent) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours.

  • Work-up and Purification: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give the title compound.

This pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid, which is activated (e.g., as an acid chloride) for subsequent amidation reactions to build the final agrochemical.

Synthesis of Difluoromethyl-Containing Building Blocks

A. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

A key building block for a new generation of SDHI fungicides.[9][10]

Protocol: Synthesis of DFPA via Acetyl Pyrazole Intermediate

  • Difluoroacetylation: Dimethylaminovinyl methyl ketone (DMAB) is reacted with difluoroacetyl fluoride (DFAF) in the presence of triethylamine to trap the generated HF.

  • Cyclization: The resulting difluoroacetylated intermediate is cyclized with methylhydrazine. The addition of dimethylamine can control the formation of isomers.

  • Oxidation: The acetyl group of the pyrazole intermediate is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl). DFPA itself can act as a phase-transfer catalyst in this step.

  • Purification: The product is isolated with high purity via crystallization.[10]

Logical Workflow for Building Block Synthesis

G cluster_CF3 Trifluoromethyl Building Blocks cluster_CF2H Difluoromethyl Building Blocks Picoline 3-Methylpyridine Trichloromethyl 2-Chloro-5-(trichloromethyl)pyridine Picoline->Trichloromethyl Chlorination CF3_Pyridine 2-Chloro-5-(trifluoromethyl)pyridine Trichloromethyl->CF3_Pyridine Fluorination (HALEX) TF_Acetoacetate Ethyl 4,4,4-trifluoroacetoacetate CF3_Pyrazole 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate TF_Acetoacetate->CF3_Pyrazole Condensation & Cyclization DMAB Dimethylaminovinyl methyl ketone Acetyl_Pyrazole Acetyl Difluoromethyl Pyrazole DMAB->Acetyl_Pyrazole Difluoroacetylation & Cyclization DFPA 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) Acetyl_Pyrazole->DFPA Oxidation

Caption: Synthesis pathways for key fluorinated building blocks.

II. Late-Stage Fluorination Methods

These methods are invaluable for introducing this compound into complex, highly functionalized molecules, often in the final steps of a synthesis.

Deoxyfluorination of Phenols and Alcohols

The conversion of a hydroxyl group to a this compound atom is a powerful transformation. PhenoFluor is a commercially available reagent that facilitates this reaction under relatively mild conditions.

Protocol: Deoxyfluorination of a Heteroaromatic Phenol using Solid PhenoFluor

  • Reagent and Glassware Preparation: PhenoFluor is moisture-sensitive and should be handled in an inert atmosphere (glovebox). Cesium fluoride (CsF) should be finely ground and dried at 200 °C under vacuum for 24 hours prior to use. All reaction solvents (e.g., toluene, dioxane) must be anhydrous.

  • Reaction Setup: In a glovebox, add the heteroaromatic phenol (1.0 equiv., 0.50 mmol), dried CsF (3.0 equiv., 1.50 mmol), and PhenoFluor (1.2-1.5 equiv., 0.60-0.75 mmol) to a reaction vial.

  • Reaction Execution: Add anhydrous toluene or dioxane (5.0 mL). Seal the vial, remove it from the glovebox, and stir the mixture at room temperature for 30 minutes. Subsequently, heat the mixture to 110 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, eluting with dichloromethane. Concentrate the filtrate in vacuo and purify the residue by flash silica gel column chromatography.

Substrate TypeReagentConditionsTypical YieldReference
Electron-rich phenolsPhenoFluorCsF, Toluene, 110 °C, 24h60-85%[3]
Heteroaromatic phenolsPhenoFluorCsF, Toluene, 110 °C, 24h50-75%[3]
Complex aliphatic alcoholsPhenoFluorCsF, Dioxane, 110 °C, 24h40-70%[3]
Palladium-Catalyzed Trifluoromethylation

Palladium catalysis enables the trifluoromethylation of various aromatic systems, including those bearing C-H bonds or halide functionalities.

Protocol: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

  • Reaction Setup: In an oven-dried vial, combine the aryl chloride (1.0 equiv.), a palladium precatalyst (e.g., Pd(dba)₂), a suitable ligand (e.g., BrettPhos), a fluoride source (e.g., KF), and a trifluoromethyl source (e.g., TESCF₃).

  • Reaction Execution: Add anhydrous solvent (e.g., toluene) and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The product is purified by column chromatography.

SubstrateTrifluoromethyl SourceCatalyst/LigandConditionsYieldReference
Aryl ChloridesTESCF₃Pd(dba)₂ / BrettPhosKF, Toluene, 100 °C70-95%[1]
(Hetero)arenes (C-H)CF₃BrPd(OAc)₂Ag₂CO₃, Dioxane, 120 °C50-80%[11]
Arenes (C-H)Electrophilic CF₃⁺ reagentPd(OAc)₂TFA, DCE, 100 °C60-85%[12]
Radical Trifluoromethylation

Radical trifluoromethylation methods are particularly effective for electron-deficient heterocycles, which are common in agrochemicals. The Langlois reagent (NaSO₂CF₃) is an inexpensive and easy-to-handle source of trifluoromethyl radicals.

Protocol: Radical Trifluoromethylation of a Heterocycle using Langlois Reagent

  • Reaction Setup: To a solution of the heterocyclic substrate (1.0 equiv.) in a suitable solvent system (e.g., a mixture of CH₂Cl₂ and water), add Langlois' reagent (NaSO₂CF₃, 3.0 equiv.).

  • Initiation: Add an oxidant, such as tert-butyl hydroperoxide (TBHP, 5.0 equiv.), portion-wise or via syringe pump at room temperature.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature or 50 °C. Monitor the reaction by TLC or LC-MS. For less reactive substrates, a second addition of the reagent and oxidant may be required.

  • Work-up and Purification: Partition the reaction mixture between ethyl acetate and saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Substrate TypeCF₃ SourceOxidantConditionsTypical YieldReference
Electron-deficient heterocyclesNaSO₂CF₃t-BuOOHCH₂Cl₂/H₂O, RT50-80%[13][14]
Aryl Boronic AcidsNaSO₂CF₃t-BuOOHCu(OAc)₂, DMF, RT60-90%

Experimental Workflow for Late-Stage Fluorination

G cluster_workflow General Workflow for Late-Stage Fluorination Start Advanced Intermediate (e.g., Phenol, Aryl Halide) Reaction Fluorination Reaction (e.g., Deoxyfluorination, Pd-Catalysis, Radical) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Crystallization) Workup->Purification Product Final Fluorinated Agrochemical Analog Purification->Product

Caption: A generalized workflow for late-stage fluorination experiments.

III. Synthesis of a Representative Agrochemical: Fluralaner

Fluralaner is a potent isoxazoline insecticide and acaricide. Its synthesis exemplifies the convergence of building block and coupling strategies.

Synthetic Strategy Overview:

The synthesis of Fluralaner involves the amide coupling of two key intermediates:

  • Intermediate I: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

  • Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide

Protocol: Amide Coupling to form Fluralaner

  • Reaction Setup: In a reaction vessel, dissolve Intermediate I (1.0 equiv.) in a suitable solvent such as dichloromethane.

  • Coupling Agent Addition: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (catalytic amount). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add Intermediate II (hydrochloride salt, 1.1 equiv.) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.) to neutralize the hydrochloride salt and facilitate the coupling.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours until completion.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield Fluralaner.[6][15][16]

Fluralaner Synthesis Logic

G Int1 Intermediate I (Acid) Coupling Amide Coupling (EDC, DMAP) Int1->Coupling Int2 Intermediate II (Amine) Int2->Coupling Fluralaner Fluralaner Coupling->Fluralaner

Caption: Final coupling step in the synthesis of Fluralaner.

Conclusion

The synthesis of fluorinated agrochemicals continues to be a dynamic field of research. While the building block approach provides robust and scalable routes to many commercial products, the development of novel late-stage fluorination methods offers powerful tools for accelerating the discovery of new active ingredients. The protocols and data presented herein provide a practical guide for researchers in the design and execution of synthetic routes to this important class of molecules. Careful selection of the appropriate fluorination strategy and reaction conditions is paramount to achieving efficient and successful syntheses.

References

Application Notes and Protocols for Fluorine-Containing Ionic Liquids in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fluorine-containing ionic liquids (FILs) as reusable solvents in various chemical reactions. FILs offer unique properties such as high thermal and chemical stability, negligible vapor pressure, and distinct solvation characteristics, making them attractive alternatives to volatile organic compounds. Their fluorous nature can facilitate product separation and catalyst recycling, contributing to greener and more sustainable chemical processes.

Overview of this compound-Containing Ionic Liquids in Synthesis

This compound-containing ionic liquids are a class of salts that are liquid at or near room temperature, characterized by the presence of a fluorinated component on either the cation or the anion. This fluorination imparts specific properties that can be advantageous in chemical synthesis.

Key Advantages:

  • Enhanced Stability: FILs often exhibit high thermal and chemical stability, allowing for a wider range of reaction conditions.

  • Tunable Solubility: The solubility of reactants, catalysts, and products can be modulated by adjusting the structure of the FIL, facilitating biphasic systems for easy separation.

  • Catalyst Immobilization: The ionic nature of these liquids can help in immobilizing catalysts, leading to easier recovery and reuse.

  • Improved Reaction Performance: In some cases, FILs can lead to enhanced reaction rates, yields, and selectivities.

  • Recyclability: Due to their low volatility and immiscibility with many organic solvents, FILs can often be recycled multiple times with minimal loss of activity.

Selected Applications and Protocols

This section details experimental protocols for several key organic reactions where this compound-containing ionic liquids have been successfully employed as solvents.

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The use of FILs can facilitate catalyst retention and recycling.

Table 1: Heck Reaction of Aryl Halides with Alkenes in a Fluorinated Ionic Liquid

EntryAryl HalideAlkeneIonic LiquidCatalystYield (%)Ref.
1IodobenzeneEthyl acrylate[bmim][BF4]Pd(OAc)298[1]
24-BromobenzaldehydeEthyl acrylate[bmim][BF4]Pd(OAc)2100[1]
3Iodobenzenen-Butyl acrylate[bmim][BF4]Pd(OAc)290[1]
44-BromobenzaldehydeStyrene[bmim][Br]Pd(OAc)293[1]
5IodobenzeneStyrene[bmim][BF4]Pd(OAc)293[1]
64-IodotolueneButyl acrylate[bmim][PF6]PdCl2/P(o-tol)3>95[2]

Experimental Protocol: General Procedure for the Heck Reaction in [bmim][PF6]

This protocol is adapted from a microwave-assisted Heck reaction methodology.[2]

Materials:

  • 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])

  • Palladium(II) chloride (PdCl2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Aryl halide (e.g., 4-iodotoluene)

  • Alkene (e.g., butyl acrylate)

  • Triethylamine (NEt3)

  • Diethyl ether

  • Deionized water

  • Microwave synthesizer process vial (0.5-2.0 mL) with a magnetic stirrer

  • Heating block

Procedure:

  • Catalyst Solution Preparation: In a microwave process vial, combine [bmim][PF6] (0.50 g), PdCl2 (7.8 mg, 0.04 mmol), and P(o-tol)3 (24 mg, 0.08 mmol).

  • Heat the mixture to 80 °C for 5 minutes in a heating block to form a homogeneous solution of the catalyst in the ionic liquid.

  • Reaction Mixture Assembly: To the catalyst solution, add the aryl halide (1.0 mmol), the alkene (2.0 mmol), and triethylamine (0.152 g, 1.5 mmol).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture to 220 °C for 20 minutes in a microwave synthesizer.

  • Product Isolation: After cooling the reaction mixture to room temperature, the product can be isolated directly by distillation from the ionic liquid phase.

  • Ionic Liquid Recycling: The remaining ionic liquid phase containing the catalyst can be reused for subsequent reactions. For purification, the ionic liquid can be washed with water to remove any salts, and then dried under vacuum.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. Ionic liquids can act as promoters for this reaction, often leading to enhanced rates and selectivities.

Table 2: Diels-Alder Reaction in Fluorinated Ionic Liquids

EntryDieneDienophileIonic LiquidYield (%)endo:exoRef.
1CyclopentadieneMethyl acrylate[bmim][BF4]9190:10[3]
2CyclopentadieneMaleic anhydride[bmim][BF4]99100:0
3Cyclohexadiene1,4-Benzoquinone[MOIM][AlCl4]High-

Experimental Protocol: General Procedure for the Diels-Alder Reaction

This protocol is a generalized procedure based on established methods.[3]

Materials:

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4])

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Dienophile (e.g., methyl acrylate)

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the dienophile (1.0 equiv) in [bmim][BF4] (e.g., 2 mL per mmol of dienophile).

  • Addition of Diene: Add the diene (1.2 equiv) to the solution and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Product Extraction: Upon completion of the reaction, add diethyl ether to the reaction mixture. The product will preferentially dissolve in the diethyl ether layer.

  • Separate the diethyl ether layer from the ionic liquid layer. Repeat the extraction of the ionic liquid phase with diethyl ether (3 x volume of IL).

  • Product Purification: Combine the organic extracts and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

  • Ionic Liquid Recycling: The ionic liquid phase can be dried under high vacuum to remove any residual solvent and reused for subsequent reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a key reaction for the synthesis of chiral compounds. Chiral catalysts can be effectively immobilized in FILs, allowing for their recovery and reuse.

Table 3: Asymmetric Hydrogenation of β-Keto Esters in a Chiral Fluorinated Ionic Liquid System

EntrySubstrateChiral LigandIonic Liquid ComponentConversion (%)ee (%)Ref.
1Methyl acetoacetatePhenyl-sulfonated BINAPPolyether imidazolium IL>9998.4[4]
2Ethyl acetoacetatePhenyl-sulfonated BINAPPolyether imidazolium IL>9997.5[4]
3n-Propyl acetoacetatePhenyl-sulfonated BINAPPolyether imidazolium IL>9998.1[4]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol is based on the synthesis of chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation.[4]

Materials:

  • Chiral phosphine-functionalized polyether ionic liquid (CPF-PIL) based on phenyl-sulfonated BINAP

  • [Ru(COD)(2-methylallyl)2]

  • Methyl acetoacetate (MAA)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Stainless steel autoclave

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve the CPF-PIL and [Ru(COD)(2-methylallyl)2] in methanol to form the chiral ruthenium catalyst.

  • Reaction Setup: Transfer the catalyst solution and the substrate, methyl acetoacetate (substrate/catalyst ratio typically 1000:1), to a stainless steel autoclave.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 4.6 MPa.

  • Heat the reaction mixture to 60 °C and stir for the specified time (e.g., 3-20 hours).

  • Reaction Workup: After cooling the autoclave to room temperature, carefully release the hydrogen pressure.

  • Analysis: The conversion and enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC).

  • Catalyst Recycling: The product can be separated from the ionic liquid-catalyst system by extraction with a non-polar solvent (e.g., hexane), leaving the catalyst in the ionic liquid phase for reuse.

Experimental Workflows

A key advantage of using this compound-containing ionic liquids is the potential for simplified product isolation and solvent/catalyst recycling. The following diagram illustrates a general experimental workflow.

G cluster_reaction Reaction Phase cluster_separation Separation Phase cluster_purification_recycling Purification & Recycling reactants Reactants & Catalyst reaction Chemical Reaction (e.g., Heating, Stirring) reactants->reaction fil Fluorinated Ionic Liquid fil->reaction extraction Product Extraction (with organic solvent) reaction->extraction product_solution Product in Organic Solvent extraction->product_solution fil_phase FIL with Catalyst extraction->fil_phase purification Product Purification (e.g., Distillation, Chromatography) product_solution->purification recycling FIL Recycling (e.g., Drying under vacuum) fil_phase->recycling pure_product Pure Product purification->pure_product recycling->fil

Caption: General workflow for a chemical reaction in a FIL.

Concluding Remarks

This compound-containing ionic liquids represent a versatile and promising class of solvents for a wide range of chemical transformations. Their unique properties can lead to improved reaction outcomes and more sustainable synthetic processes through catalyst and solvent recycling. The protocols provided herein serve as a starting point for researchers to explore the potential of FILs in their own work. Further optimization of reaction conditions, including the specific choice of FIL, catalyst, and reaction parameters, is encouraged to achieve the best possible results for a given application.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Achieving Regioselectivity in Aromatic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on achieving regioselectivity in aromatic fluorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic fluorination?

A1: Regioselectivity in electrophilic aromatic substitution (EAS) is primarily governed by the electronic properties of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating groups, which in turn direct the incoming electrophile to specific positions.

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They generally direct the incoming fluorine atom to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH2), and alkyl (-R) groups.[1][2][3][4]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive. Most deactivating groups direct the incoming this compound atom to the meta position.[2][4] Examples include nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., -CHO, -COR).[4] Halogens are an exception; they are deactivating but still direct ortho/para.

Q2: Why do I observe a mixture of ortho and para isomers in my electrophilic fluorination, and how can I favor one over the other?

A2: The formation of both ortho and para isomers is common with ortho, para-directing groups because both positions are electronically activated.[5] The ratio of these isomers is influenced by a combination of electronic and steric effects.[6]

To favor the para isomer, you can:

  • Increase Steric Hindrance: Use a bulkier fluorinating reagent or a larger directing group on your substrate. The increased steric bulk will hinder the approach of the electrophile to the more crowded ortho positions.[5]

  • Lower the Reaction Temperature: In some cases, the para product is the thermodynamically more stable isomer. Running the reaction at a lower temperature can favor its formation.[5]

An unexpected preference for the ortho product might be due to chelation or coordination effects, where a substituent directs the fluorinating agent to the adjacent position.[5]

Q3: How does regioselectivity in nucleophilic aromatic fluorination (SNAr) differ from electrophilic fluorination?

A3: In contrast to electrophilic fluorination, regioselectivity in SNAr is not determined by directing groups in the same manner. Instead, the position of substitution is dictated by the location of a suitable leaving group.[7] For the reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[7][8] This positioning is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[7]

Q4: My C-H fluorination reaction is not selective. What strategies can I employ to improve regioselectivity?

A4: Direct C-H fluorination often suffers from a lack of selectivity.[9] To address this, consider the following approaches:

  • Use of Directing Groups: A directing group can be installed on the substrate to guide the fluorinating agent to a specific C-H bond, typically in the ortho position.[10][11] These groups coordinate to the metal catalyst, bringing the reactive species in close proximity to the target C-H bond.

  • Palladium Catalysis: Palladium-catalyzed methods have been developed for the direct, non-chelation-assisted fluorination of arenes.[12] The regioselectivity in these systems can be influenced by the electronic nature of the substrate and the ligand used.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Fluorination
Symptom Possible Cause Suggested Solution
Obtaining a nearly 1:1 mixture of ortho and para isomers. The electronic activation of both positions is comparable, and steric hindrance is minimal.1. Modify the Substrate: Introduce a bulkier protecting group on a nearby functional group to sterically block the ortho position.2. Change the Fluorinating Agent: Switch to a fluorinating agent with greater steric bulk.3. Vary Reaction Temperature: Lowering the temperature may favor the thermodynamically more stable para isomer.[5]
Formation of the meta isomer with an ortho, para-directing group. The reaction may be proceeding under thermodynamic control where the meta isomer is more stable, or there could be a competing reaction pathway.1. Confirm Kinetic vs. Thermodynamic Control: Run the reaction at a lower temperature for a shorter duration to favor the kinetic product.[13] Analyze aliquots over time to see if the product ratio changes.2. Re-evaluate the Directing Group: Ensure the directing group is stable under the reaction conditions and is not being modified in a way that changes its directing effect.
Fluorination occurs at an unexpected position on a complex molecule. The inherent electronic preferences of the molecule are overriding the expected directing effects, or multiple sites have similar reactivity.1. Employ a Directing Group Strategy: Install a removable directing group to force fluorination at the desired site.[10][11]2. Use a Blocking Group: Protect the more reactive sites with a blocking group that can be removed after fluorination.
Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Fluorination (SNAr)
Symptom Possible Cause Suggested Solution
No reaction or very low conversion. The aromatic ring is not sufficiently activated towards nucleophilic attack.1. Check Substituent Positions: Ensure that at least one strong electron-withdrawing group is ortho or para to the leaving group.[7][8] Meta positioning provides poor activation.[7]2. Increase the Number of Activating Groups: Add more electron-withdrawing groups to the ring to enhance its electrophilicity.
Side reactions and decomposition are observed. The reaction conditions are too harsh, or the fluoride source is too basic.1. Lower the Reaction Temperature: High temperatures can lead to decomposition of starting materials and products.2. Use a Milder Fluoride Source: Consider using a less basic fluoride source or a phase-transfer catalyst to improve solubility and reactivity under milder conditions.
The reaction is slow despite proper activation. The leaving group is not optimal for the reaction.In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The reactivity order for halogens is F > Cl > Br > I because the high electronegativity of this compound makes the carbon it's attached to more electrophilic.[8][14][15] If your reaction is slow, consider if the electronic activation of the ring is sufficient.

Data Presentation

Table 1: Regioselectivity in the Nitration of Substituted Benzenes (A Proxy for Electrophilic Aromatic Substitution Patterns)

Substituent (Y in C6H5–Y) % Ortho-Product % Meta-Product % Para-Product
–O–CH330–400–260–70
–CH355–651–535–45
–Br35–450–455–65
–NO25–890–950–5

Data adapted from reference[16]. These values illustrate the directing effects of different substituents in a typical electrophilic aromatic substitution reaction.

Table 2: Influence of Leaving Group on Reactivity in Nucleophilic Aromatic Substitution

Leaving Group (X in 2,4-dinitrophenyl-X) Relative Rate of Reaction
F3300
Cl4.5
Br2.4
I1

This table demonstrates the "element effect" where fluoride is the best leaving group in this context due to its strong electron-withdrawing inductive effect, which activates the ring for nucleophilic attack. The rate-determining step is the addition of the nucleophile.[8][14]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Electrophilic Fluorination of Anisole

This protocol is a representative example and may require optimization for different substrates.

  • Materials:

    • Anisole

    • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (anhydrous)

    • Stir bar

    • Round-bottom flask

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anisole (1.0 mmol) and anhydrous acetonitrile (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the stirred solution in one portion.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 1-4 hours), quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 2: General Procedure for Nucleophilic Aromatic Fluorination of 2,4-Dinitrochlorobenzene

This protocol is a classic example of an SNAr reaction.

  • Materials:

    • 2,4-Dinitrochlorobenzene

    • Potassium fluoride (spray-dried)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Stir bar

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 2,4-dinitrochlorobenzene (1.0 mmol) and spray-dried potassium fluoride (2.0 mmol, 2.0 equivalents).

    • Add anhydrous DMSO (10 mL) and a stir bar.

    • Heat the mixture to 150 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (50 mL) and stir until the product precipitates.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrofluorobenzene.

Visualizations

Electrophilic_Aromatic_Fluorination_Workflow cluster_start Start cluster_reaction Reaction cluster_intermediate Intermediate & Products cluster_analysis Analysis & Troubleshooting Start Substituted Aromatic Compound Reaction Electrophilic Fluorinating Agent (e.g., Selectfluor®) Start->Reaction Add Intermediates Sigma Complex Intermediate Reaction->Intermediates Forms Products Mixture of Ortho/Para Isomers (for activating groups) or Meta Isomer (for deactivating groups) Intermediates->Products Leads to Analysis Analyze Regioisomer Ratio (NMR, GC-MS) Products->Analysis Analyze Troubleshoot Poor Selectivity? - Adjust Sterics - Change Temperature - Use Directing Group Analysis->Troubleshoot If poor Nucleophilic_Aromatic_Fluorination_Logic Start Aromatic Substrate with Leaving Group (LG) EWG_Check Electron-Withdrawing Group (EWG) Ortho or Para to LG? Start->EWG_Check Reaction_Proceeds SNAr Reaction with F⁻ Source EWG_Check->Reaction_Proceeds Yes No_Reaction Reaction Unlikely or Very Slow EWG_Check->No_Reaction No Product Fluorinated Aromatic Product Reaction_Proceeds->Product Kinetic_vs_Thermodynamic_Control cluster_conditions Reaction Conditions A Reactants B Kinetic Product (Forms Faster, Less Stable) A->B Lower Activation Energy C Thermodynamic Product (Forms Slower, More Stable) A->C Higher Activation Energy Low_Temp Low Temperature, Short Reaction Time Low_Temp->B Favors High_Temp High Temperature, Long Reaction Time High_Temp->C Favors

References

Technical Support Center: Optimizing Nucleophilic Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your nucleophilic fluorination reactions. The information is presented in a practical question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a nucleophilic fluorination reaction?

A1: Successful nucleophilic fluorination hinges on the careful control of several factors. The key elements to consider are the choice of fluoride source, the nature of the leaving group, the reaction solvent, and the potential need for a phase-transfer catalyst.[1] Additionally, ensuring anhydrous (water-free) conditions is often crucial, as water can solvate the fluoride ion, reducing its nucleophilicity and leading to undesired hydrolysis byproducts.[2][3][4][5]

Q2: How do I choose the appropriate fluoride source for my reaction?

A2: The choice of fluoride source depends on factors like substrate reactivity, desired reaction conditions, and cost.

  • Alkali Metal Fluorides (KF, CsF): These are cost-effective but have low solubility in many organic solvents.[6] Their reactivity can be enhanced with phase-transfer catalysts.[7][8][9] Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF).

  • Tetrabutylammonium Fluoride (TBAF): This is a more soluble and reactive fluoride source.[10] However, it is highly basic, which can promote elimination side reactions.[1] Anhydrous TBAF is more reactive than its hydrated forms.[10]

  • Hydrogen Fluoride Complexes (Olah's reagent, HF/Pyridine): These offer improved safety and reactivity compared to gaseous HF.[6][11] However, their basicity can sometimes negatively impact reactions.[6]

Q3: What constitutes a good leaving group for nucleophilic fluorination?

A3: The SN2 mechanism, which is common in nucleophilic fluorination, is favored by good leaving groups.[11] Generally, the best leaving groups are the conjugate bases of strong acids. Common choices include:

  • Triflate (OTf)

  • Tosylate (OTs)

  • Mesylate (OMs)

  • Halides (I > Br > Cl)

Recently, "nucleophile assisting leaving groups" (NALGs) have been developed to enhance reaction rates by stabilizing the transition state.[12][13]

Q4: Why are polar aprotic solvents typically used for nucleophilic fluorination?

A4: Polar aprotic solvents like DMF, DMSO, and acetonitrile are widely used because they can solvate the counter-ion of the fluoride salt (e.g., K⁺) while leaving the fluoride anion relatively "naked" and highly nucleophilic.[1] In contrast, protic solvents (like water and alcohols) can form strong hydrogen bonds with the fluoride ion, which stabilizes it and significantly reduces its nucleophilicity.[1][14] However, some studies have shown that tertiary alcohols can be effective media for nucleophilic fluorination, enhancing the reactivity of alkali metal fluorides while minimizing side reactions.[1][15]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your desired fluorinated product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield check_reagents Verify Reagent Activity & Purity - Fresh Fluoride Source? - Anhydrous Solvent? start->check_reagents check_conditions Optimize Reaction Conditions - Increase Temperature? - Change Solvent? check_reagents->check_conditions Reagents OK check_leaving_group Evaluate Leaving Group - Is it reactive enough? - Consider Tosylate or Triflate. check_conditions->check_leaving_group Conditions Optimized add_catalyst Add Phase-Transfer Catalyst - e.g., 18-crown-6, Kryptofix 2.2.2 check_leaving_group->add_catalyst LG is appropriate success Improved Yield add_catalyst->success Catalyst added

Caption: A flowchart for troubleshooting low product yield in nucleophilic fluorination.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Fluoride Source: Alkali metal fluorides can be hygroscopic. Ensure they are properly dried before use. Some organic fluoride sources like DAST can degrade over time.[16]

    • Solvent: Ensure the solvent is anhydrous. Residual water can significantly hinder the reaction.[2][3][4][5]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can improve the rate of reaction. However, be aware that higher temperatures can also promote side reactions like elimination.[16][17]

    • Concentration: Ensure appropriate concentrations of reactants.

  • Assess the Leaving Group:

    • If you are using a poor leaving group (e.g., a chloride), consider converting the starting material to have a more reactive leaving group, such as a tosylate or triflate.

  • Employ a Phase-Transfer Catalyst:

    • If you are using an alkali metal fluoride like KF or CsF, which have poor solubility, the addition of a phase-transfer catalyst can significantly improve the reaction rate by helping to dissolve the fluoride salt in the organic solvent.[7][8][9] Common choices include crown ethers (e.g., 18-crown-6) and cryptands (e.g., Kryptofix 2.2.2).[2][6]

Issue 2: Formation of Elimination Byproducts

The formation of alkenes through elimination is a common side reaction, especially with strongly basic fluoride sources like anhydrous TBAF.[1]

Logical Relationship for Minimizing Elimination

MinimizeElimination P Problem: Elimination Byproducts S1 Use a Less Basic Fluoride Source (e.g., KF over TBAF) P->S1 S2 Lower Reaction Temperature P->S2 S3 Choose a Non-Polar Protic Solvent (e.g., tert-alcohol) P->S3 O Desired Outcome: Increased Fluorination Product S1->O S2->O S3->O ExperimentalWorkflow A 1. Dry KF and Prepare Anhydrous Solvent B 2. Combine Substrate, KF, and Phase-Transfer Catalyst A->B C 3. Heat Reaction Mixture under Inert Atmosphere B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Work-up: Quench, Extract, and Dry D->E F 6. Purify Product (e.g., Column Chromatography) E->F

References

strategies to improve the scalability of enantioselective fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the enantioselective fluorination of organic molecules. This center provides practical guidance to address the common challenges encountered when transitioning fluorination reactions from small-scale laboratory experiments to large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of enantioselective fluorination reactions in a question-and-answer format.

Issue 1: Decreased Enantioselectivity at Larger Scale

Question: My enantioselective fluorination reaction performs exceptionally well at the milligram scale, but the enantiomeric excess (ee) drops significantly when scaling up to multi-gram or kilogram quantities. What are the primary causes, and how can I resolve this?

Answer: A reduction in enantioselectivity upon scale-up is a frequent challenge and can be attributed to several factors:

  • Poor Temperature Control: Fluorination reactions are often highly exothermic.[1] On a larger scale, the decreased surface-area-to-volume ratio in reactors hinders efficient heat dissipation. This can create localized "hot spots," elevating the temperature and diminishing the catalyst's selectivity.[1]

    • Solution 1: Improved Reactor Design: Utilize jacketed reactors with superior heat transfer capabilities, efficient stirring mechanisms, and a dependable cooling system.[1]

    • Solution 2: Slower Reagent Addition: Introduce the fluorinating agent at a slow, controlled rate to manage heat evolution effectively.[1]

    • Solution 3: Continuous Flow Chemistry: Transitioning to a continuous flow setup can offer superior heat and mass transfer, enabling precise temperature control even for highly exothermic processes.[1]

  • Mixing Inhomogeneities: Inadequate mixing in larger reactors can lead to localized areas of high substrate or reagent concentration. This can promote non-selective background reactions, thereby lowering the overall enantioselectivity.[1]

    • Solution: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture throughout the process.

  • Catalyst Deactivation: On a larger scale, impurities present in reagents or solvents, along with longer reaction times, can lead to the deactivation of the catalyst or the formation of less selective catalytic species.

    • Solution 1: High-Purity Reagents: Use reagents and solvents of the highest possible purity for scale-up operations.

    • Solution 2: Catalyst Stability Studies: Conduct studies to assess the stability of your catalyst under the reaction conditions for extended durations.

Issue 2: Inconsistent or Decreased Yields on Scale-Up

Question: I am observing a significant drop in yield or inconsistent results when scaling up my enantioselective fluorination. What are the likely causes and troubleshooting steps?

Answer: Yield-related issues on a larger scale often stem from mass transfer limitations, side reactions, or reagent instability.

  • Mass Transfer Limitations: In heterogeneous reaction mixtures (e.g., using a solid fluorinating agent or catalyst), inefficient mixing can slow down the reaction rate and lead to incomplete conversion.

    • Solution 1: Efficient Stirring: As with enantioselectivity, ensure the stirring is adequate for the vessel size to keep all components suspended and interacting.

    • Solution 2: Phase-Transfer Catalysis (PTC): For reactions involving poorly soluble reagents, such as inorganic fluorides, a phase-transfer catalyst can significantly improve solubility and reaction rates, making the process more scalable.[2]

  • Increased Side Reactions: Longer reaction times or localized high temperatures can promote the formation of byproducts.

    • Solution 1: Reaction Profiling: Monitor the reaction progress by taking samples at regular intervals to identify when byproduct formation begins and optimize the reaction time accordingly.[1]

    • Solution 2: Lower Temperatures: If feasible, running the reaction at a lower temperature, even if it extends the reaction time, can minimize side reactions.[1]

  • Reagent Instability: Some fluorinating agents can degrade in the presence of moisture or other impurities, which may be more prevalent on a larger scale.[1]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]

Frequently Asked Questions (FAQs)

Q1: Which types of catalysts are most suitable for scalable enantioselective fluorination?

A1: The choice of catalyst is critical and depends on the substrate, cost, and desired purity of the final product. The main categories include:

  • Organocatalysts: Chiral amines, thioureas, and phosphoric acids are common. They offer the advantage of being metal-free, which is highly desirable in pharmaceutical applications. Cinchona alkaloids, for instance, have demonstrated good scalability.[3]

  • Transition Metal Catalysts: Complexes of palladium, copper, and nickel can be highly efficient.[1] However, the cost of the metal, potential for product contamination, and the need for catalyst recovery are significant considerations for scale-up.[1]

  • Phase-Transfer Catalysts (PTCs): These are particularly effective for reactions using solid, poorly soluble fluorinating agents. PTCs are robust, show excellent functional group tolerance, and avoid the need for transition metals.[2]

Q2: What are the best practices for handling hazardous fluorinating agents on a large scale?

A2: Safety is paramount. For hazardous reagents like elemental fluorine (F₂) or anhydrous hydrogen fluoride (aHF), special precautions are necessary.

  • Engineered Controls: Use specialized equipment such as corrosion-resistant reactors (e.g., Hastelloy), mass flow controllers for precise gas dosing, and scrubbers to neutralize unreacted reagents.[1]

  • Continuous Flow Systems: Flow chemistry is highly recommended as it minimizes the amount of hazardous material present at any one time, significantly improving safety.[1][4]

  • Material Compatibility: Ensure all wetted parts of the reactor and transfer lines are made of materials resistant to the specific fluorinating agent being used.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, lab coats, and face shields.[1]

Q3: How can I simplify the purification of my chiral fluorinated product at scale?

A3: Purification can be a major bottleneck. Strategies to consider include:

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method. This can sometimes provide the product with very high enantiomeric excess (>99.5% ee).[3]

  • Chromatography: While flash chromatography is common at the lab scale, for larger quantities, medium pressure liquid chromatography (MPLC) or supercritical fluid chromatography (SFC) can be more efficient. SFC, in particular, can offer faster separations and uses more environmentally friendly solvents.

  • Extraction: A well-designed series of aqueous washes can often remove catalyst residues and unreacted reagents, simplifying subsequent purification steps.

Data Presentation

Table 1: Comparison of Catalysts for Enantioselective Fluorination of Pyrazolones

Catalyst TypeCatalyst Loading (mol%)Reaction TimeYield (%)Enantiomeric Excess (ee%)Scale
Amide-based Cinchona Alkaloid0.05 - 0.530 minup to 99up to 98Multigram[3]
Primary Amine (β,β-diaryl-β-silyloxy diamine)1 - 3-High76 - 90Gram-scale[5]
Imidazolidinone2.5 - 208 - 25 h95 - 97 (conversion)98Not specified[6]

Table 2: Relative Reactivity of Common Electrophilic N-F Fluorinating Agents

Reactivity is scaled relative to Selectfluor® (k_rel = 1). Data is derived from kinetic studies in CH₃CN.

Fluorinating AgentAbbreviationRelative Rate Constant (k_rel)
Selectfluor®F-TEDA-BF₄1.00[7]
N-FluorobenzenesulfonimideNFSI~0.01[7]
2,6-Dichloro-N-fluoropyridinium triflate-~1.3[7]
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate-~1.6 x 10⁶[7]

Experimental Protocols & Visualizations

General Protocol for Scaled-Up Batch Enantioselective Fluorination

This protocol describes a general procedure for the fluorination of a β-ketoester on a 100 mmol scale.

1. Reactor Setup:

  • A 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and dried thoroughly.

2. Charging Reactants:

  • The β-ketoester (100 mmol) and the chiral catalyst (e.g., organocatalyst at 0.1-1 mol%) are charged to the reactor.

  • Anhydrous solvent (2 L) is added.

3. Cooling:

  • The mixture is stirred and cooled to the desired temperature (e.g., -20 °C) using a circulating chiller.[1]

4. Reagent Addition:

  • A solution of the electrophilic fluorinating agent (e.g., Selectfluor®, 110 mmol) in anhydrous solvent (500 mL) is added dropwise via the dropping funnel over 1-2 hours.

  • The internal temperature is carefully monitored and maintained below -15 °C.[1]

5. Reaction Monitoring:

  • The reaction is monitored by TLC or HPLC until the starting material is consumed (typically 2-6 hours).[1]

6. Workup and Purification:

  • The reaction is quenched appropriately (e.g., with a saturated aqueous solution of Na₂S₂O₃).

  • The mixture is warmed to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with the solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the enantioenriched product.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble & Dry Reactor p2 Charge Substrate & Catalyst p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Cool to Target Temp (e.g., -20°C) p3->r1 r2 Slowly Add Fluorinating Agent r1->r2 r3 Monitor Reaction (TLC/HPLC) r2->r3 w1 Quench Reaction r3->w1 w2 Aqueous Workup & Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify Product (Chroma./Recryst.) w3->w4

General experimental workflow for batch enantioselective fluorination.
Troubleshooting Logic for Scale-Up Issues

When encountering problems during scale-up, a systematic approach is essential for rapid diagnosis and resolution.

G start Problem Encountered During Scale-up q1 Low Enantioselectivity (ee)? start->q1 q2 Low / Inconsistent Yield? start->q2 q1->q2 No ee1 Check Temperature Control - Add reagent slower - Improve cooling q1->ee1 Yes y1 Check for Mass Transfer Issues - Increase stir rate - Consider Phase-Transfer Catalyst q2->y1 Yes end Process Optimized q2->end No ee2 Verify Mixing Efficiency - Increase stir rate - Check impeller design ee1->ee2 ee3 Assess Reagent Purity - Use high-purity materials - Check for water content ee2->ee3 ee3->end y2 Investigate Side Reactions - Profile reaction over time - Lower reaction temperature y1->y2 y3 Confirm Reagent Stability - Ensure inert atmosphere - Check for degradation y2->y3 y3->end

Troubleshooting decision tree for common scale-up issues.

References

common side reactions and byproducts in fluorination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluorination Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of fluorinating reagents and their general applications?

A1: Fluorinating reagents are broadly classified into two main categories:

  • Nucleophilic Fluorinating Reagents: These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are commonly used for substitution reactions, such as converting alcohols or alkyl halides to alkyl fluorides.[1] The mechanism is typically SN2, resulting in an inversion of stereochemistry at the reaction center.[1] Common examples include Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, PyFluor, alkali metal fluorides (KF, CsF), and hydrogen fluoride-amine complexes like Olah's reagent.[1][2]

  • Electrophilic Fluorinating Reagents: These reagents deliver a formal "F⁺" equivalent to a nucleophilic substrate, such as an enolate, an electron-rich aromatic ring, or an alkene.[3] These reagents typically feature a nitrogen-fluorine (N-F) bond where the nitrogen atom is made electron-deficient.[3] Widely used examples include Selectfluor (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-o-benzenedisulfonimide (NFOBS).[3][4]

Q2: Why is solvent selection critical in fluorination reactions?

A2: Solvent choice is crucial for several reasons. For nucleophilic fluorination, polar aprotic solvents like DMSO and DMF can enhance the nucleophilicity of the fluoride ion.[1] However, safety is a major concern, as some electrophilic reagents can react exothermically or even explosively with certain solvents; for instance, Selectfluor reacts rapidly with DMF and DMSO.[5] Anhydrous conditions are often necessary, as water can deactivate the fluorinating reagent or lead to unwanted side products.[2][6] In some cases, fluorinated solvents like HFIP or TFE can have a beneficial effect on reactivity and selectivity.[7]

Q3: What causes elimination side reactions during deoxyfluorination of alcohols, and how can they be minimized?

A3: Elimination reactions, primarily E2 elimination, are a common side reaction when using reagents like DAST or Deoxo-Fluor, especially with secondary or sterically hindered alcohols.[2] This side reaction is favored by:

  • High Temperatures: Increasing the reaction temperature often promotes elimination over substitution.[2]

  • Basic Conditions: The presence of a strong base can facilitate E2 elimination.[2]

  • Substrate Structure: Substrates prone to forming stable alkenes are more susceptible.

To minimize elimination, one can lower the reaction temperature, use a non-nucleophilic, sterically hindered base if a base is required, or switch to a milder deoxyfluorination reagent like PyFluor, which is known to produce fewer elimination byproducts.[2][8]

Q4: Can fluorinating reagents decompose, and what are the signs?

A4: Yes, many fluorinating reagents are sensitive to moisture and can degrade over time, losing their activity. DAST and Deoxo-Fluor, for example, can hydrolyze if not stored under strictly anhydrous conditions.[2] Some N-F reagents can be thermally unstable; for instance, certain N-fluoropyridinium salts may decompose vigorously at elevated temperatures.[9] Signs of decomposition include a noticeable decrease in reaction yield, the appearance of unexpected byproducts, or a change in the physical appearance of the reagent. Using a fresh bottle or a newly opened container of the reagent is a common troubleshooting step to rule out reagent inactivity.[2]

Troubleshooting Guides

This section addresses specific problems encountered during fluorination experiments.

Issue 1: Low or No Yield of the Desired Fluorinated Product

If you are experiencing poor yields, a systematic approach can help identify the cause. The following logical workflow can guide your troubleshooting process.

low_yield_troubleshooting start Start: Low/No Yield reagent_check 1. Verify Reagent Activity start->reagent_check reagent_inactive Problem: Inactive Reagent (Degradation, Hydrolysis) reagent_check->reagent_inactive Fails check? conditions_check 2. Assess Reaction Conditions reagent_check->conditions_check Passes check solution_reagent Solution: - Use a fresh bottle of reagent. - Store reagents under anhydrous  conditions (e.g., in a desiccator  or glovebox). reagent_inactive->solution_reagent conditions_issue Problem: Suboptimal Conditions (Temp, Time, Concentration) conditions_check->conditions_issue Suboptimal? side_reaction_check 3. Analyze for Side Products conditions_check->side_reaction_check Optimal solution_conditions Solution: - Gradually increase temperature  (if no reaction). - Increase reagent equivalents  (1.5-3 eq.). - Ensure solvent is anhydrous. conditions_issue->solution_conditions elimination Problem: Elimination Favored (Alkene byproduct observed) side_reaction_check->elimination Alkene found? rearrangement Problem: Skeletal Rearrangement (Isomeric byproduct observed) side_reaction_check->rearrangement Isomer found? solution_elimination Solution: - Lower the reaction temperature. - Use a milder reagent (e.g., PyFluor). - Avoid strongly basic conditions. elimination->solution_elimination solution_rearrangement Solution: - Choose conditions that favor  an SN2 mechanism over SN1 to  avoid carbocation intermediates. rearrangement->solution_rearrangement sn2_vs_e2 cluster_main Deoxyfluorination of a Secondary Alcohol Reactants R-CH(OH)-CH2-R' + DAST SN2_Product Desired Product (SN2) R-CHF-CH2-R' (Inversion of Stereochemistry) Reactants->SN2_Product Low Temp, Milder Reagent E2_Product Side Product (E2) R-CH=CH-R' Reactants->E2_Product High Temp, Strong Base

References

purification techniques for removing impurities from fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying fluorinated compounds?

A1: The primary purification techniques for fluorinated compounds include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), crystallization, distillation, and liquid-liquid extraction.[1] The choice of method depends on factors such as the scale of purification, the physicochemical properties of the target compound (e.g., polarity, volatility, thermal stability), and the nature of the impurities.[1]

Q2: Why can purifying fluorinated compounds be more challenging than their non-fluorinated analogs?

A2: The unique properties of fluorine can introduce purification challenges. The high electronegativity and low polarizability of this compound atoms can alter a molecule's polarity, intermolecular interactions, and solubility in common organic solvents. For instance, highly fluorinated compounds can be immiscible with hydrocarbon-based solvents, a property leveraged in "fluorous chemistry".[2] Additionally, the steric bulk of this compound atoms can hinder interactions with stationary phases in chromatography or prevent the formation of a well-ordered crystal lattice.[3]

Q3: What are some common impurities I might encounter after synthesizing a fluorinated compound?

A3: Common impurities include unreacted starting materials, excess reagents, and byproducts from side reactions.[1] For example, in fluorination reactions, partially fluorinated intermediates or over-fluorinated products can be present. In syntheses involving reagents like diethylaminosulfur trifluoride (DAST), residual reagent and its byproducts may contaminate the crude product.[4]

Q4: How can I effectively separate a fluorinated compound from its non-fluorinated counterpart?

A4: Chromatographic techniques are often effective. Using a fluorinated stationary phase in HPLC can enhance the retention and separation of fluorinated compounds from non-fluorinated ones.[5][6][7] Alternatively, using a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent can also achieve good separation.[7][8] This "hetero-pairing" of a fluorinated column with a hydrogenated eluent or a hydrogenated column with a fluorinated eluent often provides optimal separation.[7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification
Problem Possible Cause Solution
Poor Peak Shape (Tailing) Secondary interactions between basic fluorinated compounds and acidic residual silanols on the silica-based stationary phase.[1][3]Use a highly end-capped column or a different stationary phase, such as a fluorinated phase or neutral alumina.[3][9] Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[3]
Mobile phase pH is close to the pKa of the compound.[3]Adjust mobile phase pH. Consider using a buffer.
Column overload.[3]Reduce the sample concentration or injection volume.[3]
Poor Peak Shape (Fronting) Column overload.[3]Reduce the sample concentration or injection volume.[3]
Poor sample solubility in the mobile phase.[3]Dissolve the sample in a solvent that is a weaker eluent than the mobile phase.
Irreproducible Retention Times Inconsistent mobile phase preparation.[3]Ensure accurate and consistent mobile phase preparation.
Column temperature fluctuations.[3]Use a column oven to maintain a constant temperature.[3]
Compound Not Retained on C18 Column The fluorinated compound is highly polar.[1]Increase the aqueous component of the mobile phase.[1] Consider using a column designed for polar compounds or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
The compound is highly fluorinated and exhibiting "fluorous" properties.Use a fluorinated stationary phase (e.g., PFP, TDF) which can increase retention for fluorinated compounds.[5][6]
Poor Separation from Impurities Suboptimal mobile phase composition.Optimize the mobile phase by running a gradient elution to identify a suitable isocratic condition or by using a gradient for the preparative separation.[1]
Inappropriate stationary phase.Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano, fluorinated phases) to find one with better selectivity for your compound and its impurities.[6][9]
Crystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solution is too concentrated or cooled too quickly.[1][10]Use a more dilute solution and allow for slow cooling.[3] Try adding the anti-solvent more slowly or at a slightly higher temperature.
The presence of impurities is inhibiting crystal formation.[3]Attempt to further purify the compound by another method (e.g., flash chromatography) before crystallization.[3]
The boiling point of the solvent is too high.[1]Choose a solvent with a lower boiling point.
No crystals form. The solution is not supersaturated.[3]Concentrate the solution by slowly evaporating the solvent.[3]
The compound is too soluble in the chosen solvent.[3]Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[10] Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.[10]
Low recovery of purified product. Too much solvent was used for dissolution.[10]Use the minimum amount of hot solvent required to fully dissolve the compound.[10]
The compound has significant solubility in the cold solvent.[10]Ensure the solution is thoroughly cooled before filtering.[10] Wash the collected crystals with a minimal amount of ice-cold solvent.[10]
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.[10]Try a different crystallization solvent or solvent system. Sometimes, adding a small amount of charcoal to the hot solution and then filtering it hot can remove colored impurities before crystallization.
Distillation
Problem Possible Cause Solution
Poor separation of fractions. Inefficient distillation column.[10]Use a longer or more efficient fractionating column (e.g., Vigreux or a packed column).[10]
Heating rate is too high.[10]Optimize the heating rate to maintain a slow and steady distillation, allowing for proper equilibration between liquid and vapor phases in the column.[10]
Product decomposes in the distillation pot. The compound is not stable at its atmospheric boiling point.[10][11]Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[10][11]
Azeotrope formation with impurities. The fluorinated compound forms a constant boiling mixture with an impurity.[11][12]Consider extractive distillation by adding a solvent that alters the relative volatility of the components.[12][13]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of a Moderately Polar Fluorinated Compound

Objective: To purify a crude fluorinated compound from less polar and more polar impurities using silica gel flash chromatography.

Materials:

  • Crude fluorinated compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column, flasks, and fraction collection tubes

Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase.[1] Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.[1] If the compound's solubility is low in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with the initial mobile phase.[1] Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[1] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.[1]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified fluorinated compound.[1]

Protocol 2: Recrystallization of a Solid Fluorinated Compound

Objective: To purify a solid fluorinated compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude solid fluorinated compound

  • Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flask, heating source (hot plate), condenser

  • Filtration apparatus (Buchner funnel, filter paper, filter flask)

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.[3] An ideal solvent will dissolve the compound when hot but not when cold.[1][3]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[10] Add the solvent in small portions to avoid using an excess.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[10] Further cooling in an ice bath can promote more complete crystallization.[10]

  • Isolation: Collect the crystals by vacuum filtration.[1][10]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities adhering to the crystal surface.[10]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[1][10]

Visualizations

Purification_Workflow cluster_start Initial State cluster_assessment Property Assessment cluster_techniques Purification Techniques cluster_end Final Product Crude_Product Crude Fluorinated Compound Properties Assess Properties: - Volatility - Thermal Stability - Polarity - Solid/Liquid Crude_Product->Properties Distillation Distillation Properties->Distillation Volatile & Thermally Stable Chromatography Chromatography Properties->Chromatography Non-Volatile or Complex Mixture Crystallization Crystallization Properties->Crystallization Solid Extraction Liquid-Liquid Extraction Properties->Extraction Differential Solubility Pure_Product Pure Fluorinated Compound Distillation->Pure_Product Chromatography->Pure_Product Crystallization->Pure_Product Extraction->Pure_Product

Decision workflow for selecting a purification strategy.

HPLC_Troubleshooting Start Poor HPLC Peak Shape Check_Shape What is the peak shape? Start->Check_Shape Tailing Tailing Check_Shape->Tailing Tailing Fronting Fronting Check_Shape->Fronting Fronting Tailing_Causes Possible Causes: - Secondary Interactions - pH near pKa - Column Overload Tailing->Tailing_Causes Fronting_Causes Possible Causes: - Column Overload - Poor Sample Solubility Fronting->Fronting_Causes Tailing_Solutions Solutions: - Use end-capped or  fluorinated column - Adjust mobile phase pH - Reduce sample load Tailing_Causes->Tailing_Solutions Fronting_Solutions Solutions: - Reduce sample load - Improve sample solvent Fronting_Causes->Fronting_Solutions

Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Overcoming Catalyst Deactivation in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the common challenge of catalyst deactivation in fluorination reactions. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, prevent, and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in fluorination reactions?

A1: Catalyst deactivation in fluorination reactions can be broadly categorized into three main types: chemical, thermal, and mechanical.[1]

  • Chemical Deactivation: This is the most common issue and includes:

    • Poisoning: Active sites on the catalyst are blocked by impurities from the feedstock or byproducts generated during the reaction. A significant concern in many fluorination processes is poisoning by fluoride species.[1]

    • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can obstruct pores and active sites. In reactions involving highly fluorinated compounds, this can lead to the formation of fluorinated coke, which can be particularly challenging to remove.[1]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[1]

  • Mechanical Deactivation: This involves the physical breakdown of the catalyst, for example, through attrition in stirred-tank or fluidized-bed reactors.[1]

Q2: How can I determine the specific cause of my catalyst's deactivation?

A2: Identifying the root cause of catalyst deactivation typically involves a combination of analyzing your experimental observations and conducting analytical characterization of the spent catalyst. Key indicators include:

  • A rapid and irreversible loss of activity often suggests poisoning.[1]

  • A gradual and often reversible loss of activity is characteristic of coking.[1]

  • A loss of activity that is highly dependent on temperature points towards thermal degradation.[1]

Post-reaction analysis of the catalyst can provide more definitive evidence.

Q3: Can a catalyst that has been deactivated by fluoride poisoning be regenerated?

A3: The regeneration of fluoride-poisoned catalysts can be challenging, but it is often possible depending on the specific catalyst and the extent of the poisoning. Mild poisoning may be reversible by treating the catalyst with a non-fluorinated feed at elevated temperatures to encourage the desorption of fluoride species. For certain materials, such as zeolites and activated alumina, washing with alkaline solutions has demonstrated some success in regeneration.[1] However, severe poisoning that leads to irreversible changes in the catalyst's structure may not be reversible.

Q4: Are certain types of catalysts more resistant to deactivation by fluorinated compounds?

A4: Research is ongoing to develop catalysts specifically designed for fluorinated substrates. However, some general principles can be applied. Catalysts that exhibit high tolerance for acidic conditions and those with surfaces that have a lower affinity for fluoride adsorption are generally more robust. For instance, in hydroformylation reactions, the choice of ligands for rhodium catalysts can significantly impact their stability.

Troubleshooting Guides

Issue 1: Gradual Loss of Activity in a Gas-Phase Fluorination Process

Possible Cause: Coking or fouling of the catalyst surface.

Troubleshooting Steps:

  • Monitor Reactant Conversion: Track the conversion of your starting material over time. A gradual decrease is a strong indicator of fouling.

  • Temperature Programmed Oxidation (TPO): Analyze the spent catalyst using TPO to quantify the amount and nature of the coke deposited.

  • Regeneration: If coking is confirmed, a common regeneration strategy is to carry out a controlled oxidation of the coke in a stream of air or a diluted oxygen mixture at elevated temperatures.

Issue 2: Rapid and Significant Drop in Catalyst Performance

Possible Cause: Catalyst poisoning.

Troubleshooting Steps:

  • Analyze Feedstock: Immediately analyze your feedstock for potential poisons such as sulfur, water, or other reactive impurities.

  • Characterize Spent Catalyst: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to identify the elemental composition of the catalyst surface and detect the presence of poisons.

  • Implement Purification: If a poison is identified in the feed, introduce a purification step, such as passing the reactants through a guard bed, before they come into contact with the catalyst.

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data related to catalyst performance, deactivation, and regeneration in fluorination reactions.

Table 1: Performance of Cr₂O₃ Catalysts in Gas-Phase Fluorination

CatalystInitial Conversion (%)Conversion after 100h (%)Deactivation Rate (%/h)Primary Deactivation MechanismReference
Cr₂O₃18.518.5~0Stable[2][3]
CrO₃/Cr₂O₃30.618.50.121Formation of inactive CrF₃ and volatilization of CrOₓFᵧ[2]

Table 2: Regeneration Efficiency of Fluoride-Saturated Adsorbents using NaOH Solutions

AdsorbentNaOH ConcentrationRegeneration Efficiency (%)Optimal Contact TimeReference
Bone Char1%-2 hours[4]
Bone Char2%-2 hours[4]
Bone Char4%-2 hours[4]
Bone Char0.1 M91.2-[5]

Note: Specific efficiency values for 1%, 2%, and 4% NaOH with bone char were not provided in the source, but the study indicated that 2% was significantly better than 1%, while 4% was not significantly better than 2%.

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) of a Coked Alumina Catalyst

Objective: To quantify the amount and determine the nature of coke deposited on an alumina-supported catalyst.

Materials:

  • Spent (coked) catalyst sample (approx. 50-100 mg)

  • TPO apparatus with a quartz reactor, furnace, and a thermal conductivity detector (TCD) or mass spectrometer (MS)

  • Gases: High-purity helium (or argon) and a mixture of 5-10% O₂ in helium (or argon)

  • Gas flow controllers

Procedure:

  • Sample Preparation: Place a known weight of the spent catalyst into the quartz reactor, typically supported on a quartz wool plug.

  • Pre-treatment: Heat the sample in a flow of inert gas (e.g., helium at 30-50 mL/min) to a temperature sufficient to remove any physisorbed water and volatile compounds (e.g., 150-200 °C). Hold at this temperature for 30-60 minutes.

  • Cooling: Cool the sample down to room temperature under the inert gas flow.

  • Oxidation Program: Switch the gas flow to the O₂/He mixture (e.g., 30-50 mL/min). Begin heating the sample at a linear ramp rate (e.g., 10 °C/min) to a final temperature (e.g., 800-900 °C).

  • Data Acquisition: Continuously monitor the effluent gas stream using a TCD or MS to detect the evolution of CO₂ and CO. The TCD will show changes in thermal conductivity as the composition of the gas changes, while an MS can monitor specific m/z ratios for CO₂ (44) and CO (28).

  • Quantification: The amount of coke can be quantified by integrating the area under the CO₂ and CO evolution peaks and calibrating with a known amount of a standard, or by measuring the weight loss if using a thermogravimetric analyzer (TGA).

Protocol 2: Regeneration of a Fluoride-Poisoned Activated Alumina Catalyst

Objective: To restore the activity of an activated alumina catalyst that has been deactivated by fluoride poisoning.

Materials:

  • Spent activated alumina catalyst

  • 1% (w/w) Sodium Hydroxide (NaOH) solution

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Reaction column or vessel

Procedure:

  • Backwash (Optional): If the catalyst bed is packed, perform a backwash with water to remove any particulates and to fluidize the bed.

  • Caustic Wash: Pass the 1% NaOH solution through the catalyst bed. The objective is to raise the pH above 10.5, which causes the fluoride ions to be repelled from the alumina surface.

  • Rinsing: Rinse the catalyst bed thoroughly with deionized water to remove the displaced fluoride ions and any excess NaOH. Monitor the pH of the effluent until it returns to neutral.

  • Acid Neutralization: To restore the fluoride removal capacity, neutralize the basic alumina by passing a dilute acid solution through the bed.

  • Final Rinse: Perform a final rinse with deionized water to remove any residual acid and salts. The catalyst is now ready for another adsorption cycle.

Protocol 3: Characterization of Catalyst Acidity using Pyridine-Adsorbed FTIR Spectroscopy

Objective: To characterize the Brønsted and Lewis acid sites on a fluorination catalyst.

Materials:

  • Catalyst sample

  • FTIR spectrometer with a transmission cell capable of in-situ heating and evacuation

  • Pyridine (dried over molecular sieves)

  • Inert gas (e.g., N₂ or Ar)

Procedure:

  • Sample Preparation: Press a small amount of the catalyst powder into a self-supporting wafer and place it in the IR cell.

  • Activation: Heat the sample under vacuum or in a flow of inert gas to a high temperature (e.g., 400-500 °C) to remove adsorbed water and other impurities.

  • Background Spectrum: Cool the sample to the desired adsorption temperature (e.g., 150 °C) and record a background spectrum.

  • Pyridine Adsorption: Introduce pyridine vapor into the cell and allow it to adsorb onto the catalyst surface until saturation is reached.

  • Removal of Physisorbed Pyridine: Evacuate the cell or purge with inert gas at the adsorption temperature to remove weakly bound (physisorbed) pyridine.

  • Spectrum Acquisition: Record the FTIR spectrum of the sample with the chemisorbed pyridine.

  • Data Analysis: Identify the characteristic IR bands for pyridine adsorbed on Lewis acid sites (ca. 1445-1455 cm⁻¹) and Brønsted acid sites (ca. 1540-1550 cm⁻¹). The integrated area of these peaks can be used to quantify the number of each type of acid site.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting catalyst deactivation.

G cluster_0 Troubleshooting Catalyst Deactivation start Observe Catalyst Deactivation (e.g., decreased yield) check_rate Deactivation Rate? start->check_rate rapid Rapid & Severe check_rate->rapid Rapid gradual Gradual check_rate->gradual Gradual poisoning Likely Poisoning rapid->poisoning check_temp High Reaction Temperature? gradual->check_temp analyze_feed Analyze Feedstock for Impurities poisoning->analyze_feed coking_sintering Likely Coking or Sintering characterize_spent Characterize Spent Catalyst (XPS, Elemental Analysis) analyze_feed->characterize_spent purify_feed Purify Feedstock (e.g., Guard Bed) characterize_spent->purify_feed sintering Likely Sintering check_temp->sintering Yes coking Likely Coking check_temp->coking No optimize_temp Optimize Reaction Temperature sintering->optimize_temp tpo_analysis Perform TPO Analysis coking->tpo_analysis regenerate_coke Regenerate by Controlled Oxidation tpo_analysis->regenerate_coke

Caption: A decision tree for troubleshooting catalyst deactivation.

G cluster_1 Experimental Workflow for Catalyst Regeneration start Spent Catalyst initial_char Initial Characterization (e.g., activity test, TPO) start->initial_char identify_deactivation Identify Deactivation Mechanism initial_char->identify_deactivation poisoning Poisoning (e.g., Fluoride) identify_deactivation->poisoning Chemical coking Coking identify_deactivation->coking Fouling sintering Sintering identify_deactivation->sintering Thermal chemical_wash Chemical Wash (e.g., NaOH for F⁻) poisoning->chemical_wash oxidation Controlled Oxidation coking->oxidation thermal_treatment High-Temp Treatment (e.g., Redispersion) sintering->thermal_treatment rinse_dry Rinse and Dry chemical_wash->rinse_dry final_char Final Characterization (e.g., activity test, surface area) oxidation->final_char thermal_treatment->final_char rinse_dry->final_char compare_activity Compare Activity to Fresh Catalyst final_char->compare_activity reuse Reuse Catalyst discard Discard Catalyst compare_activity->reuse Activity Restored compare_activity->discard Activity Not Restored

Caption: Workflow for catalyst regeneration and evaluation.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic reactions in large-scale fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively scaling up fluorination processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your large-scale fluorination experiments in a question-and-answer format.

Issue 1: Runaway Reaction or Thermal Event

Question: I am observing a rapid, uncontrolled increase in temperature and pressure in my large-scale fluorination reaction. What should I do, and how can I prevent this?

Answer: An uncontrolled temperature increase indicates a thermal runaway, which is a critical safety concern.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the fluorinating agent.[1]

  • Enhance Cooling: Maximize cooling by fully opening the cooling jacket valve or adding more coolant to the external bath.[1]

  • Emergency Quenching: If the temperature continues to rise, consider an emergency quench protocol if one has been established for your specific reaction.

  • Evacuate: If the situation cannot be controlled, evacuate the area immediately and alert safety personnel.

Preventative Measures:

  • Thorough Thermal Hazard Assessment: Before scaling up, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, Reaction Calorimetry - RC) to understand the reaction's thermal profile, including the heat of reaction and the onset temperature for decomposition.

  • Controlled Reagent Addition: Add the fluorinating agent slowly and at a controlled rate to manage the rate of heat evolution.[2]

  • Efficient Heat Dissipation: Employ reactors with a high surface-area-to-volume ratio and efficient heat transfer capabilities, such as jacketed reactors with powerful stirring and a reliable cooling system.[2]

  • Consider Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer, providing precise temperature control for highly exothermic reactions.[2][3]

Issue 2: Decreased Yield and/or Selectivity at Larger Scale

Question: My fluorination reaction works well at the lab scale, but I am experiencing a significant drop in yield and/or selectivity upon scaling up. What are the likely causes and troubleshooting steps?

Answer: A decrease in yield and selectivity during scale-up is a common challenge, often linked to mass and heat transfer limitations.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Temperature Control Fluorination reactions are often highly exothermic.[2] In larger reactors, inefficient heat dissipation can lead to localized "hot spots," which can decrease selectivity.[2] Solution: Improve reactor design for better heat transfer, consider a continuous flow setup for precise temperature control, and add the fluorinating agent at a slower, controlled rate.[2]
Mixing Inhomogeneities Inadequate mixing in a large reactor can lead to localized areas of high reagent concentration, causing non-selective background reactions.[2] Solution: Ensure vigorous and efficient stirring. The impeller type and stirring speed may need to be optimized for the larger vessel.[2]
Catalyst Deactivation Impurities in reagents or solvents, or longer reaction times at scale, can lead to catalyst deactivation. Solution: Use high-purity reagents and solvents. Conduct catalyst stability studies under the reaction conditions for extended periods.[2]
Side Reactions Elevated temperatures can promote undesired side reactions, such as elimination byproducts in aliphatic nucleophilic fluorination.[3] Solution: Lower the reaction temperature, even if it requires a longer reaction time.[1][2] Carefully monitor the reaction progress to identify byproduct formation and optimize the reaction time.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with large-scale fluorination?

A1: The main hazards are associated with the high reactivity and toxicity of many fluorinating agents.[4]

  • Exothermic Reactions: Many fluorination reactions are highly exothermic and can lead to thermal runaways if not properly controlled.[2][5]

  • Hazardous Reagents: Reagents like elemental fluorine (F₂) and anhydrous hydrogen fluoride (aHF) are highly corrosive, toxic, and can react violently with other chemicals.[4][5] Some fluorinating agents can be explosive.[4]

  • Hydrogen Fluoride (HF) Generation: Nucleophilic fluoride reagents can generate HF if acidified, which is acutely toxic and highly corrosive to glass and other materials.[4]

Q2: How can I safely handle hazardous fluorinating agents like this compound gas on a larger scale?

A2: Handling hazardous fluorinating agents requires specialized equipment and stringent safety protocols.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[2]

  • Material Compatibility: Use materials of construction that are compatible with the specific fluorinating agent. For example, Teflon is a preferred gasket material for this compound gas.[6] Materials compatibility testing is crucial before any scale-up.[4]

  • Continuous Flow Systems: Continuous flow reactors are highly recommended for handling hazardous reagents like this compound gas, as they offer a more controlled and safer reaction environment.[7]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For highly hazardous reagents, specialized equipment and training are necessary.

  • Emergency Preparedness: Have emergency procedures and appropriate neutralizing agents (e.g., calcium gluconate gel for HF exposure) readily available.[6]

Q3: What is flow chemistry, and how does it help manage exothermic fluorination reactions?

A3: Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers significant advantages for managing exothermic reactions:

  • Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for rapid and efficient heat exchange.[2][3] This minimizes temperature fluctuations and prevents the formation of hot spots.[3]

  • Enhanced Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, significantly reducing the risk associated with a potential thermal runaway.

  • Precise Temperature Control: The ability to precisely control the temperature in a flow reactor can lead to improved selectivity and yield.[3]

  • Scalability: Scaling up a reaction in a flow system often involves running the reactor for a longer period or using multiple reactors in parallel ("numbering-up"), which is generally more straightforward and safer than increasing the size of a batch reactor.[8]

Experimental Protocols

Key Experiment: Scale-Up of an Enantioselective Fluorination in a Jacketed Reactor

This protocol provides a general methodology for scaling up an enantioselective fluorination reaction using a jacketed reactor to manage the exotherm.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, and nitrogen inlet/outlet.

  • Circulating chiller/heater for the reactor jacket.

  • Substrate (e.g., β-ketoester).

  • Chiral organocatalyst.

  • Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI).

  • Anhydrous solvent.

Procedure:

  • Reactor Setup and Inerting: Assemble the jacketed reactor system and ensure all connections are secure. Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.[2]

  • Charging Reactants: Charge the substrate and the chiral organocatalyst to the reactor, followed by the anhydrous solvent.[2]

  • Cooling: Begin stirring the mixture and cool it to the desired reaction temperature (e.g., -20 °C) using the circulating chiller.[2]

  • Controlled Reagent Addition: Dissolve the electrophilic fluorinating agent in the anhydrous solvent. Add this solution dropwise to the reactor via the dropping funnel over a period of 1-2 hours.[2]

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction throughout the addition. Adjust the addition rate or the chiller temperature as needed to maintain the desired temperature and prevent a significant exotherm.[2]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature. Monitor the reaction progress by taking samples at regular intervals and analyzing them by an appropriate method (e.g., TLC, HPLC).[2]

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent. Proceed with the standard work-up and purification procedures.

Visualizations

Troubleshooting_Exothermic_Event Troubleshooting Flowchart for Exothermic Events start Uncontrolled Temperature Increase Detected stop_reagent Immediately Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling stop_reagent->enhance_cooling is_controlled Is Temperature Controlled? enhance_cooling->is_controlled quench Initiate Emergency Quench Protocol is_controlled->quench No monitor Continue to Monitor is_controlled->monitor Yes evacuate Evacuate and Alert Safety Personnel quench->evacuate investigate Investigate Root Cause monitor->investigate

Caption: Troubleshooting flowchart for exothermic events.

Batch_vs_Flow Comparison of Batch vs. Flow Chemistry for Exothermic Reactions cluster_batch Batch Reactor cluster_flow Flow Reactor batch_reactor Large Volume Low Surface-to-Volume Ratio batch_heat Poor Heat Transfer Potential for Hot Spots batch_reactor->batch_heat batch_safety Higher Risk of Thermal Runaway batch_heat->batch_safety flow_reactor Small Volume High Surface-to-Volume Ratio flow_heat Excellent Heat Transfer Precise Temperature Control flow_reactor->flow_heat flow_safety Enhanced Safety Lower Risk flow_heat->flow_safety

Caption: Batch vs. Flow Chemistry for exothermic reactions.

References

Technical Support Center: Minimizing Protodefluorination in Organometallic Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in organometallic fluorine chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted protodefluorination, a common side reaction that can significantly impact reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is protodefluorination and why is it a problem?

A: Protodefluorination is an undesired side reaction in which a carbon-fluorine (C-F) bond in your starting material or product is cleaved and replaced by a carbon-hydrogen (C-H) bond. This leads to the formation of a defluorinated byproduct, reducing the yield of your desired fluorinated compound and complicating purification. The C-F bond is the strongest single bond to carbon, making its activation and subsequent cleavage a significant challenge to control.

Q2: What are the most common causes of protodefluorination in palladium-catalyzed cross-coupling reactions?

A: The primary culprits for protodefluorination in palladium-catalyzed cross-coupling reactions are typically related to the generation of palladium-hydride (Pd-H) species in the catalytic cycle. These highly reactive species can reductively cleave the C-F bond. Key factors that contribute to the formation of Pd-H and subsequent protodefluorination include:

  • Presence of Water or Protic Solvents: Trace amounts of water or other protic solvents can react with the palladium catalyst or the base to generate Pd-H species.

  • Choice of Base: Certain bases, particularly strong inorganic bases in the presence of moisture, can promote the formation of hydride species.

  • Ligand Properties: The steric and electronic properties of the phosphine ligand play a crucial role. Less effective ligands may not sufficiently stabilize the palladium center, leading to a higher propensity for side reactions like protodefluorination.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of undesired side reactions, including protodefluorination.

  • Substrate Reactivity: The electronic nature of the fluoroaromatic substrate can influence its susceptibility to protodefluorination.

Q3: How can I detect and quantify protodefluorination in my reaction mixture?

A: The most effective technique for detecting and quantifying protodefluorination is ¹⁹F NMR spectroscopy . Since the this compound nucleus has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and quantitative method.[1][2][3] By integrating the ¹⁹F NMR signals of your starting material, desired product, and any fluorinated byproducts against a known internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound), you can accurately determine the extent of protodefluorination.[1][3] Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the defluorinated byproduct.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing protodefluorination in your experiments.

Issue 1: Significant formation of a protodefluorinated byproduct is observed.

Below is a troubleshooting workflow to guide your optimization process.

troubleshooting_workflow start High Protodefluorination Observed check_reagents Step 1: Verify Reagent and Solvent Purity start->check_reagents optimize_base Step 2: Optimize Base check_reagents->optimize_base If problem persists optimize_ligand Step 3: Screen Ligands optimize_base->optimize_ligand If problem persists optimize_solvent Step 4: Evaluate Solvent System optimize_ligand->optimize_solvent If problem persists ligand_choice Use bulky, electron-rich ligands (e.g., Buchwald ligands) optimize_ligand->ligand_choice optimize_temp Step 5: Adjust Reaction Temperature optimize_solvent->optimize_temp If problem persists success Protodefluorination Minimized optimize_temp->success

Caption: Troubleshooting workflow for minimizing protodefluorination.

Step-by-Step Guidance:

  • Verify Reagent and Solvent Purity:

    • Problem: Trace water or protic impurities in solvents and reagents are a common source of protons for protodefluorination.

    • Solution: Use freshly dried, degassed, and anhydrous solvents. Ensure all reagents, especially the base, are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize the Base:

    • Problem: The choice of base can significantly impact the formation of Pd-H species. Strong, poorly soluble inorganic bases can be problematic.

    • Solution: Screen a variety of bases. Weaker organic bases or fluoride-based bases like CsF can sometimes be more effective at suppressing protodefluorination.

  • Screen Ligands:

    • Problem: The ligand is critical for stabilizing the palladium catalyst and influencing the selectivity of the reaction.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald family of ligands (e.g., XPhos, SPhos).[3] These ligands are known to promote the desired cross-coupling pathway and suppress side reactions.

  • Evaluate the Solvent System:

    • Problem: The polarity of the solvent can influence the reaction mechanism and the prevalence of side reactions.

    • Solution: While nonpolar solvents are often a good starting point, the effect of solvent can be complex and substrate-dependent.[4] Consider screening a range of aprotic solvents with varying polarities (e.g., toluene, dioxane, THF, DMF).

  • Adjust Reaction Temperature:

    • Problem: High temperatures can accelerate the rate of protodefluorination.

    • Solution: Attempt to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen is often beneficial.

Data Presentation: Impact of Reaction Parameters on Protodefluorination

While a comprehensive, universal dataset is challenging to compile due to the substrate-specific nature of protodefluorination, the following tables provide illustrative data and general trends observed in the literature.

Table 1: Illustrative Effect of Ligand Choice on Protodefluorination

LigandCatalyst SystemSubstrateDesired Product Yield (%)Protodefluorination (%)Reference
PPh₃Pd(OAc)₂4-Fluoroanisole4530Hypothetical
P(t-Bu)₃Pd₂(dba)₃4-Fluoroanisole7015Hypothetical
XPhosXPhos-Pd-G34-Fluoroanisole95<5[3]
SPhosSPhos-Pd-G24-Fluoroanisole92<8Hypothetical

Table 2: Illustrative Effect of Base and Solvent on Protodefluorination in Suzuki-Miyaura Coupling

BaseSolventDesired Product Yield (%)Protodefluorination (%)Reference
K₂CO₃Dioxane/H₂O (4:1)6025Hypothetical
CsFAnhydrous Dioxane8510Hypothetical
K₃PO₄Anhydrous Toluene90<5Hypothetical
Et₃NAnhydrous DMF7515Hypothetical

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodefluorination in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of a fluoroaryl halide with a boronic acid, incorporating best practices to minimize protodefluorination.

Materials:

  • Fluoroaryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 1.1-1.2 mol% relative to Pd)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the fluoroaryl halide, arylboronic acid, and anhydrous base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (and ligand, if separate).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

suzuki_protocol cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Fluoroaryl Halide, Boronic Acid, and Base catalyst Add Pd Precatalyst and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS, 19F NMR) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Protocol 2: Quantitative Analysis of Protodefluorination by ¹⁹F NMR

This protocol describes how to quantify the percentage of protodefluorination in a crude reaction mixture using ¹⁹F NMR.[1][3]

Materials:

  • Crude reaction mixture

  • Internal standard (a stable fluorinated compound with a known concentration and a distinct ¹⁹F NMR signal, e.g., trifluoroacetic acid)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation: Accurately weigh a sample of the crude reaction mixture into a vial. Add a known amount of the internal standard solution. Dissolve the mixture in a deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all this compound nuclei.[1]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Integrate the signals corresponding to the starting fluoroaromatic compound, the desired fluorinated product, and the protodefluorinated byproduct (if it contains other this compound atoms for reference, otherwise this is inferred from the loss of the starting material signal not accounted for by product formation). Also, integrate the signal of the internal standard.

  • Calculation: Calculate the molar amounts of each species relative to the internal standard. The percentage of protodefluorination can be calculated as:

    % Protodefluorination = (moles of protodefluorinated byproduct) / (initial moles of fluoroaromatic starting material) * 100

qnmr_protocol start Start prep_sample Prepare Sample: Crude Mixture + Internal Standard start->prep_sample acquire_nmr Acquire Quantitative 19F NMR Spectrum prep_sample->acquire_nmr process_data Process Spectrum: Phasing & Baseline Correction acquire_nmr->process_data integrate Integrate Signals: Starting Material, Product, Byproduct, & Standard process_data->integrate calculate Calculate Molar Amounts & % Protodefluorination integrate->calculate end End calculate->end

Caption: Workflow for quantitative ¹⁹F NMR analysis.

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize protodefluorination, leading to improved outcomes in their synthetic endeavors.

References

improving the stability of fluorinated intermediates in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to enhance the stability of fluorinated intermediates in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the decomposition of fluorinated intermediates? A1: Decomposition of fluorinated intermediates often stems from several key factors. Monofluorinated alkyl groups can be susceptible to direct nucleophilic displacement (SN2-like reactions), especially with a neighboring intramolecular nucleophile.[1] Another common pathway is the elimination of hydrogen fluoride (HF), particularly from β-fluoro carbonyl compounds that have an acidic α-proton.[1] Furthermore, metabolic processes in biological systems can lead to C-F bond cleavage, and some intermediates, like α-fluoroamines and trifluoromethyl ketones, have inherent instabilities.[2][3][4][5]

Q2: How does the degree of fluorination (mono-, di-, tri-) affect stability? A2: The stability of a fluoroalkyl group generally increases with the number of fluorine atoms. Gem-difluoroalkyl and trifluoromethyl groups are much less reactive in SN2 reactions compared to monofluorinated alkyl groups.[1] This is due to the destabilizing effect of each additional this compound atom on the partially positive carbon in the SN2 transition state.[1] Therefore, -CF3 and -CHF2 groups are often used to enhance metabolic stability in drug design.[6][7]

Q3: What are the ideal general storage and handling conditions for sensitive fluorinated compounds? A3: Sensitive fluorinated intermediates should be stored in a cool, dry, and well-ventilated area, away from ignition sources and direct sunlight.[8] Containers should be tightly sealed and stored in a designated flammable liquids cabinet if applicable.[8][9] For highly reactive or volatile compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reactions with moisture or oxygen.[10] Materials like PTFE, PFA, and FEP are often suitable for handling, but their compatibility should be verified, as reactive fluorides can cause decomposition at elevated temperatures.[10]

Q4: When should I consider using a protecting group strategy? A4: A protecting group strategy is essential when a functional group in your intermediate is incompatible with upcoming reaction conditions.[11][12] For fluorinated intermediates, this is particularly crucial when a nearby functional group, such as a carboxylate or an amine, can act as an intramolecular nucleophile and displace a fluoride ion.[2] Protecting such groups (e.g., converting a carboxylic acid to a tert-butyl ester or an amine to a carbamate) can prevent these unwanted side reactions.[12]

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
Significant product loss during aqueous workup or purification on silica gel. Hydrolysis of a sensitive group. Trifluoromethyl ketones are known to be susceptible to hydrolysis, forming hydrates.[5][13] Other fluorinated esters or acetals can also be labile.• Minimize contact time with water. Use brine to wash and a strong drying agent (e.g., MgSO₄ or Na₂SO₄).• Consider non-aqueous workup procedures.• For purification, switch to a less acidic stationary phase like alumina or use a buffered mobile phase for silica gel chromatography.
Low yield and detection of a byproduct with a mass corresponding to the loss of HF. HF Elimination. This is common for β-fluoro carbonyl compounds or other structures with an acidic proton beta to the this compound.[1] The presence of a base (e.g., amine-based reagents, basic workup) can promote this elimination.• Use non-basic or sterically hindered non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge) if a base is required.• Maintain a neutral or slightly acidic pH during the reaction and workup.• Consider a protecting group for the activating functionality (e.g., convert a ketone to a ketal) during subsequent steps.[11]
Formation of an unexpected cyclic product and loss of this compound. Intramolecular Nucleophilic Displacement. A nearby nucleophilic group (e.g., -OH, -NH₂, -COOH) is attacking the carbon bearing the this compound. This is a particular concern for monofluorinated alkyl groups.[1][2]• Protect the internal nucleophile before introducing the this compound or carrying out subsequent reactions.[12]• Redesign the synthetic route to increase the distance between the this compound and the nucleophilic group; a six-membered ring is slower to form than a five-membered one.[2]
Decomposition of an α-fluoroamine intermediate. Inherent instability. α-fluoroamines are generally unstable and prone to intramolecular elimination unless sterically constrained.[4]• If possible, modify the structure to place the this compound atom at a bridgehead position, which resists elimination due to Bredt's rule.[4]• Generate and use the α-fluoroamine in situ without isolation.• Keep the intermediate as its protonated salt (e.g., hydrochloride), which is often more stable.

Data on Stabilization Strategies

Quantitative data highlights the impact of specific stabilization strategies on the stability of fluorinated compounds.

Table 1: Effect of Deuteration on the Metabolic Stability of a PET Radiotracer

This table shows how replacing hydrogen atoms with deuterium on the fluoroethyl group of a radiotracer significantly reduces the rate of defluorination and increases its half-life in plasma.

CompoundDefluorination Rate (kdefluorination)Plasma Half-Life (t1/2)
[18F]FE-(+)-DTBZ0.01246.2 min
[18F]FE-(+)-DTBZ-D4 (Deuterated)0.0016438.7 min
Data sourced from Lee et al., as cited in a 2017 review.[14]

Table 2: Qualitative Stability of Fluoroalkyl Groups to Common Decomposition Pathways

This table provides a general comparison of the relative stability of different fluoroalkyl groups.

Fluoroalkyl GroupSusceptibility to SN2 DisplacementSusceptibility to HF Elimination (from β-position)Metabolic Stability
-CH₂F HighHighLow to Moderate
-CHF₂ LowModerateModerate to High
-CF₃ Very LowN/AHigh
This is a generalized summary based on principles discussed in the literature.[1][7]

Visual Guides and Workflows

Decomposition and Stabilization Pathways

The following diagrams illustrate common decomposition pathways and strategic approaches to enhance intermediate stability.

cluster_Decomposition Common Decomposition Pathway: Intramolecular Cyclization cluster_Stabilization Stabilization Strategy: Protecting Group Workflow start Monofluorinated Intermediate with Internal Nucleophile (Nu) product Cyclic Byproduct + F⁻ start->product Intramolecular SN2 Attack p1 Protect Nucleophile (e.g., Amine -> Carbamate) start->p1 p2 Perform Subsequent Synthetic Step(s) p1->p2 p3 Deprotect Nucleophile p2->p3 p4 Stable Final Product p3->p4

Caption: Decomposition vs. Stabilization workflow.

Troubleshooting Logic for Unstable Intermediates

This workflow provides a logical sequence of steps to diagnose and address the instability of a fluorinated intermediate during a multi-step synthesis.

start Intermediate Decomposition Observed q1 Analyze Byproducts (LCMS, NMR) start->q1 path1 Mass loss of 20 (HF)? q1->path1 Check Mass path2 Hydrolysis or Solvent Adduct? q1->path2 Check Mass path3 Intramolecular Rearrangement? q1->path3 Check Structure sol1 Modify pH Use Non-nucleophilic Base Protect α-position path1->sol1 Yes sol2 Use Anhydrous Solvents Inert Atmosphere Non-Aqueous Workup path2->sol2 Yes sol3 Protect Internal Nucleophile Redesign Linker path3->sol3 Yes

Caption: Troubleshooting workflow for unstable intermediates.

Key Experimental Protocols

Protocol 1: General Procedure for Handling a Moisture-Sensitive Fluorinated Intermediate

This protocol outlines the steps for setting up a reaction under an inert atmosphere to protect a sensitive intermediate from hydrolysis.

  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum to remove residual moisture. Allow to cool to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere Setup: Assemble the glassware, including addition funnels and condensers, while flushing with inert gas. Use a bubbler or a positive pressure of inert gas to maintain the atmosphere.

  • Reagent Handling: Transfer anhydrous solvents and liquid reagents via syringe or cannula. Dissolve solid reagents in an anhydrous solvent before addition, or add them quickly against a positive flow of inert gas.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction by TLC or LCMS using samples withdrawn via syringe.

  • Quenching and Workup: Cool the reaction in an ice bath. Quench the reaction by slowly adding a pre-cooled, anhydrous quenching agent via syringe. If an aqueous workup is unavoidable, perform it as quickly as possible with de-gassed, pre-cooled solutions.

Protocol 2: Selective Deprotection of a Silyl Ether in the Presence of a Fluorinated Group

This protocol describes the use of non-fluoride-based deprotection conditions to remove a TBDMS group, avoiding potential side reactions caused by fluoride ions on other parts of the molecule.

  • Reagent Preparation: Prepare a solution of 1M acetic acid (AcOH) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reaction Setup: Dissolve the TBDMS-protected fluorinated intermediate in the THF/H₂O/AcOH solvent system in a round-bottom flask.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is typically slower than fluoride-mediated deprotection. Monitor the progress by TLC or LCMS until the starting material is consumed (can take several hours to overnight).

  • Workup: Once the reaction is complete, carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Validation & Comparative

Validating the Biological Activity of Novel Fluorinated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This guide provides a comparative framework for validating the biological activity of novel fluorinated compounds, with a focus on a hypothetical anti-cancer agent, "Fluoromodulin-A". We compare Fluoromodulin-A with a non-fluorinated analog (Compound-X) and a standard-of-care drug (Doxorubicin) across a series of preclinical assays.

Data Presentation: Comparative Efficacy and Target Engagement

The following tables summarize the quantitative data from key in vitro and in vivo experiments, offering a clear comparison of Fluoromodulin-A against relevant alternatives.

Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Fluoromodulin-A 0.8 ± 0.1 1.2 ± 0.2 1.5 ± 0.3
Compound-X15.6 ± 2.522.3 ± 3.125.1 ± 2.9
Doxorubicin0.5 ± 0.080.9 ± 0.11.1 ± 0.2

Table 2: Kinase Inhibition Profile (IC50, nM)

CompoundTarget Kinase (e.g., CDK2)Off-Target Kinase 1 (e.g., ERK1)Off-Target Kinase 2 (e.g., p38α)
Fluoromodulin-A 25 ± 3 > 10,000 > 10,000
Compound-X580 ± 45> 10,000> 10,000
DoxorubicinNot ApplicableNot ApplicableNot Applicable

Table 3: In Vivo Efficacy in a Mouse Xenograft Model (MDA-MB-231)

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500%
Fluoromodulin-A (20 mg/kg) 450 ± 90 70%
Compound-X (20 mg/kg)1200 ± 21020%
Doxorubicin (5 mg/kg)600 ± 11060%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparency.

1. In Vitro Cytotoxicity Assay (MTT Assay) .[1][2]

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of Fluoromodulin-A, Compound-X, or Doxorubicin for 72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. In Vitro Kinase Inhibition Assay .[3][4][5][6][7]

  • Reagents: Recombinant human kinases, corresponding substrates, and ATP are used.

  • Assay Procedure: The kinase, substrate, and varying concentrations of the test compounds are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the amount of ADP produced is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined using a dose-response curve.

3. Cellular Thermal Shift Assay (CETSA) .[8][9][10][11][12]

  • Cell Treatment: Intact cells are treated with either the vehicle or the test compound for a specific duration.

  • Thermal Challenge: The cell suspensions are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Protein Quantification: After heating, cells are lysed, and the soluble protein fraction is separated from the precipitated protein by centrifugation. The amount of the target protein in the soluble fraction is quantified by Western blotting or ELISA.

  • Data Analysis: The melting temperature (Tm) of the target protein in the presence and absence of the compound is determined. A shift in Tm indicates target engagement.

4. In Vivo Mouse Xenograft Model .[13][14][15][16][17][18]

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used.[16] All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and administered the vehicle control, Fluoromodulin-A, Compound-X, or Doxorubicin via an appropriate route (e.g., intravenous, oral).

  • Efficacy Evaluation: Tumor volume and body weight are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated at the end of the study.[17]

Visualizations: Pathways and Workflows

The following diagrams illustrate the hypothetical signaling pathway targeted by Fluoromodulin-A, the experimental workflow for its validation, and a logical comparison of its properties.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Kinase_Cascade Kinase_Cascade Signal_Transducer->Kinase_Cascade Target_Kinase Target_Kinase Kinase_Cascade->Target_Kinase Transcription_Factor Transcription_Factor Target_Kinase->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Fluoromodulin_A Fluoromodulin_A Fluoromodulin_A->Target_Kinase

Caption: Hypothetical signaling pathway inhibited by Fluoromodulin-A.

experimental_workflow Start Start In_Vitro_Screening In_Vitro_Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity_Assay In_Vitro_Screening->Cytotoxicity_Assay Target_Engagement_CETSA Target_Engagement_CETSA Cytotoxicity_Assay->Target_Engagement_CETSA Kinase_Inhibition_Assay Kinase_Inhibition_Assay Target_Engagement_CETSA->Kinase_Inhibition_Assay Lead_Optimization Lead_Optimization Kinase_Inhibition_Assay->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Promising? Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity_Assessment Xenograft_Model->Toxicity_Assessment End End Toxicity_Assessment->End

Caption: Workflow for validating the biological activity of novel compounds.

logical_comparison Fluoromodulin_A Fluoromodulin-A + High Potency + High Selectivity + Improved In Vivo Efficacy Comparison vs Fluoromodulin_A->Comparison Compound_X Compound-X (Non-fluorinated) - Low Potency - Moderate Selectivity - Limited In Vivo Efficacy Comparison->Compound_X

References

A Comparative Analysis of Fluorine versus Chlorine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the halogens, fluorine and chlorine are the most frequently employed. This guide provides an objective, data-driven comparison of these two elements in drug design, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

A molecular matched pair analysis reveals distinct differences and similarities between fluorinated and chlorinated compounds across a range of crucial pharmaceutical properties.[1][2][3] These differences are rooted in fundamental atomic properties such as electronegativity, size, and polarizability.[1]

PropertyThis compound (F)Chlorine (Cl)Key Takeaways
Van der Waals Radius 1.47 Å1.74 ÅThis compound is a closer steric mimic of hydrogen (1.20 Å), while chlorine is more comparable to a methyl group.[1]
Electronegativity Highest among elementsHigh, but lower than FThis compound's strong electron-withdrawing effect can significantly lower the pKa of nearby functional groups, increasing acidity.[1][4][5][6]
Lipophilicity (LogD) Mean LogD: 2.39Mean LogD: 2.84Chlorinated compounds are significantly more lipophilic than their fluorinated counterparts.[1] This can enhance membrane permeability.[7]
Aqueous Solubility Mean Solubility: 3.17 µMMean Solubility: 1.96 µMFluorinated compounds tend to be more soluble than their chlorinated analogs.[1]
Binding Affinity (pIC50) Mean pIC50: 6.26Mean pIC50: 6.29Chlorinated compounds show a slight but statistically significant increase in binding affinity, on average.[1]
Metabolic Stability Generally highGenerally highThe strong carbon-fluorine bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes.[4][8][9][10][11] Chlorine's bulk can also shield adjacent sites from metabolism.[4]
Toxicity (pCC50) Mean pCC50: 4.58Mean pCC50: 4.64A statistically significant trend suggests chlorinated compounds may be slightly more toxic than their fluorinated counterparts.[1]

Delving into the Data: A Closer Look at Key Parameters

Lipophilicity and Solubility

The introduction of chlorine generally leads to a more significant increase in lipophilicity compared to this compound.[1] An analysis of 177 matched pairs demonstrated that the mean logD value for chlorinated compounds was 0.45 units higher than for fluorinated compounds.[1] Conversely, fluorinated compounds tend to exhibit greater aqueous solubility.[1]

Binding Affinity and Biological Activity

A comprehensive analysis of binding constants revealed that chlorinated compounds, on average, exhibit a 10-12% higher binding constant than their fluorinated counterparts.[1] In a sample of molecular matched pairs, 50% of chloro-compounds showed higher activity compared to 42% of fluoro-compounds.[1] This trend was also observed in functional assays, where 47% of chlorinated compounds displayed higher activity versus 41% for the fluorinated analogs.[1]

Experimental Methodologies

A robust comparative analysis relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining the key parameters discussed.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12][][14]

Shake-Flask Method (Gold Standard): This direct method involves partitioning a compound between n-octanol and water (for LogP) or a buffered aqueous phase at a specific pH, typically 7.4 (for LogD).[][15]

  • A known amount of the compound is dissolved in a mixture of n-octanol and the aqueous phase.

  • The mixture is shaken until equilibrium is reached.[15]

  • The concentrations of the compound in both the n-octanol and aqueous phases are measured, often using liquid chromatography-mass spectrometry (LC-MS).[]

  • LogP or LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[12]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used indirect method for estimating lipophilicity.[15][16]

  • The compound is injected into an HPLC system equipped with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • The retention time of the compound is measured.[15]

  • The logarithm of the retention factor (k) is linearly correlated with the LogP value, which is determined by calibrating the system with a set of standards with known LogP values.

G Experimental Workflow for Lipophilicity Determination cluster_shake_flask Shake-Flask Method cluster_rphplc RP-HPLC Method sf1 Dissolve Compound in n-Octanol/Water sf2 Shake to Equilibrium sf1->sf2 sf3 Measure Concentration in Each Phase (LC-MS) sf2->sf3 sf4 Calculate LogP/LogD sf3->sf4 rphplc1 Inject Compound into RP-HPLC rphplc2 Measure Retention Time rphplc1->rphplc2 rphplc3 Correlate with Standards rphplc2->rphplc3 rphplc4 Estimate LogP rphplc3->rphplc4

Workflow for Lipophilicity Determination
Measurement of Binding Affinity

Binding affinity, often expressed as the dissociation constant (Kd) or IC50, is a measure of the strength of the interaction between a drug and its target.[17][18]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[17]

  • A solution of the ligand is titrated into a solution of the target protein in the sample cell of a calorimeter.

  • The heat released or absorbed during the binding event is measured.

  • The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time.[17]

  • The target protein is immobilized on a sensor chip.

  • A solution containing the ligand is flowed over the sensor surface.

  • Binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • The association and dissociation rate constants (kon and koff) are determined from the sensorgram, and the dissociation constant (Kd) is calculated as the ratio of koff/kon.

G Signaling Pathway of Drug-Target Interaction Drug Drug (Ligand) Complex Drug-Target Complex Drug->Complex Binding (kon) Target Biological Target (e.g., Receptor, Enzyme) Target->Complex Complex->Drug Dissociation (koff) Complex->Target Response Biological Response Complex->Response Signal Transduction

Drug-Target Binding and Response
Assessment of Metabolic Stability

Metabolic stability assays are crucial for predicting the in vivo half-life of a drug candidate.[19] These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Microsomal Stability Assay:

  • The test compound is incubated with liver microsomes (human, rat, etc.) and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.[19]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a solvent like acetonitrile.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[19]

G Logical Relationship in Metabolic Stability Assessment Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Workflow for Metabolic Stability Assay

Conclusion

The choice between this compound and chlorine in drug design is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. While chlorine substitution may offer a slight advantage in terms of binding affinity and lipophilicity, this compound often provides benefits in terms of solubility and metabolic stability. This guide provides a framework for understanding the differential impacts of these two crucial halogens, supported by quantitative data and established experimental protocols, to aid in the rational design of new therapeutic agents.

References

Unveiling Molecular Architecture: A Comparative Guide to 19F NMR Spectroscopy for Organofluorine Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural determination of organofluorine compounds is a critical step in harnessing their unique chemical properties. This compound-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful and indispensable tool in this endeavor. This guide provides a comprehensive comparison of ¹⁹F NMR techniques, supported by experimental data and detailed protocols, to aid in the effective structural elucidation of this important class of molecules.

The this compound-19 nucleus possesses intrinsic properties that make it highly amenable to NMR spectroscopy. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, ¹⁹F NMR offers exceptional sensitivity, approximately 83% that of proton (¹H) NMR.[1] Furthermore, the ¹⁹F chemical shift range is vast, spanning over 800 ppm, which significantly reduces signal overlap and enhances spectral resolution compared to ¹H NMR.[2] This high sensitivity to the local electronic environment makes ¹⁹F chemical shifts a rich source of structural information.

Principles of ¹⁹F NMR for Structural Analysis

The structural elucidation of organothis compound compounds using ¹⁹F NMR spectroscopy relies on the interpretation of three key parameters: chemical shifts, scalar (J) coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE).

  • Chemical Shifts (δ): The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[1] These shifts provide valuable information about the functional group containing the this compound atom and its immediate surroundings.

  • Scalar (J) Coupling: Spin-spin coupling between ¹⁹F and other NMR-active nuclei (¹⁹F, ¹H, ¹³C, etc.) provides information about the connectivity of atoms within a molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the coupled nuclei, as well as their stereochemical relationship.

  • Nuclear Overhauser Effect (NOE): Through-space interactions between ¹⁹F and ¹H nuclei can be detected using NOE experiments. The observation of an NOE provides evidence of spatial proximity between the interacting nuclei, which is invaluable for determining the three-dimensional structure and conformation of molecules.

Comparative Data for Structural Interpretation

The following tables summarize typical ¹⁹F NMR chemical shift ranges and coupling constants for various organothis compound structural motifs. These values serve as a reference for interpreting ¹⁹F NMR spectra.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups (Referenced to CFCl₃)

Functional GroupChemical Shift Range (ppm)
Aliphatic C-F-160 to -240
Allylic C-F-150 to -180
Benzylic C-F-140 to -170
Vinylic C-F-90 to -140
Aryl C-F-100 to -140
Acyl Fluorides (RCOF)+20 to +50
Trifluoromethyl (CF₃)-50 to -80
Difluoromethyl (CF₂H)-110 to -140
Fluoromethyl (CH₂F)-200 to -220

Data compiled from multiple sources.

Table 2: Typical ¹⁹F-¹⁹F Coupling Constants

Structural MotifCoupling Constant (JFF) in Hz
Geminal (²JFF)150 - 350
Vicinal (³JFF)0 - 40
Four-bond (⁴JFF)0 - 20
Five-bond (⁵JFF)0 - 10

Data compiled from multiple sources.

Table 3: Typical ¹H-¹⁹F Coupling Constants

Structural MotifCoupling Constant (JHF) in Hz
Geminal (²JHF)40 - 80
Vicinal (³JHF)2 - 50
Four-bond (⁴JHF)0 - 5

Data compiled from multiple sources.

Table 4: Typical ¹³C-¹⁹F Coupling Constants

Structural MotifCoupling Constant (JCF) in Hz
One-bond (¹JCF)160 - 350
Two-bond (²JCF)15 - 50
Three-bond (³JCF)3 - 10

Data compiled from multiple sources.[3]

Key ¹⁹F NMR Experiments for Structural Elucidation

A variety of 1D and 2D NMR experiments are employed for the structural analysis of organothis compound compounds. The choice of experiment depends on the specific structural question being addressed.

One-Dimensional (1D) ¹⁹F NMR

This is the most fundamental ¹⁹F NMR experiment and provides information about the number of distinct this compound environments in a molecule and their relative concentrations.

Experimental Protocol: Standard 1D ¹⁹F NMR

  • Sample Preparation: Dissolve 5-20 mg of the organothis compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer equipped with a this compound-capable probe.

    • Tune and match the probe to the ¹⁹F frequency.

    • Optimize the magnetic field homogeneity (shimming) on the deuterium lock signal.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence (e.g., 'zg' on Bruker instruments). For ¹H-decoupled spectra, a pulse-acquire sequence with proton decoupling during acquisition is used (e.g., 'zgig' on Bruker instruments).

    • Spectral Width (SW): Set a wide spectral width (e.g., 250 ppm) to ensure all ¹⁹F signals are observed.

    • Transmitter Offset (O1): Center the spectral width in the expected region of the ¹⁹F resonances.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): 8-64, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3-1.0 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

Two-Dimensional (2D) Correlation Spectroscopy

2D NMR experiments are crucial for establishing connectivity between different nuclei.

1. ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR)

These experiments identify correlations between ¹⁹F nuclei and their directly attached or geminal/vicinal protons, providing invaluable information for assigning proton and this compound resonances.

Experimental Protocol: ¹H-¹⁹F HSQC/HETCOR

  • Sample Preparation: As for 1D ¹⁹F NMR.

  • Instrument Setup: As for 1D ¹⁹F NMR, ensuring the probe is capable of both ¹H and ¹⁹F pulsing.

  • Acquisition Parameters:

    • Pulse Sequence: Standard HSQC or HETCOR pulse sequence.

    • Spectral Width (SW): Set appropriate spectral widths for both ¹⁹F (F1 dimension) and ¹H (F2 dimension).

    • Number of Increments (TD in F1): 128-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Evolution Delay: Optimized for an average ¹H-¹⁹F coupling constant (e.g., for ¹JHF or ²JHF).

  • Data Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform 2D Fourier transformation.

    • Phase and baseline correct the 2D spectrum.

2. ¹⁹F-¹⁹F Correlation Spectroscopy (COSY)

This experiment reveals through-bond couplings between different this compound nuclei, helping to identify neighboring this compound atoms in a molecule.

Experimental Protocol: ¹⁹F-¹⁹F COSY

  • Sample Preparation: As for 1D ¹⁹F NMR.

  • Instrument Setup: As for 1D ¹⁹F NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Standard COSY pulse sequence.

    • Spectral Width (SW): Set the same spectral width in both F1 and F2 dimensions to encompass all ¹⁹F signals.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Data Processing:

    • Apply a sine-bell or other suitable window function.

    • Perform 2D Fourier transformation.

    • Symmetrize the spectrum if necessary.

3. ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC)

These experiments establish correlations between ¹⁹F and ¹³C nuclei, providing direct evidence of C-F bonds (HSQC) or longer-range connectivities (HMBC), which is fundamental for carbon skeleton elucidation.

Experimental Protocol: ¹⁹F-¹³C HSQC/HMBC

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance and sensitivity of ¹³C.

  • Instrument Setup: As for ¹H-¹⁹F HSQC, but with the broadband channel tuned to ¹³C.

  • Acquisition Parameters:

    • Pulse Sequence: Standard HSQC or HMBC pulse sequence.

    • Spectral Width (SW): Set appropriate spectral widths for ¹⁹F (F1) and ¹³C (F2).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 16-128 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Evolution Delay: Optimized for an average one-bond ¹³C-¹⁹F coupling (HSQC, ~250 Hz) or long-range coupling (HMBC, 5-10 Hz).

  • Data Processing: As for other 2D experiments.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown organothis compound compound using ¹⁹F NMR typically follows a logical progression of experiments.

G cluster_start Initial Analysis cluster_connectivity Connectivity Mapping cluster_3d 3D Structure cluster_end Final Structure A 1D ¹⁹F NMR C ¹⁹F-¹⁹F COSY A->C D ¹H-¹⁹F HETCOR/HSQC A->D B 1D ¹H NMR B->D G Structure Elucidation C->G E ¹⁹F-¹³C HSQC/HMBC D->E F ¹H-¹⁹F NOESY/HOESY D->F E->G F->G

Caption: Workflow for ¹⁹F NMR-based structural elucidation.

Relationship between NMR Parameters and Structural Features

The interpretation of ¹⁹F NMR data involves connecting the observed spectral parameters to specific structural features of the molecule.

G cluster_params NMR Parameters cluster_features Structural Features A ¹⁹F Chemical Shift D Electronic Environment (Functional Groups) A->D determines B J-Coupling (¹⁹F-¹⁹F, ¹H-¹⁹F, ¹³C-¹⁹F) E Through-Bond Connectivity (Atom Skeleton) B->E reveals C ¹H-¹⁹F NOE F Through-Space Proximity (3D Conformation) C->F indicates

Caption: Correlation of ¹⁹F NMR parameters to molecular structure.

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful technique for the structural elucidation of organothis compound compounds. Its high sensitivity, large chemical shift dispersion, and the wealth of information derived from chemical shifts and coupling constants make it an indispensable tool for chemists in academia and industry. By employing a systematic approach that combines 1D and 2D NMR experiments, researchers can confidently determine the constitution, configuration, and conformation of even complex fluorinated molecules, thereby accelerating research and development in fields ranging from medicinal chemistry to materials science.

References

Navigating the Fluorinated Landscape: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of fluorinated molecules is critical for accurate identification, characterization, and quantification. The introduction of fluorine atoms significantly alters a molecule's physicochemical properties, leading to distinct fragmentation patterns compared to their non-fluorinated counterparts. This guide provides an objective comparison of these patterns, supported by experimental data and detailed methodologies, to aid in the analysis of this important class of compounds.

The strong electron-withdrawing nature of this compound profoundly influences how a molecule ionizes and fragments in a mass spectrometer. This guide will explore these differences through comparative data, outline common fragmentation pathways, and provide standardized experimental protocols for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Fragmentation Analysis: Fluorinated vs. Non-Fluorinated Analogs

The most direct way to illustrate the influence of fluorination is a side-by-side comparison of the mass spectra of a molecule and its fluorinated analog. Below are two examples using Electron Ionization (EI) mass spectrometry.

Case Study 1: Aliphatic Hydrocarbons - n-Octane vs. Perfluorooctane

The fragmentation of simple alkanes is contrasted sharply with their perfluorinated analogs. While n-octane's spectrum is characterized by a series of alkyl fragments, perfluorooctane's spectrum is dominated by perfluoroalkyl ions, notably the highly stable trifluoromethyl cation (CF₃⁺).

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Relative Abundance Interpretation
n-Octane (C₈H₁₈) 114 (weak) 43 29 (40%), 57 (85%), 71 (30%), 85 (15%) Fragmentation is driven by the cleavage of C-C bonds, forming stable secondary carbocations. The spectrum shows a characteristic pattern of peaks separated by 14 Da (CH₂).
Perfluorooctane (C₈F₁₈) 438 (absent) 69 119 (15%), 131 (30%), 181 (10%), 219 (8%) The molecular ion is typically absent due to the high energy of EI. The base peak at m/z 69 corresponds to the [CF₃]⁺ ion. Other prominent peaks are from [C₂F₅]⁺, [C₃F₅]⁺, and larger perfluoroalkyl fragments.
Case Study 2: Aromatic Compounds - Benzene vs. Fluorobenzene

In aromatic systems, fluorination also alters the fragmentation pathways. While the aromatic ring's stability leads to a prominent molecular ion in both benzene and fluorobenzene, the subsequent fragmentation differs.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Relative Abundance Interpretation
Benzene (C₆H₆) 78 (100%) 78 50 (18%), 51 (22%), 52 (17%), 77 (25%) The highly stable aromatic ring results in the molecular ion being the base peak. Fragmentation involves the loss of H· to form the phenyl cation [C₆H₅]⁺ at m/z 77, and subsequent losses of acetylene (C₂H₂) lead to ions at m/z 52, 51, and 50.
Fluorobenzene (C₆H₅F) 96 (100%) 96 70 (22%), 75 (7%), 95 (6%) Similar to benzene, the molecular ion is the base peak. A key fragmentation pathway is the loss of a neutral C₂H₂ molecule to form the ion at m/z 70. The loss of HF (m/z 76) or F· (m/z 77) is less favorable. The intensity of many common hydrocarbon fragments is significantly reduced compared to benzene.

General Fragmentation Pathways of Fluorinated Molecules

The fragmentation of fluorinated compounds is dictated by the number and location of this compound atoms, as well as the overall molecular structure.

Per- and Polyfluoroalkyl Substances (PFAS)

Under EI, perfluorinated alkanes often do not show a molecular ion peak. The fragmentation is characterized by:

  • Prominent [CF₃]⁺ ion: The ion at m/z 69 is often the base peak.

  • Series of [CₙF₂ₙ₊₁]⁺ ions: A series of perfluoroalkyl cations are typically observed.

In negative mode Electrospray Ionization (ESI), which is common for the analysis of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), characteristic fragmentation includes:

  • Loss of CO₂: For PFCAs, the neutral loss of 44 Da from the [M-H]⁻ ion is a common fragmentation pathway.

  • Loss of SO₃: For PFSAs, the loss of 80 Da from the [M-H]⁻ ion is characteristic.

A common fragmentation pathway for PFCAs in negative ion mode ESI-MS is depicted below.

PFCA_Fragmentation M_H [M-H]⁻ M_H_CO2 [M-H-CO₂]⁻ M_H->M_H_CO2 Loss of CO₂ Further_Fragments Further Fragmentation (e.g., loss of CF₂) M_H_CO2->Further_Fragments Loss of CF₂

A common fragmentation pathway for PFCAs in negative ion mode ESI-MS.
Fluorinated Pharmaceuticals

The fragmentation of fluorinated pharmaceuticals is highly structure-dependent. However, some general trends are observed. For example, in a study of propranolol and its fluorinated analogs using ESI-MS, increasing fluorination led to a shift in the preferred site of protonation and subsequent fragmentation. With more this compound atoms, the abundance of product ions from protonation on the amine nitrogen decreased relative to those formed from the ether-protonated species.[1] This demonstrates the profound electronic influence of this compound on fragmentation pathways.

Experimental Protocols

Detailed and validated experimental methods are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of fluorinated compounds by GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Volatile Fluorinated Compounds

This method is suitable for the analysis of volatile and semi-volatile fluorinated compounds, such as fluorinated solvents or derivatized compounds.

1. Sample Preparation:

  • For liquid samples, a direct injection or a liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane) may be employed.

  • For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction can be used.

  • If the compounds have active hydrogens, derivatization (e.g., silylation) may be necessary to improve volatility.

2. GC Separation:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is often a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific analytes.

  • Injection: Splitless injection at 250°C.

3. MS Detection:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water

This protocol outlines a typical workflow for the targeted analysis of PFAS in aqueous samples using a triple quadrupole mass spectrometer.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a weak anion exchange (WAX) SPE cartridge.

  • Load 500 mL of the water sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a small volume of a basic methanolic solution (e.g., methanol with 2% ammonium hydroxide).

  • Evaporate the eluate and reconstitute in a small volume of methanol/water.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 20 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 10% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Monitor specific transitions for each target analyte (e.g., for PFOA: m/z 413 -> 369).

  • Collision Energy: Optimize for each transition to achieve maximum sensitivity.

A typical workflow for the analysis of fluorinated compounds using LC-MS/MS is illustrated below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Aqueous_Sample Aqueous Sample SPE Solid-Phase Extraction Aqueous_Sample->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation LC Separation Elution->LC_Separation Injection MS_Detection Tandem MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

A typical workflow for the analysis of fluorinated compounds using LC-MS/MS.

References

A Researcher's Guide to Computational Modeling: Comparing Fluorinated and Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles. Approximately 20% of all globally registered pharmaceuticals are fluoro-organic compounds, a testament to this compound's profound impact on molecular properties.[1][2] The substitution of hydrogen with this compound, an atom of similar size but vastly different electronegativity, can significantly alter a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] However, the effects of fluorination can be complex and difficult to predict intuitively.[1] Computational modeling has emerged as an essential tool for rationally designing fluorinated analogues, providing critical insights into their behavior at a molecular level and guiding synthetic efforts.[1][3] This guide provides an objective comparison of fluorinated and non-fluorinated compounds, supported by computational and experimental data, to aid researchers in drug development.

Impact of Fluorination on Key Physicochemical and Pharmacological Properties

This compound's unique electronic properties induce significant changes in a molecule's behavior. Computational methods are crucial for predicting and understanding these effects.

Lipophilicity (logP)

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While fluorination is generally considered to increase lipophilicity, especially in aromatic systems, this is not always the case.[4][5] Molecular dynamics simulations have shown that in some aliphatic compounds, fluorination can lead to an unexpected reduction in logP, a phenomenon attributed to changes in the molecule's dipole moment.[4]

Table 1: Comparison of Experimental vs. Computationally Predicted logP Values Data derived from molecular dynamics simulations using the GAFF force field.[4]

CompoundAnalogueExperimental logPCalculated logPDifference
Butane Non-fluorinated2.892.80-0.09
1-Fluorobutane2.212.25+0.04
Pentane Non-fluorinated3.453.32-0.13
1-Fluoropentane2.742.76+0.02
Hexane Non-fluorinated4.003.84-0.16
1-Fluorohexane3.273.270.00
Biological Activity and Binding Affinity

The introduction of this compound can alter how a ligand interacts with its protein target. This compound can act as a hydrogen bond acceptor and engage in favorable interactions with protein backbones, potentially increasing binding affinity.[1] A study on fluorinated and non-fluorinated fentanyl analogues demonstrated that the position of this compound substitution significantly impacts agonistic activity at the µ-opioid receptor.

Table 2: Agonistic Activity (EC₅₀) of Fluorinated vs. Non-Fluorinated Fentanyl Analogues Data from a cell-based assay measuring µ-opioid receptor activation.[6]

Non-Fluorinated AnalogueEC₅₀ (nM)Fluorinated Analogue (Position)EC₅₀ (nM)Fold Change in Activity
Fentanyl0.262-Fluorofentanyl0.161.6x more potent
3-Fluorofentanyl0.813.1x less potent
4-Fluorofentanyl0.221.2x more potent
Acetylfentanyl2.92-Fluoroacetylfentanyl1.32.2x more potent
3-Fluoroacetylfentanyl5117.6x less potent
4-Fluoroacetylfentanyl2.41.2x more potent
Butyrylfentanyl0.442-Fluorobutyrylfentanyl0.222.0x more potent
3-Fluorobutyrylfentanyl2.86.4x less potent
4-Fluorobutyrylfentanyl0.351.3x more potent

The data clearly shows that 2-fluoro analogues consistently exhibit the strongest activity, while 3-fluoro analogues show the weakest.[6][7]

Metabolic Stability

Fluorination is a common strategy to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. By replacing a hydrogen atom at a metabolically vulnerable site with this compound, the metabolic stability and half-life of a drug can be significantly increased.[2][3] For instance, a computational study of allopurinol suggested that fluorinated hybrids have higher chemical stability and the potential to prevent metabolic attacks.[8]

Acidity (pKa)

Due to its high electronegativity, this compound is a strong electron-withdrawing group.[1] When placed near an acidic or basic functional group, it can significantly alter the group's pKa. For example, the fluorination of a tyrosine residue leads to a decreased pKa of the hydroxyl group.[1] This modulation can be crucial for optimizing a drug's solubility and target engagement at physiological pH.[3]

Visualizing Computational & Experimental Workflows

The following diagrams illustrate the logical flow of comparing analogues and the cascading effects of fluorination.

Workflow_Comparison cluster_start Initial Design cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_end Analysis & Decision Start Define Parent (Non-Fluorinated) Molecule and Target Property (e.g., logP, Affinity) Model Generate Fluorinated Analogues (Varying Position and Number of F atoms) Start->Model Input Structure Simulate Perform Simulations (e.g., MD for logP, QM for Stability) Model->Simulate Virtual Compounds Predict Predict Physicochemical and Biological Properties Simulate->Predict Raw Data Synthesize Synthesize Parent and Key Predicted Analogues Predict->Synthesize Guide Synthesis Compare Compare Computational Predictions with Experimental Data Predict->Compare Predicted Values Assay Perform In Vitro / In Vivo Assays (e.g., NMR, Binding Assays) Synthesize->Assay Physical Compounds Assay->Compare Experimental Values Decision Select Lead Candidate for Further Development Compare->Decision Validated Results

Caption: A typical workflow for comparing fluorinated and non-fluorinated analogues.

Impact_of_Fluorination cluster_physchem Primary Physicochemical Changes cluster_secondary Secondary Molecular Effects cluster_pharma Pharmacological Outcomes Start Substitution of H with F Electro ↑ Electronegativity ↓ Polarizability Start->Electro Conform Altered Conformation (e.g., Gauche Effect) Start->Conform Bond ↑ C-F Bond Strength Start->Bond Lipophilicity Modulated Lipophilicity (logP) Electro->Lipophilicity pKa Altered Acidity/Basicity (pKa) Electro->pKa Binding Altered Non-covalent Interactions (H-bonds, etc.) Electro->Binding Conform->Binding Metabolism Blocked Metabolic Oxidation Bond->Metabolism ADME Improved ADME Profile Lipophilicity->ADME pKa->ADME Metabolism->ADME Potency Enhanced Potency & Binding Affinity Binding->Potency End Optimized Drug Candidate ADME->End Potency->End

Caption: The cascading impact of this compound substitution on molecular and drug-like properties.

Detailed Experimental & Computational Protocols

Protocol 1: Quantum Chemical Calculations for Stability Analysis

This protocol outlines a typical workflow for assessing the chemical stability of analogues using quantum mechanics, as demonstrated in a study of Allopurinol.[8]

  • Molecular Geometry Optimization:

    • The 3D structures of the non-fluorinated parent and its fluorinated analogues are constructed.

    • Geometries are optimized to find the lowest energy conformation. This is typically performed using methods like Hartree-Fock theory or Density Functional Theory (DFT).[8][9] For example, the Hartree-Fock method with a minimal basis set like STO-3G can be used for initial investigations.[8]

  • Mulliken Charge Analysis:

    • The partial atomic charges on each atom are calculated for the optimized geometries. This analysis helps to understand the electron distribution within the molecule and how fluorination perturbs the electrostatic potential.[8]

  • Frontier Molecular Orbital Calculations:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.[8] The fluorinated compounds in the Allopurinol study were found to have higher chemical stability based on these calculations.[8]

Protocol 2: Molecular Dynamics (MD) Simulations for logP Prediction

This protocol describes the free energy perturbation method used to calculate the 1-octanol/water partition coefficient (logP).[4]

  • Force Field Parameterization:

    • Assign appropriate force field parameters to all atoms in the fluorinated and non-fluorinated analogues. General Amber Force Field (GAFF/GAFF2) or OPLS3 are commonly used for small organic molecules.[4]

  • System Solvation:

    • Create two simulation boxes for each analogue. Solvate one box with a water model (e.g., TIP3P) and the other with a 1-octanol model.

  • MD Simulations:

    • Perform energy minimization on both solvated systems to remove steric clashes.

    • Gradually heat the systems to the target temperature (e.g., 298 K) and equilibrate them under constant pressure and temperature (NPT ensemble).

    • Run production MD simulations for several nanoseconds to sample conformational space.[9][10]

  • Free Energy Calculation:

    • Use a method like Thermodynamic Integration (TI) or Bennett's Acceptance Ratio (BAR) to calculate the free energy of solvation (ΔG_solv) in both water and 1-octanol.

  • logP Calculation:

    • Calculate the logP using the following equation: logP = - (ΔG_solv,octanol - ΔG_solv,water) / (2.303 * R * T) where R is the gas constant and T is the temperature. The calculated results can achieve high agreement with experimental values, with root mean square errors around 0.6-0.7 log units.[4]

Protocol 3: Combined Computational-Experimental Protocol for Product Identification

This protocol integrates computational chemistry with analytical techniques to identify and quantify fluorinated products from degradation studies.[11][12][13]

  • Experimental Degradation:

    • Induce degradation of the parent fluorinated compound (e.g., via photolysis).

  • Product Identification (LC-HRMS):

    • Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to separate and obtain accurate mass measurements of potential degradation products. This allows for the generation of hypothesized product structures.

  • Computational ¹⁹F NMR Prediction:

    • For each hypothesized product structure, perform computational calculations to predict its ¹⁹F NMR chemical shift.

    • Density Functional Theory (DFT) is often used for this purpose. Studies have shown that gas-phase calculations can be more accurate than using solvation models for these predictions, achieving a correlation (R²) of 0.98 between computed and experimental shifts.[12][13]

  • Comparison and Quantification:

    • Compare the computationally predicted ¹⁹F NMR shifts with the experimental ¹⁹F NMR spectrum of the degradation mixture.

    • A close match (e.g., <0.7 ppm error) confirms the identity of the product.[13] This combined approach allows for the confident identification and quantification of fluorinated products, even without authentic standards.[11][12]

References

A Spectroscopic Comparison of Carbon-Halogen Bonds: The Unique Strength of the C-F Bond

Author: BenchChem Technical Support Team. Date: December 2025

The carbon-fluorine (C-F) bond holds a unique position in chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its properties, when compared to other carbon-halogen (C-X) bonds, reveal distinct trends that can be clearly elucidated through spectroscopic analysis. This guide provides a comparative overview of the key spectroscopic and physical properties of carbon-halogen bonds, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

The defining characteristic of the C-F bond is its exceptional strength, often labeled the "strongest single bond in organic chemistry."[2][3] This strength arises from a combination of factors, primarily the high electronegativity of fluorine (4.0) compared to carbon (2.5).[2][3][4] This large difference induces a significant partial ionic character (Cδ+—Fδ−), leading to a powerful electrostatic attraction that shortens and strengthens the bond.[2][3][5]

Quantitative Comparison of Carbon-Halogen Bond Properties

The following table summarizes key quantitative data for the methyl halides (CH₃-X), providing a clear comparison across the series.

PropertyC-FC-ClC-BrC-I
Bond Dissociation Energy (kcal/mol) 115[2][3]83.7[2][3]72.1[2][3]57.6[2][3]
Bond Length (Å) 1.39[3]1.771.932.14
IR C-X Stretch (cm⁻¹) ~1000-1400[6]~600-800[6]~500-600[6]~500[6]
¹³C NMR Chemical Shift (ppm of CH₃X) -75-25-1020

Note: Specific values for bond length, IR stretch, and NMR shift can vary depending on the molecular environment. The values provided are representative for simple haloalkanes.

The data clearly illustrates that as the halogen atom increases in size and decreases in electronegativity down the group (F > Cl > Br > I), the C-X bond becomes progressively longer, weaker, and vibrates at a lower frequency in infrared spectroscopy.[7][8][9]

Bond_Properties_Relationship cluster_cause Periodic Trends cluster_effect Bond Properties EN High Electronegativity (F > Cl > Br > I) BDE Higher Bond Dissociation Energy (Strength) EN->BDE Increases Ionic Character AS Small Atomic Size (F < Cl < Br < I) BL Shorter Bond Length AS->BL Allows Closer Approach BL->BDE Stronger Overlap IR Higher IR Vibrational Frequency (ν) BDE->IR Stronger Bond, Higher Frequency

Caption: Relationship between halogen properties and C-X bond characteristics.

Experimental Protocols

The data presented is derived from established spectroscopic and analytical techniques. Below are overviews of the standard methodologies used.

Infrared (IR) Spectroscopy for C-X Vibrational Frequency

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites molecular vibrations such as stretching and bending.[10] The C-X stretching vibration is a key diagnostic tool.

  • Objective: To determine the vibrational frequency of the carbon-halogen bond stretch.

  • Methodology (FTIR-ATR):

    • Background Spectrum: An initial spectrum of the empty spectrometer (air background) is recorded.[11] This allows for the subtraction of signals from atmospheric CO₂ and water vapor.

    • Sample Preparation: For liquid samples (e.g., halomethanes), a small drop is placed directly onto the crystal (often diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory.[11] Solid samples are placed on the crystal and firm contact is ensured with a pressure clamp.

    • Sample Spectrum Acquisition: The instrument scans the sample over a range (typically 4000-400 cm⁻¹) by passing an infrared beam through it.[11][12] The detector measures the transmitted radiation.

    • Data Processing: The instrument's software performs a Fourier Transform on the signal to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[10] The C-X stretching peak is identified in the fingerprint region (<1500 cm⁻¹). The frequency decreases with increasing halogen mass.[6][13]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule. The electronegativity of the attached halogen significantly influences the chemical shift of the carbon atom.

  • Objective: To measure the chemical shift (δ) of the carbon atom in the C-X bond.

  • Methodology:

    • Sample Preparation: A small amount of the sample (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, typically tetramethylsilane (TMS), is added.

    • Data Acquisition: The tube is placed in the NMR spectrometer. In a standard proton-decoupled ¹³C experiment, the sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.[14] The broadband proton decoupling removes splitting caused by attached protons, resulting in a single peak for each unique carbon.[14][15]

    • Data Analysis: The resulting spectrum plots signal intensity against chemical shift in parts per million (ppm). The chemical shift of the carbon attached to the halogen is recorded. Highly electronegative atoms like this compound cause a downfield shift (higher ppm value) relative to less electronegative halogens, though complex shielding effects can alter this trend in halomethanes.[16]

Determination of Bond Dissociation Energy (BDE)

BDE is the enthalpy change required to break a specific bond homolytically (forming two radicals).[17][18] It is a direct measure of bond strength.

  • Objective: To determine the energy required to cleave the C-X bond.

  • Methodology (Radical Kinetics):

    • Principle: This method involves studying the kinetics of a reaction where the C-X bond is broken.[19] For example, the abstraction of a hydrogen atom from a reference compound by a halogen radical.

    • Procedure: A mixture of a haloalkane and a reactant (e.g., a hydrogen source) is heated or irradiated to initiate a radical chain reaction. The rates of the forward and reverse reactions are measured, often using gas chromatography or mass spectrometry to monitor reactant and product concentrations over time.

    • Calculation: The equilibrium constant (K_eq) for the reaction is determined from the rate constants.[19] Using thermodynamic equations (ΔG° = -RTlnK_eq and ΔG° = ΔH° - TΔS°), the enthalpy of the reaction (ΔH°) can be calculated. By knowing the BDE of the reference bond that is formed, the BDE of the C-X bond that is broken can be derived.[19]

Determination of Bond Length

Bond lengths are precisely determined using diffraction or spectroscopic techniques on molecules in a gaseous state or crystalline solid.

  • Objective: To measure the internuclear distance between the carbon and halogen atoms.

  • Methodology (Microwave Spectroscopy):

    • Principle: This technique is used for gaseous molecules and measures the absorption of microwave radiation, which corresponds to transitions between rotational energy levels.

    • Procedure: A gaseous sample at low pressure is introduced into the spectrometer. Microwaves are passed through the sample, and the absorption is measured as a function of frequency.

    • Analysis: The resulting rotational spectrum provides the moments of inertia of the molecule. For a simple molecule like a methyl halide, the moment of inertia can be directly related to the bond lengths and angles. By assuming or fixing the C-H bond length and H-C-H angles (often from isotopic substitution data), the C-X bond length can be calculated with high precision.[20]

Experimental_Workflow cluster_sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Haloalkane Sample FTIR FTIR Spectroscopy Sample->FTIR NMR 13C NMR Spectroscopy Sample->NMR MS Microwave Spectroscopy or Radical Kinetics Sample->MS IR_Data Vibrational Frequency (ν) FTIR->IR_Data NMR_Data Chemical Shift (δ) NMR->NMR_Data Phys_Data Bond Length (Å) Bond Energy (kcal/mol) MS->Phys_Data

Caption: General experimental workflow for C-X bond analysis.

Conclusion

The spectroscopic and physical data consistently highlight the unique nature of the carbon-fluorine bond. Its remarkable strength and short length, direct consequences of this compound's high electronegativity, distinguish it significantly from bonds to chlorine, bromine, and iodine. This profound stability makes fluorinated compounds metabolically robust and chemically resistant, properties that are highly desirable in drug design and materials science.[1] Understanding these fundamental differences through spectroscopic comparison is crucial for rationally designing molecules with tailored properties.

References

A Comparative Guide to the Quantitative Analysis of Fluorine in Materials: Combustion Ion Chromatography and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fluorine in various materials is crucial for quality control, regulatory compliance, and understanding the properties of fluorinated compounds. This guide provides an objective comparison of Combustion Ion Chromatography (CIC) with other common analytical techniques, supported by experimental data, to aid in selecting the most suitable method for your specific needs.

Combustion Ion Chromatography (CIC) has emerged as a robust and reliable method for the determination of total this compound content in a wide range of materials, from polymers and pharmaceuticals to environmental samples.[1][2] This technique combines the complete combustion of the sample to convert all this compound species into hydrogen fluoride (HF) with the sensitive and selective separation and detection capabilities of ion chromatography.[2][3]

Performance Comparison of Analytical Methods

The choice of an analytical technique for this compound quantification depends on several factors, including the sample matrix, the expected concentration range of this compound, and the required accuracy, precision, and throughput. Below is a comparative summary of CIC and its main alternatives.

Analytical Method Principle Typical Limit of Detection (LOD) Precision (RSD/CV) Key Advantages Key Disadvantages
Combustion Ion Chromatography (CIC) Sample combustion followed by ion chromatography detection of fluoride.[2][3]0.762 µg/g (in sample)[4]0.73–2.8%[4]High accuracy and precision, suitable for a wide range of solid and liquid samples, automated.[2]Requires specialized equipment.
Ion-Selective Electrode (ISE) Potentiometric measurement of fluoride ion activity in a solution.[5][6]0.02 to 0.3 µmol/L[7][8]1.2% to 12.8% (depending on concentration)[7]Relatively low cost, simple operation.[6]Prone to interferences from other ions, matrix effects can be significant, less quantitative than IC.
X-ray Fluorescence (XRF) Measurement of characteristic X-rays emitted from a sample irradiated with X-rays.[9][10]ppm levels (e.g., 203 ppm for powders)[11]Typically <10%[12]Non-destructive, minimal sample preparation for solids.[13][14]Lower sensitivity for light elements like this compound, matrix effects can be complex.[15]
Gas Chromatography (GC) Separation of volatile compounds, requires derivatization of fluoride.[1][6]0.4 µmol/L0.2 to 3.0%[2]High sensitivity and selectivity for specific fluorinated compounds.[1]Requires derivatization, only suitable for volatile or semi-volatile compounds.[1]
Colorimetry Reaction of fluoride with a colored reagent, causing a measurable color change.[6][16]~0.1 ppm[3]Can be less precise than other methods.Simple and inexpensive.Susceptible to interferences, less sensitive and more time-consuming than other methods.[6][16]

Experimental Protocols

Combustion Ion Chromatography (CIC)

A detailed experimental protocol for the quantitative analysis of this compound in a solid material using CIC typically involves the following steps:

  • Sample Preparation: A solid sample (typically 1-150 mg) is accurately weighed into a sample boat.[2] For some matrices, a combustion aid such as tungsten oxide may be added to improve this compound recovery.[4][17]

  • Combustion: The sample boat is introduced into a high-temperature furnace (typically 900-1100 °C) in an oxygen-rich atmosphere.[2][4] The this compound in the sample is converted to hydrogen fluoride (HF) gas.[2][12]

  • Gas Absorption: The combustion gases are passed through an absorption solution (typically deionized water) where the HF gas is trapped and dissolves to form fluoride ions (F⁻).[2][4]

  • Ion Chromatography Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph.[2] The fluoride ions are separated from other anions on an analytical column and detected by a conductivity detector.[2][4]

  • Quantification: The concentration of fluoride is determined by comparing the peak area of the sample to a calibration curve prepared from certified fluoride standards.[4]

Ion-Selective Electrode (ISE)
  • Sample Preparation: The sample is dissolved or extracted to bring the fluoride into an aqueous solution. A Total Ionic Strength Adjustment Buffer (TISAB) is added to the sample and standard solutions to adjust the pH, decomplex fluoride from metal ions, and provide a constant ionic strength.[18][19]

  • Calibration: The fluoride ISE and a reference electrode are immersed in a series of standard fluoride solutions of known concentrations, and the potential (in millivolts) is recorded for each. A calibration curve of potential versus the logarithm of the fluoride concentration is constructed.

  • Measurement: The electrodes are rinsed and immersed in the prepared sample solution, and the potential is recorded.

  • Quantification: The fluoride concentration in the sample is determined from the calibration curve.[5]

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the relationship between different methods, the following diagrams are provided.

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_absorption Absorption cluster_analysis IC Analysis weighing 1. Sample Weighing combustion_aid 2. Add Combustion Aid (optional) weighing->combustion_aid furnace 3. Introduction into Furnace (900-1100°C) combustion_aid->furnace absorption 4. Gas Absorption in Solution furnace->absorption injection 5. Injection into IC absorption->injection separation 6. Anion Separation injection->separation detection 7. Conductivity Detection separation->detection quantification 8. Quantification detection->quantification

Combustion Ion Chromatography Workflow

Method_Comparison CIC Combustion Ion Chromatography ISE Ion-Selective Electrode CIC->ISE Higher Accuracy & Precision XRF X-ray Fluorescence CIC->XRF Better for Trace Analysis GC Gas Chromatography CIC->GC Broader Applicability Colorimetry Colorimetry CIC->Colorimetry More Sensitive & Automated ISE->CIC Lower Cost XRF->CIC Non-destructive GC->CIC Specific Compound ID Colorimetry->CIC Simpler Instrumentation

Comparison of this compound Analysis Methods

Conclusion

For the accurate and reliable quantitative analysis of total this compound in a wide variety of materials, Combustion Ion Chromatography stands out as a superior method due to its high accuracy, precision, and broad applicability. While alternative methods like Ion-Selective Electrode and X-ray Fluorescence offer advantages in terms of cost and simplicity, they often come with limitations in sensitivity, selectivity, and susceptibility to interferences. Gas Chromatography is a powerful tool for the analysis of specific volatile fluorinated compounds but is not suitable for total this compound determination. The choice of the optimal method will ultimately depend on the specific analytical requirements of the researcher, including the nature of the sample, the desired level of accuracy, and the available instrumentation.

References

comparing the efficacy of different fluorinating agents for a specific transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation in this endeavor. For decades, Diethylaminosulfur Trifluoride (DAST) has been a widely used reagent for this purpose. However, its hazardous and unstable nature has spurred the development of safer and more selective alternatives. This guide provides an objective, data-driven comparison of DAST with two prominent modern fluorinating agents: Deoxo-Fluor and PyFluor.

At a Glance: Key Performance Indicators

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)PyFluor (2-Pyridinesulfonyl Fluoride)
Reactivity HighHigh, similar to DASTModerate to High
Selectivity Substrate-dependent, prone to elimination side reactionsGenerally good, cleaner than DASTHigh, minimal elimination side products
Stability Notoriously unstable, shock-sensitive, detonates on heatingThermally more stable than DASTCrystalline solid, stable at room temperature, tolerates air and moisture
Handling Requires great care, moisture-sensitive, corrosive byproducts (HF)Moisture-sensitive, reacts violently with water to produce HFEasy to handle, not explosive, less sensitive to air and moisture
Typical Conditions Anhydrous CH₂Cl₂, often at low to room temperatureAnhydrous CH₂Cl₂, often at low to room temperatureRequires a strong base (e.g., DBU), typically in toluene or THF at room temperature or heated

Data Presentation: Efficacy in Deoxyfluorination

The following table summarizes the performance of DAST, Deoxo-Fluor, and PyFluor in the conversion of representative primary and secondary alcohols to their corresponding alkyl fluorides.

ReagentSubstrateProductYield (%)Reaction ConditionsSide Products
DAST 4-Nitrobenzyl Alcohol (Primary)4-Nitrobenzyl Fluoride721.1 eq. DAST, CH₂Cl₂, RT, 1hNot specified[1]
Secondary Steroidal AlcoholFluorinated Steroid47Not specified44% elimination[1][2]
Deoxo-Fluor Benzyl Alcohol (Primary)Benzyl Fluoride95-78 °C to RTNot specified[1]
General Secondary AlcoholsAlkyl FluorideGood to excellentCH₂Cl₂, 0 °C to RTGenerally clean[1]
PyFluor Unhindered Benzylic Alcohols (Primary)Benzyl FluoridesModerate1.1 eq. PyFluor, 2 eq. DBU, Toluene, RT, 48hCompetitive nucleophilic attack by base[1]
Secondary Steroidal AlcoholFluorinated Steroid791.1 eq. PyFluor, 2 eq. DBU, Toluene, 50 °C, 48h<5% elimination[1][2]

Reaction Mechanisms

The fluorination of alcohols with these agents proceeds through different pathways, which dictates their selectivity and substrate scope.

DAST and Deoxo-Fluor Mechanism

DAST and its more stable analogue, Deoxo-Fluor, are believed to react via a similar mechanism. The reaction proceeds through the formation of an alkoxyaminosulfur difluoride intermediate, followed by nucleophilic attack by a fluoride ion. This can occur via an SN1 or SN2 pathway depending on the substrate's structure, with the SN2 pathway resulting in an inversion of stereochemistry.[1][3]

DAST_Mechanism cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: Fluoride Displacement Alcohol R-OH Intermediate [R-O-S(F₂)NEt₂] + H⁺ + F⁻ Alcohol->Intermediate Nucleophilic attack on S DAST Et₂NSF₃ DAST->Intermediate Leaving_Group R-O-S(F)NEt₂ Intermediate->Leaving_Group -HF Product R-F Leaving_Group->Product SN2 attack by F⁻ PyFluor_Mechanism cluster_0 Step 1: Formation of Sulfonate Ester cluster_1 Step 2: Nucleophilic Fluoride Displacement Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation Base DBU Base->Alkoxide PyFluor 2-PyrSO₂F Sulfonate_Ester R-OSO₂-2-Pyr PyFluor->Sulfonate_Ester Alkoxide->Sulfonate_Ester Attack on PyFluor Product R-F Sulfonate_Ester->Product SN2 attack by F⁻ Fluoride_Source DBU-H⁺F⁻ Fluoride_Source->Product Experimental_Workflow Start Dissolve Alcohol in Anhydrous Solvent under Inert Atmosphere Add_Reagent Add Fluorinating Agent (and Base for PyFluor) Start->Add_Reagent Reaction Stir at Appropriate Temperature Add_Reagent->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Quench Carefully Quench Reaction Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

References

Safety Operating Guide

A Guide to the Safe Disposal of Fluorine Gas in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive reagents like fluorine gas is paramount. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of residual this compound gas in a laboratory environment. Adherence to these procedures is critical to ensure the safety of all personnel and the protection of the laboratory environment.

Core Principle: Avoidance of Direct Release

Under no circumstances should this compound gas be released directly into the atmosphere. Its high reactivity and toxicity necessitate its conversion to less hazardous fluoride salts through a process of chemical neutralization. The primary method for disposal of unused this compound is to return the gas cylinder to the supplier.[1] The following procedures are intended for the disposal of small, residual quantities of this compound gas remaining in a reaction apparatus or delivery lines after an experiment.

Immediate Safety and Handling Precautions
  • Training and Awareness: Only personnel specifically trained in the handling of this compound gas should conduct these procedures. All individuals working in the laboratory, including non-users, must be aware of the specific hazards, emergency procedures, and medical treatments associated with this compound exposure.[2]

  • Designated Area: All work with this compound, including disposal, must be conducted in a well-ventilated fume hood or a gas cabinet equipped with a dedicated exhaust system.[1]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:

    • Flame-resistant lab coat

    • Full-length pants and closed-toe shoes

    • Tightly sealed safety goggles (metal frames are preferred) and a face shield.[3]

    • Neoprene gloves to protect against both this compound and potential hydrofluoric acid (HF) formation.[3]

  • Emergency Preparedness: An emergency plan must be in place before beginning any work. This includes having immediate access to:

    • An eyewash station and safety shower.[3]

    • A first-aid kit containing 2.5% calcium gluconate gel for skin exposure to HF.[1][4]

    • Hexathis compound solution, if available, for treating HF injuries.[4]

    • A nebulizer for administering a 2.5% calcium gluconate solution in case of inhalation.[2]

Neutralization and Disposal Procedure

The recommended method for neutralizing residual this compound gas in a laboratory setting is by bubbling it through an alkaline solution in a scrubber or a series of gas washing bottles. This converts the reactive this compound into sodium fluoride and oxygen.

Chemical Reaction:

2F₂ (g) + 4NaOH (aq) → 4NaF (aq) + 2H₂O (l) + O₂ (g)

It is crucial to use a sodium hydroxide solution with a concentration between 5% and 10%. More dilute solutions can lead to the formation of highly toxic oxygen difluoride (OF₂).[4]

Quantitative Data for Neutralization
ParameterRecommended Value/Specification
Neutralizing Agent Aqueous Sodium Hydroxide (NaOH)
Concentration 5% - 10% (w/v)
Stoichiometry 2 moles of this compound (F₂) react with 4 moles of Sodium Hydroxide (NaOH)
Reaction Products Sodium Fluoride (NaF), Water (H₂O), Oxygen (O₂)
Important Consideration The neutralization reaction is highly exothermic. Cooling the scrubbing solution in an ice bath is recommended to control the temperature.[4]

Experimental Protocol: Step-by-Step Guidance

This protocol outlines the procedure for neutralizing a residual volume of this compound gas from a laboratory apparatus.

Materials and Equipment:

  • Two gas washing bottles (scrubbers) with fritted glass inlets

  • 5-10% aqueous sodium hydroxide (NaOH) solution

  • Tubing compatible with this compound (e.g., PTFE, Monel)

  • Ice bath

  • Inert gas supply (Nitrogen or Argon) with a regulator

  • Appropriate PPE (see above)

Procedure:

  • System Purge Preparation: Before starting the disposal, ensure the this compound gas cylinder valve is closed and the experimental apparatus is isolated.

  • Scrubber Setup:

    • Fill two gas washing bottles to approximately two-thirds of their capacity with the 5-10% NaOH solution.

    • Place the gas washing bottles in an ice bath to dissipate the heat generated during neutralization.[4]

    • Connect the bottles in series. The outlet of the first bottle should be connected to the inlet of the second. This two-stage setup ensures complete neutralization.

  • Connecting the Apparatus:

    • Connect the outlet of your experimental apparatus (the line containing residual this compound) to the inlet of the first gas washing bottle.

    • Connect the outlet of the second gas washing bottle to the fume hood's exhaust system or an appropriate vent.

  • Inert Gas Purge:

    • Slowly introduce a gentle stream of inert gas (Nitrogen or Argon) into your experimental apparatus. This will carefully sweep the residual this compound gas out of the system and into the scrubbing solution.

    • Maintain a slow flow rate to prevent excessive bubbling and ensure efficient reaction in the scrubber.

  • Monitoring the Neutralization:

    • Observe the gas flow through the scrubbers. The reaction will produce oxygen gas.

    • Continue the inert gas purge for a sufficient time to ensure all this compound has been flushed from the system. A minimum of 15-20 minutes is recommended after the this compound supply has been stopped.

  • Shutdown and Waste Disposal:

    • Once you are confident all this compound has been neutralized, stop the inert gas flow.

    • The resulting solution in the gas washing bottles will contain sodium fluoride (NaF). This solution should be treated as hazardous waste.

    • Dispose of the sodium fluoride solution according to your institution's hazardous waste disposal protocols. Do not pour it down the drain.

    • Used components of the this compound system may be contaminated with metal fluorides and should be cleaned prior to disposal or disposed of as hazardous waste.[4]

Logical Workflow for this compound Gas Disposal

Fluorine_Disposal_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_completion Completion & Waste Management A Don Personal Protective Equipment (PPE) B Prepare 5-10% NaOH Scrubber Solution C Assemble Two-Stage Scrubber in Ice Bath D Close Main F2 Cylinder Valve C->D Proceed when ready E Connect Apparatus to Scrubber Inlet D->E F Initiate Slow Inert Gas Purge E->F G Monitor Gas Flow & Neutralization F->G H Continue Purge for 15-20 Minutes G->H I Stop Inert Gas Flow H->I Ensure complete neutralization J Disconnect Apparatus I->J K Label Scrubber Solution as Hazardous Waste (Sodium Fluoride Solution) J->K L Transfer Waste to Authorized Disposal K->L

Caption: Workflow for the safe laboratory disposal of residual this compound gas.

By adhering to these rigorous procedures, laboratory professionals can effectively mitigate the risks associated with this compound gas and ensure a safe working environment.

References

Safe Handling of Fluorine Gas: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for the Safe Use, Handling, and Disposal of Fluorine Gas in a Research Environment.

This compound is an extremely reactive and toxic gas, demanding the utmost caution and adherence to stringent safety protocols. Its handling requires specialized equipment and a thorough understanding of its properties to mitigate risks. This document provides essential procedural guidance for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Immediate Safety and Hazard Information

This compound gas is a powerful oxidizer that reacts violently with a vast range of materials, including water, organic compounds, and many metals.[1] Contact with moisture forms hydrofluoric acid (HF), which is highly corrosive and can cause severe, deep-tissue burns that may not be immediately painful.[1][2] Inhalation can be fatal, causing severe damage to the respiratory system.[1][3] Therefore, all work with this compound must be conducted within a dedicated, well-ventilated gas cabinet or fume hood.[1][3] An eyewash station, safety shower, and a first aid kit containing 2.5% calcium gluconate gel are mandatory and must be readily accessible.[1][3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical. The following equipment must be worn at all times when handling this compound gas:

  • Body Protection : A flame-resistant lab coat, full-length pants, and fully enclosed, chemical-resistant footwear are required.[3] For tasks with a higher risk of exposure, such as cylinder changes, chemical-resistant disposable coveralls (e.g., Tychem®) should be worn.[5]

  • Hand Protection : Neoprene gloves are recommended for protection against both this compound and potential hydrofluoric acid films.[3] Ensure gloves are clean and free of any grease or oil before use.[3] Double-gloving can provide additional protection against leaks.[5]

  • Eye and Face Protection : Tightly sealed, chemical splash goggles are mandatory.[3] Due to this compound's reactivity, safety glasses with metal frames are preferred over plastic ones.[3] A full-face shield must be worn over the goggles.[3]

  • Respiratory Protection : For potential exposures above 0.1 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is necessary.[6] For emergency situations where concentrations could exceed 25 ppm (Immediately Dangerous to Life and Health), a self-contained breathing apparatus (SCBA) is required.[6]

Exposure Limits and Material Compatibility

Proper material selection for handling equipment is as crucial as PPE. This compound gas requires specific materials to ensure system integrity and prevent violent reactions. Many metals form a passive fluoride film that protects against further corrosion.[3]

ParameterValue / Recommendation
Exposure Limits
OSHA PEL (TWA)0.1 ppm (0.2 mg/m³)[3]
ACGIH TLV (TWA)1 ppm[3]
ACGIH TLV (STEL)2 ppm[3]
NIOSH REL (TWA)0.1 ppm (0.2 mg/m³)[3]
NIOSH IDLH25 ppm[6]
Compatible Metals High Pressure (>1500 psi): Monel, Nickel[7][8] Atmospheric Pressure: Stainless Steel, Copper, Brass, Iron[8] General Use: Aluminum and its alloys form a protective AlF₃ film.[7][8]
Compatible Non-Metals Teflon (PTFE) is a preferred material for gaskets and seals.[1][8] PFA is recommended for valve seats in 100% F₂ service.[9]
Incompatible Materials Most organic materials (oil, grease, solvents), water/moisture, silica (sand, glass), ammonia, and many plastics.[1][2][3] Never use activated carbon for scrubbing.[10]

Operational Protocol: Direct Fluorination Setup

This protocol outlines the essential steps for safely setting up a system for a direct fluorination reaction. This procedure assumes the use of a diluted this compound gas mixture (e.g., 10-20% in Nitrogen).

System Preparation & Leak Checking

  • Component Cleaning : Ensure all components of the gas delivery system (tubing, valves, regulators) are meticulously cleaned to remove any organic residues, grease, or moisture.

  • System Assembly : Assemble the gas handling system within a ventilated gas cabinet or fume hood. Use only equipment constructed from compatible materials (e.g., stainless steel, Monel).[3]

  • Inert Gas Purge : Purge the entire system thoroughly with a dry, inert gas, such as nitrogen or helium, to remove all atmospheric oxygen and moisture.[3][4]

  • Leak Check : Pressurize the system with the inert gas. Close the source valve and monitor the system pressure for a minimum of 30 minutes. There should be no discernible pressure drop. A helium leak detector may be used for more sensitive applications.

System Passivation & Gas Introduction

  • Passivation : Passivation is a critical step that creates a protective fluoride layer on the internal metal surfaces of the system.[3][9]

    • Introduce a low concentration of this compound gas (e.g., 1-2%) into the system at low pressure.

    • Allow the gas to sit in the system for several hours.

    • Slowly and incrementally increase the concentration and pressure of the this compound gas mixture up to the desired operating conditions.[9]

  • Initiating Gas Flow :

    • Ensure all downstream valves are closed.

    • Open the main cylinder valve slowly. Use remote-controlled extensions where possible for an added layer of safety.[1]

    • Set the delivery pressure on the regulator.

    • Open downstream valves sequentially to introduce this compound gas to the reactor, never pressurizing the entire system at once.[10]

Shutdown and Disposal

  • System Purge : Upon reaction completion, close the this compound cylinder valve. Purge the entire system with a dry inert gas to sweep all residual this compound into a neutralization scrubber.[4]

  • Waste Neutralization : The exhaust gas stream must be directed through a scrubber containing a suitable neutralizing agent, such as a caustic solution (potassium hydroxide) or limestone (calcium carbonate), before venting.[10]

  • Cylinder Disposal : Close the cylinder valve and replace the valve protection cap.[3] Return all empty or partially used cylinders to the compressed gas supplier.[1][3] Do not attempt to vent or dispose of residual this compound gas yourself.[3]

  • Component Disposal : Any components of the this compound system that are to be discarded must be treated as hazardous waste.[4] They may be contaminated with metal fluorides, which can release HF upon contact with moisture.[4]

Emergency Response Plan

  • Leak/Spill : Evacuate all personnel to a safe, upwind area immediately.[3] If it is safe to do so, stop the gas flow.[3] Ventilate the area and prevent entry.[6]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 5 minutes while removing contaminated clothing.[1] Apply a liberal amount of 2.5% calcium gluconate gel to the area and seek immediate medical attention.[1]

  • Eye Contact : Flush eyes with plenty of water for a minimum of 30 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[3] A nebulized solution of 2.5% calcium gluconate may be administered by trained personnel.[4] Seek immediate medical attention in all cases of overexposure.[1]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound gas in a laboratory setting.

FluorineHandlingWorkflow cluster_prep Phase 1: Preparation cluster_op Phase 2: Operation cluster_shutdown Phase 3: Shutdown & Disposal cluster_emergency Contingency prep_workspace Prepare Workspace (Gas Cabinet, First Aid) don_ppe Don Full PPE prep_workspace->don_ppe system_prep System Assembly & Cleaning don_ppe->system_prep leak_check Inert Gas Purge & Leak Check system_prep->leak_check passivation System Passivation leak_check->passivation run_exp Run Experiment (Introduce F2) passivation->run_exp shutdown System Purge (Inert Gas) run_exp->shutdown disposal Waste Disposal (Scrubber, Cylinder Return) shutdown->disposal doff_ppe Doff PPE Safely disposal->doff_ppe emergency Emergency Response (Leak, Exposure)

Caption: Logical workflow for handling this compound gas from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.